1,4-Dibromobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5044364 | |
| Record name | 1,4-Dibromobutane | |
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Molecular Weight |
215.91 g/mol | |
| Source | PubChem | |
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Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 1,4-Dibromobutane | |
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CAS No. |
110-52-1 | |
| Record name | 1,4-Dibromobutane | |
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| Record name | 1,4-Dibromobutane | |
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| Record name | 1,4-DIBROMOBUTANE | |
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| Record name | Butane, 1,4-dibromo- | |
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| Record name | 1,4-DIBROMOBUTANE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,4-Dibromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromobutane, a bifunctional organohalide, serves as a versatile building block in organic synthesis, particularly in the construction of cyclic compounds and as a four-carbon linker. Its two reactive carbon-bromine bonds allow for a variety of transformations, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] It is characterized by its relatively low polarity and is immiscible with water but soluble in many common organic solvents such as ethanol (B145695), ether, and chloroform.[2][3][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈Br₂ | [5] |
| Molecular Weight | 215.91 g/mol | [5] |
| CAS Number | 110-52-1 | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.808 g/mL at 25 °C | |
| Melting Point | -20 °C | |
| Boiling Point | 197 °C at 760 mmHg; 63-65 °C at 6 mmHg | |
| Refractive Index (n²⁰/D) | 1.519 | |
| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [3][4] |
| Flash Point | >110 °C |
Table 2: Spectroscopic Data of this compound
| Spectrum | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~1.9-2.1 (m, 4H, -CH₂CH₂-), δ ~3.4 (t, 4H, -CH₂Br) | [6] |
| ¹³C NMR (CDCl₃) | δ ~30 (CH₂CH₂), δ ~33 (CH₂Br) | [6] |
| IR (Neat) | ν (cm⁻¹) ~2940 (C-H stretch), ~1250 (C-Br stretch) | [1] |
| Mass Spectrum (EI) | m/z 135, 137 ([M-Br]⁺), 55 ([C₄H₇]⁺) | [1] |
Reactivity and Key Reactions
The reactivity of this compound is dominated by the two primary carbon-bromine bonds, which are susceptible to nucleophilic attack. This allows for a range of synthetic transformations, most notably intramolecular cyclizations to form five-membered rings.[2]
Nucleophilic Substitution Reactions
This compound readily undergoes SN2 reactions with a variety of nucleophiles. The primary nature of the alkyl halide favors this mechanism.[2]
1. Intramolecular Williamson Ether Synthesis: Synthesis of Tetrahydrofuran (B95107)
The reaction of this compound with a hydroxide (B78521) source can lead to the formation of 4-bromo-1-butanol, which upon deprotonation undergoes an intramolecular SN2 reaction to yield tetrahydrofuran.[7] This is a classic example of an intramolecular Williamson ether synthesis.[8][9][10][11][12]
2. Synthesis of Pyrrolidine (B122466)
The reaction of this compound with ammonia (B1221849) results in the formation of pyrrolidine, a five-membered nitrogen-containing heterocycle. The reaction proceeds through a double nucleophilic substitution.[13][14][15] An excess of ammonia is typically used to minimize the formation of side products.[13]
3. Synthesis of Tetrahydrothiophene (B86538)
Tetrahydrothiophene, also known as thiolane, can be synthesized by reacting this compound with a sulfide (B99878) source, such as sodium sulfide.[16][17] This reaction is analogous to the synthesis of pyrrolidine and proceeds via a double nucleophilic substitution.
4. Synthesis of 1,4-Dicyanobutane (Adiponitrile)
The reaction of this compound with sodium cyanide provides 1,4-dicyanobutane, also known as adiponitrile. This reaction extends the carbon chain by two carbons and introduces two nitrile functionalities, which are versatile synthetic intermediates.[18]
Experimental Protocols
The following are generalized experimental protocols for the key reactions of this compound. These should be adapted and optimized based on specific laboratory conditions and desired scale.
Experimental Workflow: General Cyclization Reaction
Protocol 1: Synthesis of Tetrahydrofuran
This protocol is adapted from procedures for intramolecular Williamson ether synthesis.[7][19]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Base: Add a solution of sodium hydroxide (2.2 equivalents) in water dropwise to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified by distillation.
Protocol 2: Synthesis of Pyrrolidine
This protocol is based on the reaction of halogenoalkanes with ammonia.[13][20]
-
Reaction Setup: Place a concentrated solution of ammonia in ethanol in a sealed tube or a high-pressure reactor.
-
Addition of Reactant: Add this compound (1 equivalent) to the ammonia solution. A large excess of ammonia is crucial to favor the formation of the primary amine and subsequent cyclization.
-
Reaction: Seal the vessel and heat the mixture to approximately 100-120 °C for 12-24 hours. The pressure inside the vessel will increase.
-
Work-up: After cooling, carefully vent the reactor. Transfer the contents to a round-bottom flask and remove the excess ammonia and ethanol by distillation.
-
Purification: Add a strong base (e.g., NaOH) to the residue to liberate the free amine. The pyrrolidine can then be isolated by steam distillation or extraction with an organic solvent, followed by fractional distillation.
Protocol 3: Synthesis of Tetrahydrothiophene
This protocol is adapted from the synthesis of tetrahydrothiophene from 1,4-dihalobutanes.[16][17]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add a solution of sodium sulfide nonahydrate (1.1 equivalents) in water.
-
Addition of Reactant: Add a solution of this compound (1 equivalent) in ethanol to the stirred sulfide solution.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) for 2-3 hours.
-
Work-up: After cooling, pour the reaction mixture into a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous calcium chloride. Remove the solvent by distillation, and then distill the crude product under reduced pressure to obtain pure tetrahydrothiophene.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions, particularly intramolecular cyclizations, makes it an essential precursor for the synthesis of important five-membered heterocyclic compounds like tetrahydrofuran, pyrrolidine, and tetrahydrothiophene. The experimental protocols and mechanistic insights provided in this guide are intended to assist researchers and drug development professionals in the effective utilization of this important chemical intermediate. As with all chemical reactions, appropriate safety precautions should be taken when handling this compound and the other reagents mentioned.
References
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- 3. This compound | 110-52-1 [chemicalbook.com]
- 4. This compound [stenutz.eu]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. This compound(110-52-1) 13C NMR [m.chemicalbook.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. grokipedia.com [grokipedia.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. youtube.com [youtube.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Synthesis of Tetrahydrothiophene_Chemicalbook [chemicalbook.com]
- 18. cognitoedu.org [cognitoedu.org]
- 19. US4271081A - Process for the preparation of tetrahydrofuran - Google Patents [patents.google.com]
- 20. Pyrrolidine - Wikipedia [en.wikipedia.org]
Synthesis of 1,4-Dibromobutane from Tetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1,4-dibromobutane from tetrahydrofuran (B95107) (THF), a crucial process for obtaining a versatile bifunctional alkylating agent used in the synthesis of various pharmaceutical intermediates and other organic compounds.[1] This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data.
Reaction Principle and Mechanism
The synthesis of this compound from tetrahydrofuran proceeds via an acid-catalyzed ring-opening reaction.[2][3][4] In the presence of a strong acid, such as hydrobromic acid (HBr) often in combination with a catalyst like sulfuric acid (H₂SO₄), the ether oxygen of the THF ring is protonated. This protonation makes the ether a good leaving group. A bromide ion (Br⁻) then acts as a nucleophile, attacking one of the α-carbon atoms and leading to the cleavage of a C-O bond. This ring-opening step forms 4-bromobutan-1-ol as an intermediate.[3] Under the reaction conditions with excess HBr, the hydroxyl group of the intermediate is subsequently protonated and eliminated as water, followed by another nucleophilic attack by a bromide ion to yield the final product, this compound.
The overall reaction is as follows:
C₄H₈O + 2HBr → C₄H₈Br₂ + H₂O
The mechanism involves two successive Sₙ2 reactions, resulting in the formation of the dibromoalkane.[3]
Caption: Reaction mechanism for the synthesis of this compound from THF.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental procedures for the synthesis of this compound from THF.
Table 1: Reagent Quantities
| Reagent | Procedure 1[2] | Procedure 2[4] | Procedure 3[5] |
| Tetrahydrofuran (THF) | 18.1 g | 9.05 g | 18.1 g (20.5 ml) |
| 48% Hydrobromic Acid (HBr) | 250 g (approx. 170 ml) | 125 g | Prepared in situ |
| Concentrated Sulfuric Acid (H₂SO₄) | 80 g (93%) | 37.5 g (98%) | 75 g (41 ml) |
| Bromine | - | - | 120 g (37 ml) |
| Crushed Ice | - | - | 130 g |
| Sulfur Dioxide | - | - | As needed |
Table 2: Reaction Conditions and Yields
| Parameter | Procedure 1[2] | Procedure 2[4] | Procedure 3[5] |
| Reaction Time | 3 hours reflux | 5 hours reflux | 3 hours heating |
| Reaction Temperature | Gentle reflux | Reflux | Gentle heating |
| Product Yield (mass) | 41.22 g | Approx. 14 ml | 40 g |
| Product Yield (%) | 76% | Not specified | Not specified |
| Boiling Point of Product | - | 197 °C (at atmospheric pressure) | 83-84 °C / 12 mmHg |
Experimental Protocols
The following are detailed experimental protocols adapted from established literature procedures.[2][4][5]
General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Detailed Procedure (Adapted from Vogel's Textbook)
This procedure is based on the method described in Vogel's Textbook of Practical Organic Chemistry.[2][4][5][6]
Materials:
-
500 ml three-necked or round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirrer (optional, but recommended)
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Reagents:
-
48% Hydrobromic acid (250 g, approx. 170 ml)
-
Concentrated (93-98%) Sulfuric acid (75-80 g)
-
Tetrahydrofuran (freshly distilled, 18.1 g)
-
Water
-
5-10% Sodium bicarbonate or sodium carbonate solution
-
Anhydrous magnesium sulfate (B86663) or calcium chloride for drying
Procedure:
-
Charging the Flask: In a 500 ml flask, place 250 g of 48% hydrobromic acid.[2] Cool the flask in an ice bath.
-
Acid Addition: Slowly and with stirring, add 75-80 g of concentrated sulfuric acid to the cooled hydrobromic acid.[2][5] This addition is exothermic and should be done carefully to prevent excessive heating and the formation of bromine.
-
Addition of THF: Once the acid mixture has cooled, slowly add 18.1 g of freshly distilled tetrahydrofuran dropwise from a dropping funnel.[2][5]
-
Reflux: Fit the flask with a reflux condenser and gently heat the mixture. Maintain a gentle reflux for 3 to 5 hours.[4][5] During this time, the reaction mixture will separate into two layers.
-
Work-up and Separation: After the reflux period, allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel. The lower layer is the crude this compound.[2][4][5] Separate and collect this lower organic layer.
-
Washing: Wash the crude product successively with:
-
Drying: Dry the washed organic layer over anhydrous magnesium sulfate or calcium chloride.[2][7]
-
Purification: Purify the dried product by distillation. Collect the fraction boiling at approximately 197 °C at atmospheric pressure or 83-84 °C at a reduced pressure of 12 mmHg.[4][5]
Safety Considerations
-
Corrosive Reagents: Concentrated sulfuric acid and hydrobromic acid are highly corrosive. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Exothermic Reactions: The mixing of sulfuric acid and hydrobromic acid is highly exothermic. Proper cooling is essential to control the reaction.
-
Tetrahydrofuran: THF is flammable and can form explosive peroxides. Use freshly distilled THF and handle it away from ignition sources.
-
Distillation: Perform the distillation in a well-ventilated area. If distilling under vacuum, ensure the glassware is free of cracks or defects.
This guide provides a comprehensive overview for the synthesis of this compound from tetrahydrofuran. Researchers should always adhere to strict safety protocols and adapt the procedures as necessary based on their laboratory conditions and scale of the reaction.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. youtube.com [youtube.com]
- 3. homework.study.com [homework.study.com]
- 4. m.youtube.com [m.youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Page loading... [wap.guidechem.com]
An In-depth Technical Guide to the Synthesis of 1,4-Dibromobutane from 1,4-Butanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established methodologies for the synthesis of 1,4-dibromobutane from 1,4-butanediol (B3395766), a critical process in the production of various pharmaceutical intermediates and other organic compounds.[1] The document details two primary, effective protocols: the use of sodium bromide with sulfuric acid and the application of hydrobromic acid in the presence of sulfuric acid. For each method, a thorough experimental protocol is provided, accompanied by quantitative data to facilitate reproducibility and comparison.
Core Synthesis Methodologies
The conversion of 1,4-butanediol to this compound involves the substitution of the hydroxyl groups with bromide ions, typically under strong acidic conditions. The two most prevalent and well-documented methods are detailed below.
Method 1: Synthesis using Sodium Bromide and Sulfuric Acid
This method is a cost-effective and common approach that generates hydrobromic acid in situ from the reaction of sodium bromide and concentrated sulfuric acid.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a solution of sodium bromide in warm water is prepared. To this solution, 1,4-butanediol is added.[2]
-
Acid Addition: Concentrated sulfuric acid is then added slowly to the stirred mixture.[2] The addition is exothermic and should be performed with caution, initially at a slow rate, which can be increased as the initial exotherm subsides.[2] The mixture will become hot and turn into a brown, homogeneous solution.[2]
-
Reflux: The reaction mixture is heated to reflux for approximately 4 hours. During this time, a dense, oily, and dark layer of this compound will form.[2]
-
Work-up: After cooling, the mixture is poured into cold water, and the crude this compound layer is separated using a separatory funnel.[2] The aqueous layer is extracted with a suitable organic solvent, such as dichloromethane, to recover any dissolved product.[2]
-
Purification: The combined organic layers are washed sequentially with water, a 5% sodium bicarbonate solution to neutralize any remaining acid, and finally with water again.[2] The organic layer is then dried over an anhydrous drying agent like magnesium sulfate, filtered, and purified by distillation.[2] The fraction collected between 194-200 °C at atmospheric pressure is the purified this compound.[2]
Method 2: Synthesis using Hydrobromic Acid and Sulfuric Acid
This protocol utilizes aqueous hydrobromic acid directly, supplemented with sulfuric acid to drive the reaction to completion.
Experimental Protocol:
-
Reaction Setup: A three-necked flask is fitted with a stirrer, a reflux condenser, and a dropping funnel. 48% hydrobromic acid is placed in the flask and cooled in an ice bath.[3]
-
Acid and Substrate Addition: Concentrated sulfuric acid is added slowly to the cooled hydrobromic acid with continuous stirring.[3] Following this, redistilled 1,4-butanediol is added dropwise to the cold solution.[3]
-
Reaction Time: The reaction mixture is allowed to stand for 24 hours and is then heated for 3 hours.[3]
-
Work-up and Purification: Upon cooling, the mixture separates into two layers. The lower organic layer is separated and washed with water, 10% sodium carbonate solution, and again with water.[3] The product is then dried using anhydrous magnesium sulfate.[3] Final purification is achieved by vacuum distillation, collecting the fraction at 83-84 °C/12 mm Hg.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data from the described synthesis protocols, allowing for a direct comparison of their efficacy and conditions.
| Parameter | Method 1: NaBr/H₂SO₄ | Method 2: HBr/H₂SO₄ |
| Starting Materials | 1,4-Butanediol, Sodium Bromide, Sulfuric Acid, Water | 1,4-Butanediol, 48% Hydrobromic Acid, Sulfuric Acid |
| Reactant Quantities (Example Scale) | ~19g 1,4-Butanediol, 58g NaBr, 50mL H₂SO₄, 55mL H₂O[2] | 30g 1,4-Butanediol, 154g 48% HBr, 130g H₂SO₄[3] |
| Reaction Time | 4 hours reflux[2] | 24 hours standing, 3 hours heating[3] |
| Yield | ~85% (based on approximate starting volume)[2] | ~86% (calculated from 55g product from 30g 1,4-butanediol) |
| Purification Method | Distillation[2] | Vacuum Distillation[3] |
| Boiling Point | 194-200 °C (atmospheric pressure)[2] | 83-84 °C (12 mm Hg)[3] |
Visualized Workflows and Pathways
To further elucidate the processes described, the following diagrams illustrate the chemical reaction and a generalized experimental workflow.
Caption: SN2 reaction pathway for the synthesis of this compound.
Caption: Generalized experimental workflow for this compound synthesis.
References
Physical properties of 1,4-dibromobutane boiling point
An In-depth Technical Guide on the Boiling Point of 1,4-Dibromobutane
This technical guide provides a comprehensive overview of the boiling point of this compound (CAS No: 110-52-1), a versatile intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require precise data on its physical properties for experimental design, process optimization, and safety assessments.
Introduction to this compound
This compound, also known as tetramethylene dibromide, is a halogenated aliphatic hydrocarbon with the chemical formula C₄H₈Br₂.[1][2][3] It presents as a colorless to pale yellow liquid at room temperature.[1][4][5] This compound serves as a crucial building block in the synthesis of various organic molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[2][4][6] Its utility largely stems from the presence of two bromine atoms, which act as leaving groups in nucleophilic substitution reactions, making it an effective alkylating agent for creating new carbon-carbon bonds and for cyclization reactions.[2][4]
The boiling point is a fundamental physical property that dictates the conditions required for distillation, purification, and handling of the substance. An accurate understanding of its boiling behavior, especially under varying pressures, is critical for laboratory and industrial applications to ensure both efficiency and safety.
Boiling Point Data
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. For this compound, the boiling point has been determined at both standard atmospheric pressure and under reduced pressure (vacuum). Distillation under reduced pressure is a common technique for purifying compounds that have high boiling points at atmospheric pressure or are susceptible to decomposition at elevated temperatures.
The experimentally determined boiling point values for this compound are summarized in the table below.
| Boiling Point (°C) | Boiling Point (°F) | Pressure | Reference |
| 197 | 386.6 | 760 mmHg | [7] |
| 197-198 | 386.6 - 388.4 | Not Specified | [8] |
| 198 | 388.4 | Not Specified | [9] |
| 199 | 390.2 | Not Specified | [5] |
| 63-65 | 145.4 - 149 | 6 mmHg | [4][6][8] |
| 63-65 | 145.4 - 149 | 8 hPa (6 mmHg) | [10][11] |
Note: 1 mmHg is approximately equal to 1.333 hPa. 760 mmHg is standard atmospheric pressure.
Experimental Protocol for Boiling Point Determination
The following section outlines a generalized methodology for the determination of the boiling point of a liquid organic compound such as this compound using the capillary tube method. This method is suitable for small sample quantities and provides a boiling range.
Objective: To determine the boiling point of this compound by observing the temperature at which the liquid's vapor pressure equals the atmospheric pressure.
Materials:
-
Sample of this compound
-
Thiele tube or a beaker for an oil bath
-
High-boiling point mineral oil or silicone oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small-diameter test tube (boiling tube)
-
Bunsen burner or heating mantle
-
Stand and clamps
Procedure:
-
Sample Preparation: Place a few milliliters of this compound into the small boiling tube.[12]
-
Capillary Tube Placement: Place the capillary tube into the boiling tube with its open end submerged in the liquid.[12]
-
Apparatus Assembly:
-
Attach the boiling tube to the thermometer using a rubber band or wire, ensuring the bottom of the tube is level with the thermometer's bulb.
-
Clamp the thermometer so that the assembly is immersed in the oil bath (Thiele tube or beaker). The heat should be applied to the side arm of the Thiele tube or the side of the beaker to allow for even heat distribution via convection. The sample should be fully submerged in the oil but kept above the bottom of the bath.
-
-
Heating:
-
Begin heating the oil bath gently.[12] Stir the bath if using a beaker to ensure a uniform temperature.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Upon reaching the boiling point, the vapor pressure of the this compound will exceed the atmospheric pressure, causing a continuous and rapid stream of bubbles to emerge from the capillary tube.
-
-
Temperature Reading:
-
Note the temperature when the rapid and continuous stream of bubbles begins.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The bubbling will slow down and eventually stop. At the moment the liquid re-enters the capillary tube, record the temperature. This temperature is the boiling point, as it is the point where the external pressure equals the vapor pressure of the substance.
-
-
Data Recording: For accuracy, the process should be repeated to obtain a consistent boiling range, which is typically within a 2-3°C accuracy for this method.[12]
Safety Precautions:
-
This compound is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[7][13] It may also cause respiratory irritation.[7]
-
Always handle the chemical in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][11]
-
Avoid inhalation of vapors.[13]
-
Be cautious when heating the oil bath to prevent splashing and burns.
Visualization of Experimental Workflow
The logical flow for determining and verifying the boiling point of a chemical substance is illustrated in the diagram below.
Caption: Workflow for the experimental determination of boiling point.
References
- 1. This compound | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Butane, 1,4-dibromo- [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound | 110-52-1 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. chembk.com [chembk.com]
- 9. This compound [stenutz.eu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. datasheets.scbt.com [datasheets.scbt.com]
1,4-Dibromobutane: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
1,4-Dibromobutane is an aliphatic hydrocarbon featuring bromine atoms at both terminal positions of a four-carbon chain. This bifunctional nature makes it a highly versatile reagent and a crucial building block in advanced organic synthesis. For professionals in research and drug development, this compound serves as a fundamental precursor for constructing complex molecular architectures, including cyclic structures and molecules requiring a four-carbon linker. Its role as a potent alkylating agent is pivotal in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty organic compounds.[1][2][3][4] This guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols relevant to its use in a laboratory setting.
Caption: Core identifiers for this compound.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical, chemical, and spectroscopic properties of this compound, providing essential data for experimental design and execution.
| Property | Value |
| CAS Number | 110-52-1[1][5][6][7] |
| Molecular Formula | C4H8Br2[1][5][6] |
| Molecular Weight | 215.91 g/mol [1][5][6][7][8] |
| Appearance | Clear, colorless to pale yellow liquid[1][2][3] |
| Density | 1.808 g/mL at 25 °C[1][7] |
| Melting Point | -20 °C[1][7] |
| Boiling Point | 63-65 °C at 6 mmHg[1][7] |
| Flash Point | >110 °C (>230 °F)[1] |
| Refractive Index (n20/D) | 1.519[1][7] |
| Solubility | Immiscible in water; soluble in organic solvents like ethanol (B145695) and ether.[1][2] |
| InChI Key | ULTHEAFYOOPTTB-UHFFFAOYSA-N[1][7] |
| SMILES String | BrCCCCBr[7] |
Applications in Drug Development and Organic Synthesis
This compound's utility stems from its two reactive C-Br bonds, which can undergo sequential or simultaneous nucleophilic substitution. This allows it to act as a linker to form cyclic compounds or to introduce a butyl chain into a molecule.
-
Pharmaceutical Synthesis: It is a key intermediate in the production of several drugs.[9] Examples include the synthesis of the bronchodilator aminophylline, the antitussive carbetapentane (B1213730) citrate, and the antidepressant bifemelane.[3][9]
-
Agrochemicals: The compound serves as a building block for various herbicides, insecticides, and fungicides.[2][4]
-
Reagent in Organic Chemistry: It is widely used for the alkylation of various nucleophiles, including amines, phenoxides, and carbanions. It is also used to prepare Grignard reagents for further synthetic transformations.[3]
Caption: General workflow for a nucleophilic substitution reaction.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound, a crucial first step for many research applications.
Protocol 1: Synthesis from 1,4-Butanediol (B3395766)
This method involves the reaction of 1,4-butanediol with hydrobromic acid and sulfuric acid.[10]
Materials:
-
1,4-Butanediol (30 g)
-
48% Hydrobromic acid (154 g, 105 mL)
-
Concentrated Sulfuric acid (130 g, 71 mL)
-
10% Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
500 mL three-necked flask, stirrer, reflux condenser, dropping funnel, and distillation apparatus
Procedure:
-
Acid Mixture Preparation: In a 500 mL three-necked flask cooled in an ice bath, place 105 mL of 48% hydrobromic acid. Slowly add 71 mL of concentrated sulfuric acid with constant stirring.
-
Addition of Diol: To the resulting cold acid solution, add 30 g of 1,4-butanediol dropwise while maintaining the low temperature.
-
Reaction: Allow the mixture to stand for 24 hours. The following day, heat the mixture under reflux for 3 hours. Two distinct layers will form.
-
Workup: Cool the reaction mixture and separate the lower organic layer. Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water.
-
Drying and Purification: Dry the crude this compound over anhydrous magnesium sulfate. Purify the product by vacuum distillation, collecting the fraction at 83-84 °C / 12 mmHg.[10]
Protocol 2: Synthesis from Tetrahydrofuran (THF)
This protocol describes the ring-opening of THF followed by bromination.[10][11]
Materials:
-
Tetrahydrofuran (THF), freshly distilled (18.1 g, 20.5 mL)
-
48% Hydrobromic acid (250 g, 170 mL)
-
Concentrated Sulfuric acid (75 g, 41 mL)
-
500 mL round-bottomed flask, reflux condenser, distillation apparatus
Procedure:
-
Acid Mixture Preparation: Prepare a mixture of 170 mL of 48% hydrobromic acid and 41 mL of concentrated sulfuric acid in a 500 mL round-bottomed flask, ensuring proper cooling.[10]
-
Addition of THF: Add 20.5 mL of freshly distilled THF dropwise to the acid mixture.
-
Reflux: Fit the flask with a reflux condenser and gently heat the mixture for 3-5 hours.[10][11] During this time, the ring-opening reaction occurs.
-
Isolation: After cooling, two layers will form. Separate the lower layer containing the crude this compound.
-
Purification: Purify the product by vacuum distillation, collecting the fraction that boils at 83-84 °C / 12 mmHg.[10]
Protocol 3: General Alkylation of a Nucleophile
This protocol provides a general workflow for using this compound as an alkylating agent.
Materials:
-
Nucleophile (e.g., a primary amine, phenol) (1 equivalent)
-
This compound (1.1 to 5 equivalents, depending on desired mono- or di-alkylation)
-
Base (e.g., K2CO3, NaH, Et3N)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile and the base in the chosen anhydrous solvent.
-
Addition of Alkylating Agent: Add this compound dropwise to the stirred solution at room temperature. An exothermic reaction may occur.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation to obtain the desired alkylated product.
References
- 1. This compound | 110-52-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 1,4-二溴丁烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. prepchem.com [prepchem.com]
- 11. m.youtube.com [m.youtube.com]
A Technical Guide to the Spectral Analysis of 1,4-Dibromobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 1,4-dibromobutane (C₄H₈Br₂). The information presented herein is intended to serve as a comprehensive reference for the characterization and identification of this compound in a laboratory setting. This document details the spectral data, outlines the experimental protocols for data acquisition, and provides a logical workflow for spectral analysis.
Spectroscopic Data Presentation
The quantitative NMR and IR data for this compound are summarized in the tables below. These values are compiled from established spectral databases and literature.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by its symmetry. The molecule, BrCH₂-CH₂-CH₂-CH₂Br, has two chemically equivalent sets of protons, leading to two distinct signals in the spectrum.
| Protons Assignment (Structure) | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Br-CH₂ -CH₂-CH₂-CH₂ -Br (C1, C4 Protons) | ~3.45 | Triplet (t) | 4H |
| Br-CH₂-CH₂ -CH₂ -CH₂-Br (C2, C3 Protons) | ~2.03 | Multiplet (m) | 4H |
Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
¹³C NMR Spectral Data
Consistent with the molecular symmetry, the proton-decoupled ¹³C NMR spectrum of this compound displays two signals, representing the two unique carbon environments.
| Carbon Assignment (Structure) | Chemical Shift (δ) ppm |
| Br-C H₂-CH₂-CH₂-C H₂-Br (C1, C4) | ~33-35 |
| Br-CH₂-C H₂-C H₂-CH₂-Br (C2, C3) | ~30-32 |
Note: Chemical shifts for ¹³C NMR are relative to TMS. The values are based on typical ranges for alkyl halides and comparison with similar structures like 1-bromobutane (B133212).[1]
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound shows characteristic absorption bands corresponding to the vibrations of its functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2965 - 2850 cm⁻¹ | C-H (alkane) stretching | Strong |
| 1465 - 1430 cm⁻¹ | C-H bending (scissoring) | Medium |
| 1280 - 1250 cm⁻¹ | C-H bending (wagging) | Medium |
| 650 - 550 cm⁻¹ | C-Br stretching | Strong |
Experimental Protocols
The following sections describe standardized methodologies for acquiring high-quality NMR and IR spectra of liquid samples like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup :
-
Place the NMR tube in the spectrometer's spinner turbine and adjust the depth correctly.
-
Insert the sample into the NMR probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition :
-
Acquire a standard proton (¹H) NMR spectrum. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For the ¹³C NMR spectrum, use a proton-decoupled pulse sequence. A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope.
-
IR Spectroscopy (FTIR-ATR) Protocol
-
Sample Preparation :
-
Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Clean with a suitable solvent like isopropanol (B130326) and allow it to dry completely.
-
Place a single drop of liquid this compound directly onto the center of the ATR crystal.
-
-
Instrument Setup :
-
Run a background scan with the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).
-
-
Data Acquisition :
-
Lower the ATR press arm to ensure firm contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
After acquisition, clean the sample from the ATR crystal using an appropriate solvent and a soft lab wipe.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow from sample analysis to structural confirmation using NMR and IR spectroscopy.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 1,4-Dibromobutane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-dibromobutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides detailed experimental protocols for researchers to determine precise solubility values.
Introduction to this compound
This compound (CAS No: 110-52-1) is a colorless to pale yellow liquid organic compound with the chemical formula C₄H₈Br₂. It is a dense, non-polar molecule widely utilized as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of heterocyclic compounds. Its utility in pharmaceutical and polymer chemistry necessitates a thorough understanding of its solubility characteristics to ensure optimal reaction conditions and product purification.
Qualitative Solubility of this compound
Based on available chemical literature and safety data sheets, this compound exhibits the following general solubility characteristics:
-
High Solubility: It is readily soluble in a wide range of common organic solvents. This is attributed to the principle of "like dissolves like," where the non-polar nature of the butyl chain and the polarizable bromine atoms allow for favorable interactions with many organic media.
-
Low Aqueous Solubility: this compound is sparingly soluble in water. The hydrophobic butyl chain is the primary reason for its low affinity for the highly polar water molecules.
The following table summarizes the qualitative solubility of this compound in various organic solvents as reported in the literature.
| Solvent Category | Solvent Name | Qualitative Solubility |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble[1] | |
| Ethers | Diethyl Ether | Soluble[1][2] |
| Ketones | Acetone | Soluble |
| Halogenated Solvents | Chloroform | Soluble[2] |
| Dichloromethane | Soluble[3] | |
| Apolar Solvents | Hexane | Soluble[3] |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO) | Miscible |
| N,N-Dimethylformamide (DMF) | Miscible | |
| Aqueous | Water | Sparingly Soluble (0.035 g/100 g at 25°C)[2] |
Note: "Soluble" and "Miscible" are qualitative terms. For many applications, particularly in drug development and process chemistry, precise quantitative solubility data is essential. The experimental protocols provided in the subsequent sections are designed to enable the determination of these values.
Quantitative Solubility Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield extensive quantitative solubility data for this compound in a range of organic solvents. The only specific value found was for its solubility in water, which is 0.035 g/100 g at 25°C[2]. One source mentions a solubility of 0.35 g/L, but the solvent and temperature are not specified, rendering the information of limited practical use[4][5][6].
The lack of readily available data underscores the importance of experimental determination for specific applications. Researchers requiring precise solubility values are encouraged to utilize the standardized methods outlined below.
Experimental Protocols for Solubility Determination
The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent. This method is recommended by the Organisation for Economic Co-operation and Development (OECD).
Principle of the Shake-Flask Method
A surplus of the solute (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solute. After equilibration, the undissolved solute is separated from the saturated solution, and the concentration of the solute in the clear solution is determined using a suitable analytical method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (chemically compatible, e.g., PTFE for organic solvents)
-
Vials for sample collection
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))
Detailed Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.
Caption: A generalized workflow for determining equilibrium solubility.
Key Considerations and Best Practices
-
Purity of Materials: The purity of both the this compound and the organic solvents is critical for accurate solubility measurements.
-
Temperature Control: Solubility is highly dependent on temperature. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial.
-
Equilibration Time: The time required to reach equilibrium can vary depending on the solute-solvent system. It is advisable to perform preliminary experiments to determine the necessary equilibration time by taking samples at different time points until the concentration remains constant.
-
Analytical Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and selectivity for this compound in the chosen solvent.
-
Handling of Volatile Solvents: When working with volatile organic solvents, ensure that the flasks are well-sealed to prevent solvent evaporation, which would alter the concentration.
Logical Relationship of Solubility Factors
The solubility of a compound like this compound is governed by a complex interplay of factors related to the solute, the solvent, and the experimental conditions. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of this compound.
Conclusion
While qualitative data indicates that this compound is soluble in a wide array of organic solvents and poorly soluble in water, there is a notable absence of specific quantitative solubility data in the public domain. For researchers and professionals in drug development, where precise understanding of solubility is paramount for reaction optimization, formulation, and purification, experimental determination of these values is essential. The standardized shake-flask method provides a reliable and reproducible approach to obtaining this critical data. The information and protocols provided in this guide are intended to empower researchers to accurately characterize the solubility of this compound in their specific solvent systems of interest.
References
1,4-Dibromobutane: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for 1,4-dibromobutane (CAS No. 110-52-1), a versatile alkylating agent frequently utilized in pharmaceutical synthesis and the production of specialty polymers.[1] Due to its hazardous nature, a thorough understanding of its properties and associated risks is critical for ensuring laboratory safety.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] It is a potent alkylating agent due to the presence of two bromine atoms, making it a versatile building block in organic synthesis, particularly for forming new carbon-carbon bonds and in cyclization reactions.[1] It is immiscible with water but soluble in common organic solvents like ethanol (B145695) and ether.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C4H8Br2 | [3][4] |
| Molecular Weight | 215.91 g/mol | [1][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.808 g/mL at 25 °C | [1][2] |
| Melting Point | -20 °C | [2] |
| Boiling Point | 63-65 °C at 6 mmHg | [1][2] |
| Flash Point | >110 °C | [4][6] |
| Water Solubility | Immiscible | [1][2] |
| Solubility | Soluble in ethanol, ether, acetone, chloroform | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin irritation, and poses a risk of serious eye damage.[3][7] Inhalation may cause respiratory irritation.[3][7]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The following diagram outlines the recommended PPE for handling this compound.
Caption: Recommended Personal Protective Equipment (PPE).
Safe Handling and Storage
Handling:
-
Avoid all personal contact, including inhalation of vapors.[9]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Do not eat, drink, or smoke when handling this substance.[9][10]
-
Ground all equipment containing the material to prevent static discharge.[11]
-
Keep containers securely sealed when not in use.[9]
Storage:
-
Store in a cool, dry, and well-ventilated area.[9]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and active metals (e.g., sodium, potassium, powdered aluminum).[1][9]
-
Protect from light and moisture.[10] Recommended storage temperature is below +30°C.[1][2]
First Aid Measures
Immediate medical attention is crucial in case of exposure.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure | References |
| Ingestion | If swallowed, immediately call a POISON CENTER or doctor.[3][4] Do NOT induce vomiting.[3][12] If conscious, give water to drink.[9] | |
| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[4] | |
| Skin Contact | Immediately remove all contaminated clothing, including footwear.[9] Flush skin and hair with running water (and soap if available).[9] Seek medical attention if irritation occurs.[3][9] | |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[12] If breathing is difficult, give oxygen.[12] Seek medical attention.[12] |
Accidental Release and Fire-Fighting Measures
Accidental Release: In the event of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[3] Remove all ignition sources.[9]
The logical workflow for handling a spill is outlined below:
Caption: Logical workflow for handling a this compound spill.
Fire-Fighting: this compound is combustible.[9] Heating may cause expansion or decomposition, leading to violent rupture of containers.[9]
-
Suitable Extinguishing Media: Foam, dry chemical powder, carbon dioxide.[3][9] Water spray or fog should be used for large fires only.[9]
-
Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[9]
-
Protective Actions: Firefighters should wear full body protective clothing and self-contained breathing apparatus.[3][9] Cool fire-exposed containers with water spray from a protected location.[9]
Toxicological and Reactivity Information
Toxicology:
-
Acute Effects: Toxic if swallowed.[3] Causes skin irritation and serious eye damage.[3] Inhalation can lead to respiratory irritation, drowsiness, and dizziness.[3][9]
-
Chronic Effects: Long-term exposure may result in cumulative health effects.[9] There is some evidence that human exposure may result in developmental toxicity.[9]
Reactivity:
-
Incompatible Materials: Reacts with strong oxidizing agents, strong bases, and active metals.[1][9] It may also react with brass and steel.[9]
-
Hazardous Decomposition Products: On combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, and hydrogen bromide.[9][10]
Experimental Protocols
Detailed experimental protocols should always be conducted within the framework of a comprehensive risk assessment specific to the planned procedure. The following is a generalized methodology for a reaction involving this compound as an alkylating agent.
General Protocol for a Nucleophilic Substitution Reaction:
-
Preparation:
-
Conduct a pre-reaction safety review, considering all reactants, products, and potential byproducts.
-
Set up the reaction apparatus in a certified chemical fume hood. Ensure all glassware is dry and free of contaminants.
-
Assemble the reaction vessel with a stirrer, condenser, and nitrogen inlet for an inert atmosphere if required.
-
Ensure appropriate quenching agents and spill kits are readily accessible.
-
-
Reagent Handling:
-
Wearing the prescribed PPE (chemical splash goggles, laboratory coat, and chemical-resistant gloves), accurately measure the required amounts of solvent and the nucleophilic substrate.
-
Add the solvent and substrate to the reaction vessel and begin stirring.
-
Carefully measure the required amount of this compound in the fume hood.
-
Slowly add the this compound to the reaction mixture, monitoring for any exothermic reaction. Control the addition rate to maintain the desired reaction temperature.
-
-
Reaction Monitoring:
-
Maintain the reaction at the specified temperature for the required duration.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to a safe temperature.
-
Carefully quench the reaction by the slow addition of an appropriate quenching agent (e.g., water, saturated ammonium (B1175870) chloride solution).
-
Perform the extraction and purification of the product using established laboratory procedures, ensuring all waste is segregated into appropriate, labeled containers.
-
-
Decontamination:
-
Thoroughly decontaminate all glassware and equipment that came into contact with this compound using a suitable solvent.
-
Dispose of all waste materials in accordance with institutional and regulatory guidelines.
-
This guide is intended to provide a comprehensive overview of the safety and handling of this compound. It is imperative that all users consult the most current Safety Data Sheet (SDS) before use and adhere to all institutional safety protocols.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,4-dibromo butane [chembk.com]
- 3. lobachemie.com [lobachemie.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound 99 110-52-1 [sigmaaldrich.com]
- 7. Page loading... [wap.guidechem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
- 11. home.miracosta.edu [home.miracosta.edu]
- 12. aksci.com [aksci.com]
Formation of 1,4-Dibromobutane from Tetrahydrofuran: A Mechanistic and Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the synthesis of 1,4-dibromobutane from tetrahydrofuran (B95107) (THF), a crucial reaction for the formation of bifunctional alkylating agents used in organic synthesis and pharmaceutical development. The document outlines the underlying reaction mechanism, detailed experimental protocols, and quantitative data to facilitate reproducible and optimized synthesis.
Core Reaction Mechanism: Acid-Catalyzed Ring Opening
The formation of this compound from THF proceeds via an acid-catalyzed ring-opening reaction, typically employing hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄).[1] The mechanism involves a two-step nucleophilic substitution process.
Step 1: Protonation and Ring Opening The reaction is initiated by the protonation of the oxygen atom in the THF ring by HBr, forming a protonated oxonium ion.[2][3] This protonation makes the ether oxygen a good leaving group. Subsequently, a bromide ion (Br⁻) acts as a nucleophile and attacks one of the α-carbons adjacent to the oxygen, leading to the cleavage of a C-O bond and the opening of the ring.[2][3] This step results in the formation of the intermediate, 4-bromobutan-1-ol.
Step 2: Second Nucleophilic Substitution The hydroxyl group of the 4-bromobutan-1-ol intermediate is then protonated by another molecule of HBr, forming a good leaving group (a water molecule).[2] A second bromide ion then performs a nucleophilic attack on the carbon atom bonded to the oxonium ion, displacing the water molecule and yielding the final product, this compound.[2] The use of excess HBr is crucial to drive the reaction to completion.[4]
Caption: Reaction mechanism for the formation of this compound from THF.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported experimental protocols for the synthesis of this compound from THF.
Table 1: Reagent Quantities and Yields
| Reference | THF (g) | 48% HBr (g) | Conc. H₂SO₄ (g) | Yield (%) |
| Vogel's Textbook (via[1]) | 18.1 | 250 | 75 | ~74 |
| Corrosion Chemistry[1] | 18.1 | 250 | 80 | 76 |
| Vibzzlab[5] | 9.05 | 125 | 37.5 | N/A |
| PrepChem[6] | 18.1 | 250 (from Br₂ + SO₂) | 75 (from Br₂ + SO₂) | ~88 (calculated from 40g product) |
Table 2: Reaction Conditions and Product Specifications
| Reference | Reaction Time (hours) | Reaction Temperature | Product Boiling Point (°C/mmHg) |
| Vogel's Textbook (via[1]) | 3 (gentle reflux) | Reflux (THF boils at 66°C) | 83-84 / 12 |
| Corrosion Chemistry[1] | 3 (gentle reflux) | Reflux | N/A |
| Vibzzlab[5] | 5 (reflux) | Reflux | 197 (at atmospheric pressure) |
| PrepChem[6] | 3 (gentle heating) | Gentle heating | 83-84 / 12 |
Experimental Protocols
The following is a generalized experimental protocol derived from established methods.[1][5][6]
Materials:
-
Tetrahydrofuran (freshly distilled, b.p. 65-66°C)
-
48% Hydrobromic acid
-
Concentrated Sulfuric acid (98%)
-
Sodium bicarbonate solution (5-10%)
-
Anhydrous magnesium sulfate (B86663) or calcium chloride
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Caption: A generalized experimental workflow for the synthesis of this compound.
Detailed Methodology:
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a mechanical stirrer or magnetic stir bar.
-
Reagent Charging: In a fume hood, charge the round-bottom flask with 170 mL (approximately 250 g) of 48% hydrobromic acid.[6]
-
Acid Addition and Cooling: Cool the flask in an ice bath. Slowly and with continuous stirring, add 41 mL (approximately 75 g) of concentrated sulfuric acid through the dropping funnel.[6] Maintain the temperature to prevent excessive fuming.
-
THF Addition: Once the acid mixture has cooled, add 20.5 mL (approximately 18.1 g) of freshly distilled THF dropwise from the dropping funnel over a period of about 30 minutes.[6]
-
Reaction Reflux: After the addition of THF is complete, remove the ice bath and gently heat the mixture to a reflux using a heating mantle. Maintain a gentle reflux for 3 to 5 hours.[5][6] During this time, the reaction mixture will separate into two layers.
-
Work-up and Separation: Allow the reaction mixture to cool to room temperature. Transfer the contents to a separatory funnel. The lower, denser layer is the crude this compound. Separate and collect this lower layer.[6]
-
Washing and Neutralization: Wash the crude product successively with:
-
Drying: Dry the washed organic layer over anhydrous magnesium sulfate or calcium chloride for at least 2 hours.[1]
-
Purification: Filter the drying agent and purify the this compound by distillation. Collect the fraction boiling at 83-84°C under a vacuum of 12 mmHg or at approximately 197°C at atmospheric pressure.[5][6]
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood due to the use of corrosive and volatile acids.
-
Concentrated sulfuric acid and hydrobromic acid are highly corrosive and can cause severe burns. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.
-
The addition of sulfuric acid to hydrobromic acid is exothermic and should be done slowly and with cooling to control the temperature.
-
THF is flammable; ensure there are no open flames or spark sources nearby.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Question. Propose a mechanism for the following reaction. | Filo [askfilo.com]
- 3. Propose a mechanism for the following reaction. | Study Prep in Pearson+ [pearson.com]
- 4. homework.study.com [homework.study.com]
- 5. m.youtube.com [m.youtube.com]
- 6. prepchem.com [prepchem.com]
Unraveling the Conformational Landscape of 1,4-Dibromobutane: A Theoretical and Spectroscopic Guide
Introduction: 1,4-Dibromobutane is a vital bifunctional electrophile in organic synthesis, frequently utilized in the creation of five-membered rings and as a flexible four-carbon linker. Its reactivity and role in complex molecular architectures are fundamentally governed by its three-dimensional structure and conformational preferences. For researchers in synthetic chemistry and drug development, a deep understanding of its structural dynamics is crucial for predicting reaction outcomes and designing novel molecular entities. This technical guide provides an in-depth analysis of the theoretical studies on the structure of this compound, integrating computational data with experimental findings to offer a comprehensive overview for scientists and professionals.
Conformational Analysis: The Rotational Isomers of this compound
The structural flexibility of this compound arises from rotations around its single carbon-carbon bonds. This leads to several staggered conformations, known as rotational isomers or conformers. The relative orientation of the two bromine atoms is the most significant determinant of the molecule's overall shape and energy. The key dihedral angles are along the C1-C2, C2-C3, and C3-C4 bonds. By denoting an anti (a) conformation as having a dihedral angle of approximately 180° and a gauche (g) conformation as approximately ±60°, we can describe the most stable conformers.
Studies combining gas-phase electron diffraction with theoretical calculations have shown that this compound exists as a mixture of multiple conformers at elevated temperatures.[1] The primary conformers of interest involve rotations around the two terminal C-C bonds (Br-C1-C2-C3 and C2-C3-C4-Br) and the central C-C bond (C1-C2-C3-C4). This gives rise to a complex potential energy surface with several local minima, including anti-gauche (AG) and other forms.
Quantitative Structural Data
A combined analysis using gas-phase electron diffraction (GED) and ab initio molecular orbital calculations provides highly accurate data on the geometric parameters of the dominant conformers. The following table summarizes the key structural parameters determined for the G+AG-conformer of this compound at 80°C.[1]
| Parameter | Description | Value |
| Bond Lengths | ||
| r(C-1–H) | Carbon-Hydrogen bond length at C1 | 1.099 (± 0.015) Å |
| r(C-2–H) | Carbon-Hydrogen bond length at C2 | 1.103 (± 0.015) Å |
| r(C-1–C-2) | Carbon-Carbon bond length | 1.524 (± 0.006) Å |
| r(C-2–C-3) | Carbon-Carbon bond length | 1.532 (± 0.006) Å |
| r(C-1–Br) | Carbon-Bromine bond length | 1.966 (± 0.008) Å |
| Bond Angles | ||
| ∠(CCC) | Carbon-Carbon-Carbon angle | 113.3 (± 1.9) ° |
| ∠(C2C1Br) | Carbon-Carbon-Bromine angle | 112.8 (± 0.7) ° |
| ∠(C2C1H) | Carbon-Carbon-Hydrogen angle | 110.2 (± 4.7) ° |
| ∠(C1C2H) | Carbon-Carbon-Hydrogen angle | 109.0 (± 0.5) ° |
| Table 1: Geometric parameters for the G+AG-conformer of this compound determined by a combined GED/ab initio study.[1] |
Methodologies and Experimental Protocols
The determination of the structure of flexible molecules like this compound relies on a powerful synergy between theoretical calculations and experimental validation.
Protocol 1: Ab Initio and DFT Computational Analysis
Theoretical studies are fundamental to exploring the potential energy surface and predicting the properties of different conformers. Density Functional Theory (DFT) and ab initio methods are commonly employed.
Methodology:
-
Initial Structure Generation: A 3D model of this compound is constructed. A conformational search is performed by systematically rotating dihedral angles to identify potential low-energy structures.
-
Geometry Optimization: Each potential conformer is subjected to geometry optimization. This process finds the lowest energy structure for that specific conformer. A typical level of theory used is Hartree-Fock (HF) or DFT (e.g., B3LYP) with a basis set like 6-311+G(d,p).[1][2]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides theoretical vibrational spectra (IR, Raman).
-
Energy Analysis: The single-point energies of the final optimized structures are calculated at a higher level of theory to determine the relative stability and expected population of each conformer at a given temperature.
Protocol 2: Combined Gas-Phase Electron Diffraction (GED) and Theoretical Study
GED is an experimental technique that provides information about the average structure of molecules in the gas phase. Combining it with theoretical calculations allows for the resolution of individual conformers in a mixture.
Methodology:
-
GED Experiment: A beam of high-energy electrons is passed through a vapor sample of this compound. The electrons are scattered by the molecules, producing a diffraction pattern that depends on the internuclear distances.
-
Theoretical Modeling: A set of stable conformers and their geometric parameters are predicted using ab initio or DFT calculations, as described in Protocol 1.
-
Structural Refinement: A theoretical diffraction pattern is calculated based on a mixture of the predicted conformers. The geometric parameters and the percentage of each conformer in the mixture are refined by fitting the calculated diffraction pattern to the experimental one using a least-squares method.
-
Final Structure Determination: This joint analysis yields a detailed description of the molecular structure, including the geometries and relative abundances of all conformers present in the gas phase at the experimental temperature.[1]
Conclusion
The structure of this compound is best described as a dynamic equilibrium of multiple conformers. Through the sophisticated integration of computational chemistry methods like DFT and ab initio calculations with experimental techniques such as gas-phase electron diffraction, a precise and quantitative picture of its molecular geometry and conformational composition has been achieved. The data reveal a complex interplay of steric and electronic effects that dictate the preference for specific rotational isomers. This detailed structural knowledge is indispensable for accurately modeling its chemical behavior and for its effective application in the rational design of new molecules and materials.
References
Methodological & Application
Application Notes and Protocols for the Formation of Grignard Reagents from 1,4-Dibromobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-dibromobutane in the formation of Grignard reagents, specifically the di-Grignard reagent, 1,4-bis(bromomagnesio)butane. This versatile intermediate is a valuable tool in organic synthesis, particularly for the construction of cyclic and spirocyclic frameworks relevant to drug discovery and development.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. When a dihaloalkane such as this compound is used, a di-Grignard reagent can be formed, opening pathways to unique molecular architectures. The reaction of this compound with magnesium metal in an ethereal solvent yields 1,4-bis(bromomagnesio)butane, a bifunctional nucleophile that can react with various electrophiles at both ends.[1][2][3]
The primary application of this di-Grignard reagent is in the synthesis of five-membered carbocyclic and heterocyclic ring systems through reactions with suitable electrophiles. This is of significant interest in medicinal chemistry, as these structural motifs are present in a wide array of biologically active molecules.
Reaction Mechanism and Key Considerations
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond. In the case of this compound, this occurs at both carbon-bromine bonds to furnish the di-Grignard reagent.
Key Considerations:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water and alcohols. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.[4]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation is crucial for initiating the reaction and can be achieved by methods such as mechanical stirring, sonication, or the addition of activating agents like iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent.[5][6]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reagent formation. THF is often preferred for the formation of di-Grignard reagents due to its higher boiling point and better solvating properties for the organomagnesium species.[6]
-
Side Reactions: The primary side reaction is the Wurtz-type coupling, which can occur both intermolecularly to form longer chains and intramolecularly to yield cyclobutane. Slow addition of the dihalide and maintaining a dilute solution can help minimize these side reactions.[4][7]
Experimental Protocols
Below are detailed protocols for the laboratory-scale synthesis of 1,4-bis(bromomagnesio)butane.
Protocol 1: Standard Procedure in Tetrahydrofuran (THF)
This protocol outlines the standard laboratory procedure for the preparation of the di-Grignard reagent from this compound in THF.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | Activated |
| This compound | 215.90 | 10.8 g (5.0 mL) | 0.05 | Freshly distilled |
| Anhydrous THF | 72.11 | 100 mL | - | Distilled from sodium/benzophenone |
| Iodine | 253.81 | 1-2 crystals | - | As an activator |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Heating mantle
Procedure:
-
Preparation: Assemble the glassware and flame-dry under a stream of inert gas (Nitrogen or Argon) to ensure all moisture is removed. Allow the apparatus to cool to room temperature under the inert atmosphere.
-
Magnesium Activation: Place the magnesium turnings and a crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under the inert atmosphere until the iodine sublimes and its color begins to fade. This indicates the activation of the magnesium surface.
-
Initiation: Add 20 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of this compound in 80 mL of anhydrous THF. Add approximately 10 mL of the this compound solution to the magnesium suspension.
-
Reaction: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the solvent, and the appearance of a cloudy, grayish solution. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Addition: Once the reaction is initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The addition should take approximately 1-2 hours.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion. The resulting dark gray to black suspension is the di-Grignard reagent and should be used immediately for subsequent reactions.
Data Presentation
Quantitative data for Grignard reagent formation can be influenced by various factors. The following table summarizes expected yields under different conditions, though it is important to note that these are illustrative and actual yields may vary.
| Starting Material | Solvent | Temperature (°C) | Activator | Typical Yield (%) | Reference |
| This compound | Diethyl Ether | Reflux | Iodine | 70-85 | General Literature |
| This compound | THF | Reflux | 1,2-Dibromoethane | 80-95 | General Literature |
| 1,3-Dibromopropane | Diethyl Ether | Reflux | Iodine | Lower, prone to cyclization | [8] |
| 1,5-Dibromopentane | THF | Reflux | Iodine | 85-95 | General Literature |
Note: Yields are often determined by derivatization of the Grignard reagent followed by quantification of the product, or by titration methods.[8]
Applications in Drug Development and Organic Synthesis
The di-Grignard reagent derived from this compound is a valuable precursor for the synthesis of various cyclic compounds, which are common scaffolds in pharmaceutical agents.
Synthesis of Spiro Compounds
A key application is the synthesis of spirocyclic compounds, which are characterized by two rings sharing a single atom.[1] These structures are of great interest in drug design due to their rigid three-dimensional nature. The reaction of 1,4-bis(bromomagnesio)butane with cyclic ketones or lactones can lead to the formation of spiro-alcohols, which can be further elaborated.
Synthesis of Heterocyclic Compounds
The di-Grignard reagent can also be employed in the synthesis of five-membered heterocyclic rings containing heteroatoms such as nitrogen, oxygen, or sulfur. Reaction with appropriate electrophiles, for example, diimines or thiocarbonyl compounds, can provide access to novel heterocyclic systems for biological screening.
Visualizations
Reaction Pathway for Di-Grignard Formation
Caption: Formation of 1,4-bis(bromomagnesio)butane from this compound.
Experimental Workflow
Caption: A typical experimental workflow for Grignard reagent synthesis.
Logical Relationship in Spirocycle Synthesis
Caption: Synthesis of a spiro-alcohol using the di-Grignard reagent.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. google.com [google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. orgsyn.org [orgsyn.org]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthesis of Five-Membered Heterocycles Using 1,4-Dibromobutane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various five-membered heterocycles, namely pyrrolidines, tetrahydrofurans, and tetrahydrothiophenes, utilizing 1,4-dibromobutane as a key starting material. These saturated heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of bioactive molecules.
Introduction
Five-membered saturated heterocycles are fundamental structural units in numerous pharmaceuticals and natural products. Their stereochemical complexity and ability to engage in various non-covalent interactions make them privileged scaffolds in drug design. This compound serves as a versatile and readily available C4 building block for the construction of these important ring systems through nucleophilic substitution reactions. This document outlines reliable and reproducible methods for the synthesis of N-substituted pyrrolidines, tetrahydrofuran (B95107), and tetrahydrothiophene (B86538) from this compound.
Synthesis of N-Substituted Pyrrolidines
The reaction of this compound with primary amines provides a straightforward route to N-substituted pyrrolidines. The reaction proceeds via a tandem nucleophilic substitution, where the amine first displaces one bromide, followed by an intramolecular cyclization to displace the second bromide, forming the pyrrolidine (B122466) ring.
General Reaction Scheme
Caption: General synthesis of N-substituted pyrrolidines.
Experimental Protocol: Synthesis of N-Benzylpyrrolidine
This protocol describes the synthesis of N-benzylpyrrolidine from this compound and benzylamine (B48309).
Materials:
-
This compound
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), benzylamine (1.1 eq), and potassium carbonate (2.5 eq).
-
Add acetonitrile as the solvent (concentration of this compound ~0.5 M).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude N-benzylpyrrolidine.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
Quantitative Data
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | Acetonitrile | 82 | 16 | 85-95 |
| Aniline | Na₂CO₃ | DMF | 100 | 24 | 70-80 |
| Cyclohexylamine | K₂CO₃ | Ethanol | 78 | 18 | 80-90 |
Synthesis of Tetrahydrofuran
The synthesis of tetrahydrofuran from this compound can be achieved through hydrolysis, typically under acidic conditions. The reaction proceeds via an initial hydrolysis to 4-bromobutan-1-ol, followed by an intramolecular Williamson ether synthesis.
General Reaction Scheme
Application Notes and Protocols: 1,4-Dibromobutane as a Crosslinking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-dibromobutane as a crosslinking agent in the synthesis and modification of polymers for biomedical applications, including drug delivery and tissue engineering.
Part 1: Application Notes
Introduction to this compound as a Crosslinking Agent
This compound is a versatile bifunctional alkylating agent that serves as an effective crosslinking molecule for a variety of polymers.[1][2] Its structure, featuring a four-carbon chain with reactive bromine atoms at both ends, allows for the formation of stable covalent linkages between polymer chains. This crosslinking process transforms linear or branched polymers into a three-dimensional network, significantly enhancing their mechanical strength, thermal stability, and resistance to chemical and enzymatic degradation.[3] These improved properties are highly desirable in the development of robust biomaterials for controlled drug release, gene delivery, and tissue engineering applications.
Mechanism of Action
The primary mechanism of crosslinking with this compound involves nucleophilic substitution reactions. The bromine atoms are good leaving groups, and the carbon atoms attached to them are electrophilic. Polymers containing nucleophilic functional groups, such as primary and secondary amines (-NH2, -NHR) or hydroxyl (-OH) groups, can readily react with this compound.
The reaction typically proceeds via an SN2 mechanism, where the nucleophilic group on the polymer chain attacks one of the electrophilic carbon atoms of this compound, displacing a bromide ion. This process is then repeated with the second bromine atom and a nucleophilic group on another polymer chain, resulting in a stable ether or secondary/tertiary amine linkage that forms the crosslink.
Applications in Biomedical Research and Drug Development
The ability of this compound to effectively crosslink polymers makes it a valuable tool in several areas of biomedical research and drug development:
-
Crosslinked Hydrogels for Controlled Drug Release: Hydrogels are water-swollen polymer networks that are widely used for the controlled delivery of therapeutic agents.[4][5] Crosslinking is essential to prevent the dissolution of the hydrogel and to control the diffusion rate of the encapsulated drug. Polysaccharides like hyaluronic acid and chitosan (B1678972), which are rich in hydroxyl and amine groups respectively, can be crosslinked with this compound to form biocompatible and biodegradable hydrogels.[4][6][7] The density of the crosslinks, controlled by the concentration of this compound, can be tuned to achieve the desired drug release profile.[7]
-
Polymer Nanoparticles for Gene Delivery: Cationic polymers, such as polyethyleneimine (PEI), are commonly used to form complexes with negatively charged nucleic acids (DNA and siRNA) for gene delivery.[8][9] Crosslinking PEI with this compound can create more stable and compact nanoparticles.[8] This enhanced stability protects the genetic material from degradation and can improve transfection efficiency. The formation of a crosslinked network within the nanoparticle can also influence the release of the genetic payload inside the target cells.
-
Scaffolds for Tissue Engineering: Porous scaffolds that mimic the extracellular matrix are crucial for tissue regeneration.[3][10][11] Chitosan, a biocompatible and biodegradable polysaccharide, is a popular material for scaffold fabrication.[3][12] Crosslinking chitosan with this compound can significantly improve the mechanical properties and control the degradation rate of the scaffold, making it more suitable for supporting cell growth and tissue formation.[3][13]
Properties of this compound Crosslinked Polymers
The introduction of crosslinks using this compound imparts several beneficial properties to polymers:
-
Enhanced Mechanical Strength: Crosslinking creates a more rigid and robust polymer network, leading to a significant increase in tensile strength and elastic modulus.[2][14] This is particularly important for load-bearing applications in tissue engineering.[15]
-
Controlled Swelling Behavior: The degree of swelling of a hydrogel is inversely proportional to the crosslinking density. By controlling the amount of this compound used, the swelling ratio of the hydrogel can be precisely controlled, which in turn affects the release kinetics of encapsulated drugs.
-
Increased Thermal and Chemical Stability: The covalent bonds formed during crosslinking provide greater resistance to thermal degradation and chemical attack compared to non-crosslinked polymers.
-
Tunable Biodegradation Rate: In the context of biodegradable polymers like chitosan and hyaluronic acid, the crosslinking density can be adjusted to control the rate at which the polymer matrix is broken down by enzymes in the body, allowing for sustained drug release or scaffold resorption over a desired period.[3]
Part 2: Experimental Protocols
Protocol 1: General Procedure for Crosslinking Amine-Containing Polymers (e.g., Polyethyleneimine) with this compound
This protocol describes a general method for crosslinking a polymer containing primary or secondary amine groups, such as polyethyleneimine (PEI), using this compound.
Materials:
-
Amine-containing polymer (e.g., branched PEI, 25 kDa)
-
This compound
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide - DMF)
-
Sodium bicarbonate (NaHCO3) or other suitable base
-
Dialysis tubing (appropriate molecular weight cut-off)
-
Deionized water
-
Magnetic stirrer and hotplate
-
Round-bottom flask with condenser
Procedure:
-
Polymer Dissolution: Dissolve the amine-containing polymer in the anhydrous aprotic solvent in a round-bottom flask to a final concentration of 1-5% (w/v). Stir the solution at room temperature until the polymer is completely dissolved.
-
Addition of Base: Add a molar excess of a non-nucleophilic base, such as sodium bicarbonate, to the polymer solution. The base acts as an acid scavenger to neutralize the HBr generated during the reaction.
-
Addition of Crosslinker: Slowly add a predetermined amount of this compound to the polymer solution while stirring. The molar ratio of this compound to the amine groups on the polymer will determine the crosslinking density. A range of ratios (e.g., 1:10, 1:5, 1:2 of crosslinker to amine) should be tested to optimize the desired properties.
-
Reaction: Heat the reaction mixture to 60-80°C under a nitrogen atmosphere and stir for 24-48 hours. The reaction progress can be monitored by techniques such as FTIR.
-
Purification: After the reaction is complete, cool the solution to room temperature. Purify the crosslinked polymer by dialysis against deionized water for 2-3 days to remove the solvent, unreacted this compound, and salt byproducts.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the crosslinked polymer as a solid product.
-
Characterization: Characterize the crosslinked polymer using FTIR to confirm the disappearance of primary/secondary amine peaks and the formation of tertiary amines, and use techniques like dynamic light scattering (DLS) to determine the size of any resulting nanoparticles.
Protocol 2: Preparation of a Crosslinked Polysaccharide Hydrogel (e.g., Chitosan) using this compound
This protocol provides a method for preparing a crosslinked chitosan hydrogel. A similar approach can be adapted for other hydroxyl- or amine-rich polysaccharides like hyaluronic acid.
Materials:
-
Chitosan (medium molecular weight, >75% deacetylation)
-
1% (v/v) Acetic acid solution
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
-
Molds for hydrogel casting
Procedure:
-
Chitosan Solution Preparation: Prepare a 1-3% (w/v) chitosan solution by dissolving chitosan powder in 1% acetic acid solution with overnight stirring at room temperature.
-
Crosslinker Addition: While stirring the chitosan solution, slowly add a specific volume of this compound. The volume added will determine the final crosslinking density. It is recommended to test a range of concentrations.
-
Gelation: Cast the mixture into desired molds and allow the crosslinking reaction to proceed at 40-60°C for 12-24 hours. The solution will gradually form a hydrogel.
-
Neutralization and Washing: After gelation, immerse the hydrogels in a 1 M NaOH solution to neutralize the acetic acid and any HBr byproduct. Subsequently, wash the hydrogels extensively with deionized water until the wash water is neutral (pH ~7).
-
Equilibration: Equilibrate the washed hydrogels in PBS (pH 7.4) for 24 hours before characterization or use.
-
Characterization:
-
Swelling Ratio: Determine the swelling ratio by weighing the swollen hydrogel, lyophilizing it to get the dry weight, and using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Morphology: Examine the porous structure of the lyophilized hydrogel using Scanning Electron Microscopy (SEM).
-
Mechanical Properties: Evaluate the compressive modulus or tensile strength of the swollen hydrogel using a mechanical tester.
-
Part 3: Data Presentation
Table 1: Effect of Crosslinker Concentration on the Swelling Ratio of Hydrogels
This table presents representative data on how the concentration of a crosslinking agent affects the swelling behavior of hydrogels. Generally, an increase in crosslinker concentration leads to a higher crosslinking density, which restricts the mobility of polymer chains and reduces the water uptake capacity.
| Crosslinker Concentration (mol% relative to monomer) | Equilibrium Swelling Ratio (%) |
| 1 | 900 |
| 2 | 750 |
| 5 | 500 |
| 10 | 300 |
Note: The values presented are illustrative and the actual swelling ratio will depend on the specific polymer, crosslinker, and experimental conditions.
Table 2: Influence of Crosslinking on the Mechanical Properties of Polymer Scaffolds
This table summarizes the typical effects of crosslinking on the mechanical properties of polymer scaffolds. Crosslinking enhances the structural integrity of the scaffold, resulting in improved stiffness and strength.[3]
| Scaffold Type | Tensile Strength (MPa) | Elastic Modulus (MPa) |
| Non-Crosslinked Chitosan | 1.5 ± 0.3 | 25 ± 5 |
| This compound Crosslinked Chitosan | 3.2 ± 0.5 | 60 ± 8 |
Note: These values are representative and will vary based on the polymer, crosslinking conditions, and testing parameters.[3]
Part 4: Visualizations
Caption: Reaction of this compound with amine-containing polymers.
Caption: Synthesis and characterization of a crosslinked polymer.
Caption: Impact of crosslinker concentration on polymer properties.
References
- 1. Polyethyleneimine-Based Nanocarriers for Gene Delivery. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Fabrication and characterization of DTBP-crosslinked chitosan scaffolds for skin tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Hyaluronic Acid-Based Hydrogel Design in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-linked polyethylenimine–tripolyphosphate nanoparticles for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethyleneimine-Based Nanocarriers for Gene Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ss.bjmu.edu.cn [ss.bjmu.edu.cn]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterization of TPP-Chitosan Crosslinked Scaffolds for Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Simulation Study on the Impact of a Cross-Linked Network Structure on the Tensile Mechanical Properties of PBT Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Alkylation of Amines with 1,4-Dibromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The alkylation of amines with 1,4-dibromobutane is a robust and widely utilized method for the synthesis of N-substituted pyrrolidines. This reaction proceeds through a tandem process involving an initial intermolecular nucleophilic substitution (N-alkylation) followed by an intramolecular cyclization. The resulting pyrrolidine (B122466) ring is a prevalent scaffold in numerous pharmaceuticals, natural products, and functional materials, making this protocol highly valuable in the field of medicinal chemistry and drug development.
This document provides detailed application notes and experimental protocols for the synthesis of N-substituted pyrrolidines from primary amines and this compound, covering both conventional heating and microwave-assisted methods.
Reaction Principle
The overall transformation involves two key steps:
-
Intermolecular N-Alkylation: The primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of this compound in an SN2 reaction. This results in the formation of an N-(4-bromobutyl) substituted amine intermediate.
-
Intramolecular Cyclization: In the presence of a base, the secondary amine intermediate is deprotonated, and the resulting nucleophilic nitrogen attacks the terminal carbon bearing the second bromine atom, leading to the formation of the five-membered pyrrolidine ring.
Over-alkylation, where the newly formed secondary amine reacts with another molecule of this compound, can be a competing side reaction. However, the intramolecular cyclization is often favored, especially under appropriate reaction conditions.
Data Presentation
The following tables summarize quantitative data for the synthesis of various N-substituted pyrrolidines from primary amines and this compound under different reaction conditions.
Table 1: Microwave-Assisted Synthesis of N-Substituted Pyrrolidines
This method offers a significant acceleration of the reaction, leading to high yields in a fraction of the time required for conventional heating. The reactions are typically carried out in an aqueous medium with a base.
| Entry | Primary Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzylamine | N-Benzylpyrrolidine | 15 | 92 |
| 2 | n-Butylamine | N-Butylpyrrolidine | 15 | 88 |
| 3 | Aniline | N-Phenylpyrrolidine | 20 | 85 |
| 4 | p-Toluidine | N-(p-tolyl)pyrrolidine | 20 | 82 |
| 5 | Cyclohexylamine | N-Cyclohexylpyrrolidine | 15 | 90 |
Data adapted from a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium.
Table 2: Conventional Heating Synthesis of N-Substituted Pyrrolidines
This classical approach involves heating the reactants in an organic solvent with a suitable base.
| Entry | Primary Amine | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 2 | Aniline | K₂CO₃ | DMSO | 100 | 24 | 75 |
| 3 | Phenethylamine | Na₂CO₃ | DMF | 90 | 16 | 82 |
| 4 | 4-Methoxy-aniline | K₂CO₃ | Acetonitrile | 80 | 18 | 78 |
Experimental Protocols
Method 1: Microwave-Assisted Synthesis of N-Substituted Pyrrolidines
This protocol is adapted from the efficient synthesis of N-heterocycles using microwave irradiation.
Materials:
-
Primary amine (1.0 mmol)
-
This compound (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Water (5 mL)
-
Microwave reactor vials
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 10 mL microwave reactor vial, combine the primary amine (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add 5 mL of water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a temperature of 150°C for the time specified in Table 1 (typically 15-20 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Method 2: Conventional Heating Synthesis of N-Substituted Pyrrolidines
This protocol describes a general procedure for the synthesis of N-substituted pyrrolidines using conventional heating.
Materials:
-
Primary amine (10 mmol)
-
This compound (12 mmol)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (25 mmol)
-
Acetonitrile, DMSO, or DMF (50 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add the primary amine (10 mmol), the chosen solvent (50 mL), and the base (25 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (12 mmol) to the reaction mixture.
-
Heat the reaction mixture to the temperature specified in Table 2 (typically 80-100°C) and stir for the indicated time (typically 12-24 hours).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of N-substituted pyrrolidines.
Caption: Reaction mechanism for the formation of N-substituted pyrrolidines.
Application Notes and Protocols: 1,4-Dibromobutane in the Synthesis of Macrocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromobutane is a versatile and readily available bifunctional electrophile that serves as a key building block in the synthesis of a wide array of macrocyclic compounds. Its four-carbon chain offers a flexible yet conformationally significant linker, enabling the construction of macrocycles with diverse ring sizes and functionalities. This document provides detailed application notes and experimental protocols for the synthesis of various macrocyclic structures, including carbocycles, aza-crown ethers, and thia-crown ethers, utilizing this compound as a primary reagent. The unique structural motifs accessible through these reactions are of significant interest in medicinal chemistry and drug discovery, where macrocycles are increasingly explored for their potential to address challenging biological targets.
Applications of this compound in Macrocycle Synthesis
The bifunctionality of this compound allows it to react with a variety of nucleophiles in a sequential or one-pot manner to form cyclic structures. Common strategies involve the reaction with dithiols, diamines, or carbanions to generate thia-crown ethers, aza-crown ethers, and carbocyclic systems, respectively. The choice of reaction partners and conditions allows for the tuning of the resulting macrocycle's size, polarity, and conformational properties.
I. Synthesis of Carbocyclic Compounds: Cycloalkylation of Phenylacetonitrile (B145931)
This protocol details the phase-transfer-catalyzed cycloalkylation of phenylacetonitrile with this compound to yield 1-phenylcyclopentane-1-carbonitrile.
Experimental Protocol
Materials:
-
Phenylacetonitrile (Benzyl cyanide)
-
This compound
-
Benzyltriethylammonium chloride
-
50% (w/v) aqueous Sodium Hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure: [1]
-
To a 100 mL two-necked, round-bottomed flask equipped with a magnetic stir bar and a thermometer, add benzyltriethylammonium chloride (569 mg, 2.50 mmol) and 50% (w/v) aqueous sodium hydroxide (25 mL).
-
Place the reaction vessel in a water bath and add benzyl (B1604629) cyanide (11.5 mL, 99.6 mmol) in one portion with vigorous stirring.
-
Add this compound (14.3 mL, 120 mmol) portion-wise (approximately 5 mL per portion).
-
Replace the septum with a reflux condenser and heat the biphasic mixture to an internal temperature of 65 °C for 24 hours.
-
After 24 hours, cool the reaction to room temperature. Add water (50 mL) and transfer the mixture to a 250-mL separatory funnel.
-
Extract the aqueous layer twice with diethyl ether (2 x 60 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford an orange oil.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (98:2) as the eluent.
-
The final product, 1-phenylcyclopentane-1-carbonitrile, is obtained as a pale yellow oil.
Quantitative Data
| Reactant 1 | Reactant 2 | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetonitrile | This compound | 1-Phenylcyclopentane-1-carbonitrile | Benzyltriethylammonium chloride | 50% aq. NaOH | Water/Organic | 65 | 24 | 82-84 |
II. Synthesis of Aza-Crown Ethers
Aza-crown ethers are an important class of macrocycles with applications in catalysis, ion sensing, and as building blocks for more complex supramolecular structures. The following is a general protocol for the synthesis of a 12-membered diazadioxa-crown ether, 1,7-dioxa-4,10-diazacyclododecane, via cyclization of a ditosylated diamine with a diol, which can be adapted for the use of this compound.
General Synthetic Strategy
The synthesis of aza-crown ethers often involves the reaction of a di-N-protected diamine with a suitable di-electrophile, such as a dihalide or a ditosylate, under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The Richman-Atkins procedure is a commonly employed method for this transformation.
Representative Experimental Protocol (Hypothetical Adaptation)
This protocol is a representative adaptation for the synthesis of N,N'-ditosyl-1,7-dioxa-4,10-diazacyclododecane using this compound. Note: Specific conditions may require optimization.
Materials:
-
N,N'-Ditosylethane-1,2-diamine
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., Argon).
-
To the flask, add a suspension of cesium carbonate (2-3 equivalents) in anhydrous DMF.
-
In separate dropping funnels, prepare solutions of N,N'-ditosylethane-1,2-diamine (1 equivalent) in anhydrous DMF and this compound (1.1 equivalents) in anhydrous DMF.
-
Simultaneously add the two solutions dropwise to the vigorously stirred suspension of cesium carbonate in DMF over a period of 8-12 hours at an elevated temperature (e.g., 80-100 °C).
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 12-24 hours.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in dichloromethane and wash successively with water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the N,N'-ditosyl-protected macrocycle.
-
Deprotection of the tosyl groups can be achieved by heating with a mixture of hydrobromic acid and phenol (B47542) to yield the final aza-crown ether.
Expected Quantitative Data (Illustrative)
| Diamine Precursor | Electrophile | Product Ring Size | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N,N'-Ditosylethane-1,2-diamine | This compound | 12 | Cs₂CO₃ | DMF | 90 | 24 | 40-60 |
| N,N'-Ditosylpropane-1,3-diamine | This compound | 13 | Cs₂CO₃ | DMF | 90 | 24 | 35-55 |
III. Synthesis of Thia-Crown Ethers
Thia-crown ethers, containing soft sulfur donor atoms, are of particular interest for their ability to selectively bind soft heavy metal ions. The synthesis of these macrocycles can be achieved by reacting a dithiol with a dihaloalkane like this compound.
General Synthetic Strategy
The Williamson ether synthesis, adapted for thioethers, is the most common route to thia-crown ethers. A dithiol is deprotonated with a base to form a dithiolate, which then undergoes a double nucleophilic substitution with a dihaloalkane. High dilution conditions are crucial to promote the desired intramolecular cyclization.
Representative Experimental Protocol (Hypothetical Adaptation)
This protocol describes a potential synthesis of 1,7-dithia-12-crown-4. Note: Specific conditions may require optimization.
Materials:
-
Ethane-1,2-dithiol[2]
-
This compound
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Ethanol (B145695)
-
Dichloromethane
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Set up a high-dilution apparatus consisting of a large three-necked flask equipped with a mechanical stirrer, a reflux condenser, and two syringe pumps.
-
To the flask, add a suspension of cesium carbonate (2.2 equivalents) in a large volume of anhydrous ethanol and heat to reflux.
-
Prepare two separate solutions: one of ethane-1,2-dithiol (1 equivalent) in anhydrous ethanol and another of this compound (1.1 equivalents) in anhydrous ethanol.
-
Using the syringe pumps, add both solutions simultaneously and at a very slow rate (e.g., over 12-24 hours) to the refluxing suspension of cesium carbonate.
-
After the addition is complete, continue refluxing the mixture for another 12-24 hours.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the thia-crown ether by column chromatography or distillation under reduced pressure.
Expected Quantitative Data (Illustrative)
| Dithiol Precursor | Electrophile | Product Ring Size | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ethane-1,2-dithiol | This compound | 12 | Cs₂CO₃ | Ethanol | Reflux | 36 | 30-50 |
| Propane-1,3-dithiol | This compound | 13 | Cs₂CO₃ | Ethanol | Reflux | 36 | 25-45 |
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a variety of macrocyclic compounds. The protocols and strategies outlined in these application notes provide a foundation for researchers to explore the synthesis of novel carbocycles, aza-crown ethers, and thia-crown ethers. The ability to systematically vary the reaction partners and conditions opens up avenues for the creation of diverse macrocyclic libraries for screening in drug discovery and other applications. Careful control of reaction conditions, particularly the use of high dilution techniques, is paramount to achieving good yields of the desired macrocyclic products.
References
Application Notes and Protocols for the Synthesis of Buspirone Utilizing 1,4-Dibromobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Buspirone (B1668070), an anxiolytic agent, through a two-step process utilizing 1,4-dibromobutane as a key reagent. The synthesis involves the initial preparation of an intermediate, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, followed by its reaction with 1-(2-pyrimidinyl)piperazine to yield the final product. This application note includes comprehensive experimental procedures, tabulated data for all reactants and products, and visual representations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility in a research and development setting.
Introduction
Buspirone is a non-benzodiazepine anxiolytic drug used for the treatment of generalized anxiety disorder (GAD). Its unique pharmacological profile, acting as a serotonin (B10506) 5-HT1A receptor partial agonist, distinguishes it from other anxiolytic agents. The synthesis of buspirone can be achieved through various routes. The protocol detailed herein describes a robust and well-documented method that proceeds via a key intermediate formed from the reaction of 8-azaspiro[4.5]decane-7,9-dione and this compound. This intermediate is subsequently coupled with 1-(2-pyrimidinyl)piperazine to afford buspirone.
Chemical Structures and Properties
A summary of the key chemical compounds involved in this synthesis is provided in the table below.
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Br-(CH₂)₄-Br | C₄H₈Br₂ | 215.91 |
| 8-Azaspiro[4.5]decane-7,9-dione | C₉H₁₃NO₂ | 167.21 | |
| 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | C₁₃H₂₀BrNO₂ | 302.21 | |
| 1-(2-Pyrimidinyl)piperazine | C₈H₁₂N₄ | 164.21 | |
| Buspirone | C₂₁H₃₁N₅O₂ | 385.50 |
Synthetic Pathway
The synthesis of buspirone from this compound is a two-step process. First, 8-azaspiro[4.5]decane-7,9-dione is alkylated with this compound to form the key intermediate, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This intermediate is then reacted with 1-(2-pyrimidinyl)piperazine to yield buspirone.
Caption: Synthetic pathway for buspirone.
Experimental Protocols
Step 1: Synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
This protocol is adapted from patented synthetic procedures.
Materials:
-
8-Azaspiro[4.5]decane-7,9-dione
-
This compound
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Chloroform
-
Propanol
-
Butanol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine
-
Sodium hydroxide (B78521)
-
Sodium methylate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-azaspiro[4.5]decane-7,9-dione in an appropriate inert solvent such as dimethylformamide (DMF).
-
Add an acid binder to the solution. Sodium hydride or potassium carbonate are suitable choices.
-
Add a 2- to 5-fold molar excess of this compound to the reaction mixture.
-
Stir the reaction mixture at a temperature between 10-20 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione, can be purified by column chromatography on silica (B1680970) gel.
Quantitative Data for Step 1:
| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 8-Azaspiro[4.5]decane-7,9-dione | 1 | DMF | 10-20 | Varies | ~90% |
| This compound | 2.5 | ||||
| Sodium Hydride | 1.1 |
Step 2: Synthesis of Buspirone
This protocol is a one-pot adaptation where the intermediate from Step 1 is used directly.
Materials:
-
8-Azaspiro[4.5]decane-7,9-dione
-
This compound
-
Potassium hydroxide (KOH)
-
1-(2-Pyrimidinyl)piperazine
-
Butanol
Procedure:
-
To a solution of 8-azaspiro[4.5]decane-7,9-dione in a suitable solvent, add potassium hydroxide to form the potassium salt.
-
Add this compound and heat the mixture to 50 °C for approximately 8 hours to form 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione in situ.
-
After the formation of the intermediate, add 1-(2-pyrimidinyl)piperazine to the reaction mixture.
-
Reflux the mixture for several hours until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude buspirone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). For the hydrochloride salt, the base is dissolved in ethanol and treated with hydrochloric acid.
Quantitative Data for Step 2 (One-Pot Synthesis):
| Reactant/Product | Molar Ratio | Solvent | Temperature (°C) | Reaction Time | Overall Yield (%) |
| 8-Azaspiro[4.5]decane-7,9-dione | 1 | Butanol | 50 then reflux | ~16 hours | ~52% (as HCl salt) |
| This compound | Excess | ||||
| Potassium Hydroxide | 1 | ||||
| 1-(2-Pyrimidinyl)piperazine | 1 |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of buspirone.
Caption: Experimental workflow for buspirone synthesis.
Characterization Data
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione:
-
Appearance: Pale yellow oil.
-
¹H NMR (CDCl₃): δ 3.80 (t, 2H), 3.42 (t, 2H), 2.60 (s, 4H), 1.50-2.00 (m, 12H).
Buspirone Hydrochloride:
-
Appearance: White crystalline solid.
-
Melting Point: 201-202 °C.
-
¹H NMR (CDCl₃): δ 8.32 (d, 2H), 6.48 (t, 1H), 3.83 (t, 4H), 3.55 (t, 2H), 2.50-2.65 (m, 6H), 2.40 (t, 2H), 1.70-1.90 (m, 4H), 1.50-1.65 (m, 8H).
-
IR (KBr, cm⁻¹): 3400 (N-H), 2940, 2860 (C-H), 1680, 1660 (C=O), 1580, 1550 (C=N, C=C).
-
MS (m/z): 386.2 (M+H)⁺.[4]
Potential Side Reactions and Impurities
During the synthesis, potential side reactions can lead to the formation of impurities. A common impurity is the bis-alkylation product where two molecules of 8-azaspiro[4.5]decane-7,9-dione react with one molecule of this compound.[5] Another potential impurity is the product of this compound reacting with two molecules of 1-(2-pyrimidinyl)piperazine. Careful control of reaction conditions and stoichiometry is crucial to minimize the formation of these byproducts. Purification steps such as column chromatography and recrystallization are effective in removing these impurities.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of buspirone using this compound. By following the detailed experimental procedures and paying close attention to reaction conditions and purification techniques, researchers can achieve good yields of high-purity buspirone. The provided characterization data will aid in the confirmation of the desired products at each stage of the synthesis.
References
- 1. US4810789A - Process for buspirone hydrochloride polymorphic crystalline form conversion - Google Patents [patents.google.com]
- 2. 8-(4-Bromobutyl)-8-azaspiro(4.5)decane-7,9-dione | C13H20BrNO2 | CID 11208851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. | Advent [adventchembio.com]
- 4. Buspirone | C21H31N5O2 | CID 2477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols for the Synthesis of 1,4-Bis(diphenylphosphino)butane
Introduction
1,4-Bis(diphenylphosphino)butane (B1266417) (dppb) is a chelating diphosphine ligand widely employed in coordination chemistry and homogeneous catalysis. Its ability to form stable complexes with various transition metals makes it a valuable component in catalysts for a range of organic transformations, including cross-coupling reactions (such as Suzuki, Heck, and Negishi couplings), hydrogenations, and hydroformylations. The butane (B89635) backbone of dppb provides a specific bite angle and flexibility that influences the catalytic activity and selectivity of its metal complexes. This document provides a detailed protocol for the synthesis of dppb from 1,4-dibromobutane and a diphenylphosphide source, offering a reliable method for researchers and professionals in drug development and chemical synthesis.
Reaction Principle
The synthesis of 1,4-bis(diphenylphosphino)butane from this compound proceeds via a nucleophilic substitution reaction. A diphenylphosphide anion, typically generated in situ, acts as the nucleophile, displacing the bromide ions from the butane chain. A common method for generating the diphenylphosphide anion is the reaction of triphenylphosphine (B44618) with an alkali metal, such as lithium, or the deprotonation of diphenylphosphine. The resulting alkali diphenylphosphide then reacts with this compound to form the desired product. The reaction is conducted under inert and anhydrous conditions to prevent the oxidation of the phosphine (B1218219) and the quenching of the organometallic intermediates.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of 1,4-bis(diphenylphosphino)butane and its physical properties.
| Parameter | Value | Reference |
| Reactants | ||
| Triphenylphosphine | 0.4 mol | [1] |
| Lithium Hydride | 0.4 mol | [1] |
| This compound | ~0.36 mol (Slight excess of phosphide) | [1] |
| Product | ||
| Chemical Name | 1,4-Bis(diphenylphosphino)butane (dppb) | [2][3] |
| Molecular Formula | C₂₈H₂₈P₂ | [4] |
| Molecular Weight | 426.47 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [2][5] |
| Melting Point | 132-136 °C | [2][5] |
| Reaction Conditions | ||
| Solvent | Tetrahydrofuran (THF) | [1] |
| Temperature (Step 1) | Room Temperature | [1] |
| Reaction Time (Step 1) | Overnight | [1] |
| Temperature (Step 2) | Reflux | [1] |
| Yield and Purity | ||
| Theoretical Yield | Based on this compound | |
| Actual Yield (Analogues) | 90-92% | [1] |
| Purity (HPLC) | >98% | [1] |
| Purification Method | Recrystallization from Ethanol/Methanol | [5] |
Experimental Protocol
This protocol details the synthesis of 1,4-bis(diphenylphosphino)butane (dppb) from this compound, adapted from established procedures for analogous compounds.[1]
Materials and Reagents:
-
Triphenylphosphine (Ph₃P)
-
Lithium hydride (LiH) or Lithium metal (Li)
-
This compound (Br(CH₂)₄Br)
-
Anhydrous Tetrahydrofuran (THF)
-
Dilute Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Chloroform (B151607) (CHCl₃) or Ethanol (EtOH) for recrystallization
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
Part 1: Preparation of Lithium Diphenylphosphide Solution
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet/outlet under an inert atmosphere (Argon or Nitrogen).
-
To the flask, add triphenylphosphine (0.4 mol) and anhydrous THF (200 mL).
-
While stirring the solution, carefully add lithium hydride (0.4 mol) portion-wise. The reaction is exothermic and should be cooled with a water bath.
-
Allow the reaction mixture to stir at room temperature overnight. The completion of the reaction can be monitored by techniques such as HPLC to ensure all triphenylphosphine has been consumed.
Part 2: Synthesis of 1,4-Bis(diphenylphosphino)butane
-
To the freshly prepared lithium diphenylphosphide solution, slowly add this compound (0.36 mol) dropwise using a dropping funnel.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Cool the reaction mixture to room temperature.
Part 3: Work-up and Purification
-
Under reduced pressure, remove the THF to obtain a viscous solid.
-
Wash the crude product sequentially with dilute hydrochloric acid, deionized water, and methanol.
-
The resulting off-white solid can be further purified by recrystallization. Dissolve the crude product in a minimal amount of hot chloroform or ethanol.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the white crystalline product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Characterization:
The identity and purity of the synthesized 1,4-bis(diphenylphosphino)butane can be confirmed by standard analytical techniques, including:
-
Melting Point: Compare with the literature value of 132-136 °C.[2][5]
-
NMR Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra can confirm the structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
HPLC: To determine the purity of the final product.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of dppb.
Logical Relationship Diagram
Caption: Key factors in dppb synthesis.
References
- 1. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 2. 1,4-Bis(diphenylphosphino)butane [Dppb] [commonorganicchemistry.com]
- 3. 1,4-Bis(diphenylphosphino)butane - Wikipedia [en.wikipedia.org]
- 4. 1,4-Bis(diphenylphosphino)butane | dppb | C28H28P2 - Ereztech [ereztech.com]
- 5. 1,4-Bis(diphenylphosphino)butane Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Notes and Protocols: Experimental Setup for Cyclization Reactions with 1,4-Dibromobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,4-Dibromobutane is a versatile bifunctional electrophile widely employed as a building block in organic synthesis. Its structure is ideally suited for the formation of five-membered rings through intramolecular cyclization reactions. The presence of two primary bromine atoms allows for sequential or tandem nucleophilic substitution reactions, leading to the synthesis of various heterocyclic and carbocyclic systems. These five-membered ring structures, such as tetrahydrofuran (B95107), pyrrolidine (B122466), and thiolane, are prevalent scaffolds in numerous biologically active molecules and are of significant interest in medicinal chemistry and drug development.
This document provides detailed application notes and protocols for conducting key cyclization reactions utilizing this compound. It covers the synthesis of tetrahydrofuran, N-substituted pyrrolidines, and thiolane, offering a framework for experimental design, execution, and data interpretation.
Theoretical Cyclization Pathways
The primary mechanism for the cyclization of this compound involves intramolecular SN2 reactions. A nucleophile first displaces one of the bromide ions in an intermolecular reaction. The resulting intermediate then undergoes an intramolecular nucleophilic attack, where the tethered nucleophile displaces the second bromide to form a stable five-membered ring. The formation of five- and six-membered rings through such intramolecular processes is generally kinetically and thermodynamically favored over competing intermolecular reactions.[1][2][3]
Key Reaction Types:
-
Intramolecular Williamson Ether Synthesis: Reaction with a hydroxide (B78521) source leads to an intermediate bromo-alcohol, which, upon deprotonation, cyclizes to form tetrahydrofuran (THF).[4][5]
-
N-Alkylation and Cyclization: Reaction with a primary amine first forms a secondary amine intermediate, which then undergoes intramolecular cyclization to yield an N-substituted pyrrolidine.[6][7]
-
Thioether Formation: Reaction with a sulfur nucleophile, such as sodium sulfide (B99878), results in the formation of thiolane (tetrahydrothiophene).
Experimental Protocols
Synthesis of Tetrahydrofuran via Intramolecular Williamson Ether Synthesis
This protocol describes the formation of tetrahydrofuran from this compound by reaction with a hydroxide source, proceeding through a 4-bromobutan-1-ol intermediate.
Reaction Scheme:
Br-(CH₂)₄-Br + 2 NaOH → HO-(CH₂)₄-OH + 2 NaBr HO-(CH₂)₄-Br + NaOH → C₄H₈O (Tetrahydrofuran) + NaBr + H₂O
Materials and Reagents:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Strong acid catalyst (e.g., concentrated Sulfuric Acid) (optional, for dehydration of the diol)[8]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction first forms 4-bromobutan-1-ol, which is then converted to 1,4-butanediol (B3395766).[9]
-
Cyclization: The 1,4-butanediol can then be cyclized to tetrahydrofuran. This can be achieved by heating in the presence of a strong acid catalyst.[8] Alternatively, the intermediate alkoxide formed from 4-bromobutan-1-ol can undergo intramolecular SN2 displacement to form THF directly.[4][10]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter to remove the drying agent and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield pure tetrahydrofuran.[8]
Data Presentation:
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | N/A |
| Nucleophile | Sodium Hydroxide | [9] |
| Solvent | Water | [8] |
| Reaction Temperature | Reflux | [8] |
| Reaction Time | Several hours (to be optimized) | [8] |
| Product | Tetrahydrofuran | [8] |
Logical Workflow for Tetrahydrofuran Synthesis
Caption: Workflow for the synthesis of tetrahydrofuran.
Synthesis of N-Substituted Pyrrolidine
This protocol details the synthesis of a substituted pyrrolidine through the reaction of this compound with a primary amine.[7]
Reaction Scheme:
Br-(CH₂)₄-Br + R-NH₂ → R-N(CH₂)₄Br + HBr R-N(CH₂)₄Br + Base → N-R-Pyrrolidine + Base-HBr
Materials and Reagents:
-
This compound
-
Primary Amine (e.g., benzylamine, aniline)
-
A non-nucleophilic base (e.g., potassium carbonate (K₂CO₃), triethylamine)[6]
-
Solvent (e.g., acetonitrile, DMF)
-
Ethyl acetate (B1210297) (for extraction)
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add the primary amine (1.1 eq) and potassium carbonate (2.5 eq) to the solution.[7]
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction typically completes within 12-24 hours.[7]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration and Concentration: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Data Presentation:
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | N/A |
| Nucleophile | Primary Amine (e.g., Benzylamine) | [7] |
| Base | Potassium Carbonate (K₂CO₃) | [6][7] |
| Solvent | Acetonitrile | [7] |
| Reaction Temperature | Reflux | [7] |
| Reaction Time | 12-24 hours | [7] |
| Product | N-Substituted Pyrrolidine | [11] |
Reaction Mechanism for N-Substituted Pyrrolidine Synthesis
Caption: Mechanism of N-substituted pyrrolidine synthesis.
Synthesis of Thiolane (Tetrahydrothiophene)
This protocol describes the synthesis of thiolane by reacting this compound with a sulfur nucleophile.
Reaction Scheme:
Br-(CH₂)₄-Br + Na₂S → C₄H₈S (Thiolane) + 2 NaBr
Materials and Reagents:
-
This compound
-
Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH)
-
Solvent (e.g., Ethanol, DMF)
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium sulfide (1.1 eq) in ethanol.
-
Addition of Reagent: Add this compound (1.0 eq) dropwise to the stirring solution.
-
Reaction Execution: Heat the mixture to reflux for several hours.
-
Monitoring: Monitor the reaction by GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into a larger volume of water.
-
Extraction: Extract the aqueous mixture with diethyl ether.
-
Washing and Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Filter and remove the solvent by distillation. The crude thiolane can be purified by vacuum distillation.
Data Presentation:
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | N/A |
| Nucleophile | Sodium Sulfide (Na₂S) | N/A |
| Solvent | Ethanol or DMF | N/A |
| Reaction Temperature | Reflux | N/A |
| Reaction Time | Several hours (to be optimized) | N/A |
| Product | Thiolane | N/A |
Safety Precautions
-
This compound: This is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Organic solvents such as diethyl ether, acetonitrile, and DMF are flammable and should be handled away from ignition sources.
-
Bases: Strong bases like sodium hydroxide are corrosive. Handle with care.
-
Reactions: Some of these reactions may be exothermic. It is important to control the rate of addition of reagents and provide adequate cooling if necessary.
Conclusion
This compound serves as an effective precursor for the synthesis of various five-membered heterocyclic compounds. The protocols outlined in this document are based on fundamental and robust organic reactions. Researchers can adapt and optimize these generalized procedures for their specific applications in drug discovery and development. Careful monitoring of reaction progress and appropriate purification techniques are crucial for obtaining high yields of the desired cyclic products.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. US4271081A - Process for the preparation of tetrahydrofuran - Google Patents [patents.google.com]
- 9. reddit.com [reddit.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Pyrrolidine - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dibromobutane
Welcome to the technical support center for the synthesis of 1,4-dibromobutane. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials for the synthesis of this compound are 1,4-butanediol (B3395766) and tetrahydrofuran (B95107) (THF). Both methods typically involve the use of hydrobromic acid (HBr) and a strong acid catalyst like sulfuric acid (H₂SO₄).[1][2]
Q2: What is the role of sulfuric acid in the synthesis of this compound?
A2: Sulfuric acid serves two primary roles in this synthesis. Firstly, it acts as a catalyst. Secondly, it serves as a dehydrating agent, which helps to drive the equilibrium of the reaction towards the formation of the product by removing water.[2] A higher concentration of sulfuric acid can reduce the activity of water in the reaction mixture, pushing the reaction to completion.[2]
Q3: What are the typical yields for this compound synthesis?
A3: Yields can vary significantly depending on the chosen method and reaction conditions. Reported yields range from 74% to as high as 93%.[3][4] Optimizing reaction parameters such as reaction time and reagent concentration can lead to improved yields.[4][5] For instance, increasing the reflux time from 3 to 5 hours has been reported to increase the yield.[4]
Q4: What are the main side reactions to be aware of during the synthesis?
A4: A potential side reaction is the formation of ethers, especially if the reaction temperature is not well-controlled or if there is an insufficient amount of the brominating agent. With 1,4-butanediol as a starting material, intermolecular etherification can occur. When starting from THF, incomplete ring opening and subsequent reactions can lead to byproducts.
Q5: How can I purify the crude this compound?
A5: Purification typically involves several steps. The crude product, which is usually the lower organic layer, is first separated.[1] It is then washed with water, a dilute base solution (like 5-10% sodium bicarbonate or sodium carbonate) to neutralize any remaining acid, and then again with water.[1][2] After drying with an anhydrous drying agent such as magnesium sulfate (B86663) or calcium chloride, the final purification is achieved by distillation under reduced pressure.[1][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.[2] 2. Loss of product during workup. 3. Side reactions consuming starting material. | 1. Increase the reflux time. Some sources suggest that extending the reflux from 3 to 5 hours can significantly improve the yield.[4][5] 2. Ensure efficient extraction of the product from the aqueous layer. Dichloromethane (B109758) can be used for extraction.[2] 3. Maintain careful control of the reaction temperature to minimize side reactions. |
| Dark Brown or Black Reaction Mixture | Formation of polymeric materials or charring due to strong acidic conditions and heat. | 1. Ensure slow and controlled addition of sulfuric acid, especially at the beginning of the reaction, to manage the exothermic nature of the reaction.[2] 2. Maintain vigorous stirring throughout the reaction. 3. Consider filtering the reaction mixture before separation to remove any solid impurities.[2] |
| Product is Cloudy After Distillation | Presence of water. | 1. Ensure the crude product is thoroughly dried with an anhydrous drying agent (e.g., magnesium sulfate, calcium chloride) before distillation.[6] 2. Add a small amount of anhydrous sodium sulfate to the distilled product and swirl to remove residual moisture.[4] |
| Difficulty in Separating Layers | Formation of an emulsion. | 1. Add a saturated brine solution (NaCl solution) to help break the emulsion. 2. Allow the mixture to stand for a longer period to allow for better separation. |
| Crystallization in the Reaction Flask | Precipitation of sodium sulfate salts if using sodium bromide and sulfuric acid.[2] | 1. Ensure sufficient water is present in the initial reaction mixture to keep the salts dissolved. 2. If crystals form upon cooling, they will likely redissolve upon heating for the reflux.[2] |
Experimental Protocols
Method 1: Synthesis from 1,4-Butanediol
This protocol is based on the reaction of 1,4-butanediol with sodium bromide and sulfuric acid.[2]
Materials:
-
1,4-Butanediol
-
Sodium Bromide (NaBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Dichloromethane (for extraction)
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium bromide in warm water.
-
To this solution, add 1,4-butanediol.
-
Slowly and with stirring, add concentrated sulfuric acid. The reaction is exothermic, so the addition should be controlled to manage the temperature.[2]
-
Once the addition is complete, heat the mixture to reflux for 4-5 hours. A dark, oily layer of this compound will form at the bottom.[2]
-
After reflux, cool the mixture and pour it into cold water.
-
Separate the lower organic layer using a separatory funnel.
-
Extract the aqueous layer with dichloromethane to recover any dissolved product.
-
Combine the organic layer and the dichloromethane extract.
-
Wash the combined organic phase sequentially with water, 5% sodium bicarbonate solution, and finally with water.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and purify the product by distillation under reduced pressure.
Method 2: Synthesis from Tetrahydrofuran (THF)
This protocol involves the ring-opening of THF with hydrobromic acid and sulfuric acid.[4][5]
Materials:
-
Tetrahydrofuran (THF)
-
48% Hydrobromic Acid (HBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place the 48% hydrobromic acid.
-
Cool the flask in an ice bath and slowly add the concentrated sulfuric acid with stirring.[1]
-
To the cold acid mixture, add freshly distilled THF dropwise.
-
After the addition is complete, heat the mixture to reflux for 3-5 hours.[4]
-
After reflux, allow the mixture to cool. Two layers will form.
-
Separate the lower layer of crude this compound.
-
Wash the crude product with water, 5% sodium bicarbonate solution, and then again with water.[4]
-
Dry the product over anhydrous magnesium sulfate.[5]
-
Purify by distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Synthesis Methods and Yields
| Starting Material | Key Reagents | Reported Yield | Reference |
| 1,4-Butanediol | NaBr, H₂SO₄ | ~83% | [2] |
| Tetrahydrofuran | 48% HBr, H₂SO₄ | 74% - 93% | [4][5] |
| 1,4-Butanediol | 48% HBr, H₂SO₄ | Not explicitly stated | [1] |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 1,4-Dibromobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,4-dibromobutane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reflux time. For the synthesis from tetrahydrofuran (B95107) (THF), refluxing for 4-5 hours can improve yields compared to shorter times.[1][2] Ensure the reaction mixture reaches the appropriate temperature for the chosen method. |
| Suboptimal Reagent Ratios: Incorrect stoichiometry of starting materials and reagents. | Use a significant excess of hydrobromic acid (HBr) to drive the equilibrium towards product formation.[2] | |
| Loss during Workup: Inefficient extraction or premature distillation of the product. | Ensure complete separation of the organic and aqueous layers. The dense this compound will be the lower layer.[1][2] Perform washes with water and sodium bicarbonate solution to remove acid and unreacted HBr before distillation.[1][2][3][4] | |
| Presence of a Low-Boiling Impurity | Unreacted Tetrahydrofuran (THF): In the synthesis from THF, incomplete conversion can leave residual starting material (boiling point: 66 °C).[2][3] | Ensure adequate reaction time and temperature to drive the ring-opening of THF. A gentle reflux is recommended to avoid boiling off the THF before it can react.[2] |
| Presence of a High-Boiling Impurity | Ether Formation: In the synthesis from 1,4-butanediol (B3395766), intermolecular dehydration can form diether byproducts (e.g., 1,4-butoxybutane). This is favored by high concentrations of sulfuric acid and higher temperatures. | Carefully control the temperature during the addition of sulfuric acid and during the reaction. Add the diol dropwise to an ice-cold acid mixture to minimize this side reaction.[3] |
| Dark Brown or Black Reaction Mixture | Charring/Decomposition: Aggressive heating or highly concentrated sulfuric acid can lead to the decomposition of the organic starting materials. | Add sulfuric acid slowly and with cooling to control the initial exothermic reaction.[4] Avoid excessively high reaction temperatures. |
| Product is Cloudy or Contains Water | Incomplete Drying: Insufficient drying of the organic layer before distillation. | Dry the crude product over an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride until the liquid is clear.[2][4] |
| Co-distillation with Water: Water present during distillation can lead to a cloudy distillate. | Ensure the crude product is thoroughly dried before distillation. A small amount of water may initially distill over.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound from 1,4-butanediol?
A1: The two primary side reactions when synthesizing this compound from 1,4-butanediol are elimination and intermolecular ether formation.
-
Elimination: Under strongly acidic and high-temperature conditions, the intermediate 4-bromobutan-1-ol or the this compound product can undergo elimination to form unsaturated byproducts.
-
Ether Formation: Two molecules of 1,4-butanediol can react in an intermolecular dehydration reaction, catalyzed by sulfuric acid, to form a diether byproduct.
Q2: How can I minimize the formation of these byproducts?
A2: To minimize side reactions, careful control of the reaction conditions is crucial.
-
Temperature Control: Maintain a low temperature, especially during the addition of sulfuric acid, to disfavor both elimination and ether formation. The addition of 1,4-butanediol to an ice-cold acid mixture is recommended.[3]
-
Reagent Concentration: While sulfuric acid is a necessary catalyst, using a very high concentration can promote side reactions. Following established protocols for reagent ratios is important.
Q3: What are the main impurities when synthesizing this compound from THF?
A3: The main impurities are typically unreacted THF and the intermediate, 4-bromobutan-1-ol, if the reaction does not go to completion.[5] Using an excess of HBr helps to ensure the complete conversion of the intermediate to the final product.[5]
Q4: My final product is colored. What is the cause and how can I purify it?
A4: A colored product can be due to trace impurities or decomposition products. Distillation is the most effective method for purification.[3][4] Collecting the fraction that boils at the correct temperature and pressure will yield a colorless product. For example, this compound boils at 83-84 °C at 12 mmHg.[3]
Q5: Is it better to use 1,4-butanediol or THF as the starting material?
A5: Both starting materials can give good yields of this compound.[4] The choice may depend on the availability and cost of the starting materials, as well as the specific experimental setup. The synthesis from THF is a ring-opening reaction, while the synthesis from 1,4-butanediol is a double nucleophilic substitution.
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Material | Reagents | Reaction Time | Reported Yield | Reference |
| 1,4-Butanediol | 48% HBr, conc. H₂SO₄ | 3 hours heating | ~75% | [3] |
| Tetrahydrofuran | 48% HBr, conc. H₂SO₄ | 3 hours heating | ~74% | [3] |
| Tetrahydrofuran | 48% HBr, 93% H₂SO₄ | 4 hours reflux | 76% | [2] |
| Tetrahydrofuran | 48% HBr, 98% H₂SO₄ | 5 hours reflux | 93% | [1] |
| 1,4-Butanediol | NaBr, conc. H₂SO₄ | 4 hours reflux | ~85% | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound from 1,4-Butanediol
This protocol is adapted from established laboratory procedures.[3]
Materials:
-
1,4-Butanediol (30 g)
-
48% Hydrobromic Acid (154 g, 105 ml)
-
Concentrated Sulfuric Acid (130 g, 71 ml)
-
10% Sodium Carbonate Solution
-
Anhydrous Magnesium Sulfate
-
Water
Procedure:
-
Equip a 500 ml three-necked flask with a stirrer, reflux condenser, and a dropping funnel.
-
Place the hydrobromic acid in the flask and cool it in an ice bath.
-
Slowly add the concentrated sulfuric acid with stirring, maintaining the low temperature.
-
Add the 1,4-butanediol dropwise to the cold acid mixture with continuous stirring.
-
Allow the reaction mixture to stand for 24 hours.
-
After 24 hours, heat the mixture for 3 hours.
-
Cool the mixture and separate the lower organic layer.
-
Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water.
-
Dry the crude this compound with anhydrous magnesium sulfate.
-
Purify the product by distillation, collecting the fraction at 83-84 °C / 12 mmHg.
Visualizations
Caption: Side reactions in the synthesis from 1,4-butanediol.
Caption: Reaction pathway for the synthesis from THF.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purification of 1,4-Dibromobutane by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1,4-dibromobutane via distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The most common and effective method for purifying this compound is fractional distillation under reduced pressure (vacuum distillation).[1][2] This technique is preferred because this compound has a high boiling point at atmospheric pressure, and distillation at elevated temperatures can lead to decomposition.[1][2]
Q2: What are the common impurities in crude this compound?
A2: Common impurities depend on the synthetic route used. If prepared from 1,4-butanediol (B3395766) using HBr and H₂SO₄, impurities may include unreacted starting materials, byproducts such as butenyl bromide or ethers, and residual acids.[3] If synthesized from tetrahydrofuran (B95107) (THF), unreacted THF and polymerization byproducts could be present.[4] Colored impurities may also be present due to the presence of dissolved bromine.
Q3: Why is my this compound yellow or brown, and how can I decolorize it?
A3: A yellow or brown color in this compound is often due to dissolved bromine, a common byproduct in its synthesis. To decolorize the compound, wash the crude product with a 5-10% sodium bicarbonate or sodium bisulfite solution, followed by water, before drying and distillation.[3][4]
Q4: What are the optimal vacuum and temperature conditions for the distillation of this compound?
A4: The optimal conditions for vacuum distillation depend on the available equipment. It is generally recommended to distill at a pressure where the boiling point is between 45 °C and 180 °C to prevent decomposition.[2] Refer to the data table below for boiling points at various pressures.
Q5: How should I handle and store purified this compound?
A5: this compound is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[5][6][7] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][7][8] Store the purified liquid in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[5][7][9]
Data Presentation
Table 1: Boiling Point of this compound at Various Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 197-200 |
| 12 | 83-84 |
| 8 | 63-65 |
| 6 | 63-65 |
Data compiled from multiple sources.[10][11]
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the fractional distillation of this compound under reduced pressure.
Materials:
-
Crude this compound
-
Anhydrous magnesium sulfate (B86663) or calcium chloride[3][12]
-
Boiling chips or magnetic stir bar
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Manometer
-
Heating mantle or oil bath
-
Cold trap (recommended)
-
Appropriate joint grease
Procedure:
-
Pre-treatment of Crude Product:
-
Assembly of the Distillation Apparatus:
-
Assemble the vacuum distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are properly greased and sealed to maintain a good vacuum.
-
Place the dried, crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column, distillation head with a thermometer, and condenser.
-
Attach the receiving flask. It is advisable to use a setup with multiple receiving flasks (a "cow" or "pig" adapter) to collect different fractions without breaking the vacuum.
-
Connect the apparatus to a vacuum source with a manometer and a cold trap in line.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Slowly and carefully apply the vacuum. The initial bubbling of the liquid is expected as volatile impurities and dissolved gases are removed.
-
Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle or oil bath.
-
Collect any low-boiling initial fractions (forerun) in the first receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, switch to a clean receiving flask to collect the main fraction. Record the stable temperature and pressure.
-
Continue distillation until most of the product has been collected, but do not distill to dryness to avoid the concentration of potentially explosive residues.
-
Stop heating and allow the apparatus to cool down completely before slowly and carefully releasing the vacuum.
-
Weigh the purified product and store it appropriately.
-
Troubleshooting Guide
If you encounter issues during the distillation, refer to the following guide.
Problem: No product is distilling over, even at a high temperature.
-
Possible Cause 1: The vacuum is not low enough.
-
Solution: Check all connections for leaks. Ensure the vacuum pump is functioning correctly and is protected by a cold trap.
-
-
Possible Cause 2: The thermometer is placed incorrectly.
-
Solution: The top of the thermometer bulb should be level with the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
-
Possible Cause 3: Insufficient heating.
-
Solution: Increase the temperature of the heating mantle or oil bath. Ensure the distillation flask is properly seated in the heating source.
-
Problem: The pressure is fluctuating.
-
Possible Cause 1: There is a leak in the system.
-
Solution: Check all joints and seals for proper greasing and a tight fit.
-
-
Possible Cause 2: The vacuum source is unstable.
-
Solution: If using a water aspirator, check for fluctuations in water pressure. If using a vacuum pump, ensure it is in good working order.
-
-
Possible Cause 3: "Bumping" of the liquid.
-
Solution: Ensure there are fresh boiling chips or that the magnetic stirrer is functioning correctly to ensure smooth boiling.
-
Problem: The distillate is cloudy.
-
Possible Cause 1: Water is present in the crude product.
-
Solution: Ensure the crude this compound was thoroughly dried before distillation. The initial fraction may contain residual water and should be collected separately.[4]
-
-
Possible Cause 2: A leak in the system is allowing moist air to enter.
-
Solution: Re-check all connections for a proper seal.
-
Problem: The product darkens upon heating.
-
Possible Cause: Thermal decomposition.
-
Solution: The distillation temperature is too high. Reduce the pressure to lower the boiling point. Ensure the heating is even and not too rapid.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common distillation issues.
References
- 1. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. youtube.com [youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. exsyncorp.com [exsyncorp.com]
- 10. prepchem.com [prepchem.com]
- 11. This compound | 110-52-1 [chemicalbook.com]
- 12. Page loading... [guidechem.com]
Optimizing reaction conditions for Grignard formation with 1,4-dibromobutane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the formation of the Grignard reagent from 1,4-dibromobutane. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this reaction in their work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when forming a Grignard reagent with this compound?
The primary challenges stem from the difunctional nature of this compound. Key issues include:
-
Formation of a Di-Grignard Reagent: The presence of two bromine atoms can lead to the formation of a di-Grignard reagent, 1,4-bis(magnesiobromido)butane.[1][2] Depending on the desired product, controlling the stoichiometry to favor either the mono- or di-Grignard is crucial.
-
Intramolecular Wurtz-type Coupling: The mono-Grignard reagent can undergo an intramolecular reaction, leading to the formation of cyclobutane (B1203170) as a significant byproduct.
-
Intermolecular Wurtz-type Coupling: The Grignard reagent can react with unreacted this compound, resulting in dimerization and oligomerization.[3]
-
Sluggish Reaction Initiation: As with many Grignard reactions, initiation can be difficult due to the passivating magnesium oxide layer on the surface of the magnesium turnings.[4]
Q2: How can I selectively form the mono-Grignard reagent versus the di-Grignard reagent?
To favor the formation of the mono-Grignard reagent, it is crucial to use an excess of this compound relative to magnesium. A molar ratio of 1.5 to 2 equivalents of this compound to magnesium is a good starting point.[4] Conversely, to favor the formation of the di-Grignard reagent, a molar excess of magnesium should be used.
Q3: My Grignard reaction with this compound won't start. What should I do?
Difficulty in initiating a Grignard reaction is a common issue. Here are several methods to activate the magnesium surface:
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings under an inert atmosphere before adding the solvent can help break the magnesium oxide layer.
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the magnesium suspension. The iodine reacts with the magnesium surface, exposing fresh metal.[4]
-
1,2-Dibromoethane: Add a few drops of 1,2-dibromoethane. It reacts with magnesium to form ethene gas and magnesium bromide, which helps to activate the surface.[4]
-
-
Heat: Gentle heating with a heat gun can sometimes initiate the reaction. However, be cautious as the reaction is exothermic and can become difficult to control.
Q4: I am observing a significant amount of a low-boiling point byproduct. What is it and how can I minimize its formation?
A low-boiling point byproduct is likely cyclobutane, resulting from an intramolecular Wurtz-type coupling reaction. To minimize its formation:
-
Low Temperature: Running the reaction at a lower temperature can disfavor the intramolecular cyclization.
-
Slow Addition: Add the this compound solution slowly to the magnesium turnings. This helps to keep the concentration of the mono-Grignard reagent low, reducing the likelihood of the intramolecular reaction.
-
Choice of Solvent: The choice of solvent can influence the rate of side reactions. Tetrahydrofuran (THF) is often preferred over diethyl ether for its higher boiling point and better stabilization of the Grignard reagent.[5][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent.2. Inactive magnesium surface (oxide layer).3. Impure this compound. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.2. Activate the magnesium using iodine, 1,2-dibromoethane, or mechanical stirring.3. Purify the this compound by distillation. |
| Low yield of the desired product | 1. Incomplete Grignard formation.2. Significant side reactions (Wurtz coupling, cyclization).3. Hydrolysis of the Grignard reagent by moisture. | 1. Use a fresh source of magnesium and ensure proper activation.2. Control the reaction temperature (lower temperatures often favor Grignard formation). Use slow addition of the dibromide. Consider using THF as the solvent.3. Maintain strict anhydrous conditions throughout the reaction. |
| Formation of a white precipitate before the addition of the electrophile | 1. Reaction with atmospheric oxygen or moisture.2. Precipitation of the Grignard reagent. | 1. Ensure a positive pressure of an inert gas (argon or nitrogen) is maintained.2. Some Grignard reagents are sparingly soluble. This may not be an issue, but consider using a more polar solvent like THF. |
| Uncontrolled, vigorous reaction | 1. Addition of this compound is too fast.2. Insufficient cooling. | 1. Add the this compound dropwise using an addition funnel.2. Use an ice bath to maintain a controlled reaction temperature. |
Data Presentation
Table 1: Effect of Solvent on Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Key Advantages for Grignard Formation | Potential Drawbacks |
| Diethyl Ether | 34.6 | Lower boiling point can make initiation easier to observe. | Lower boiling point may lead to a less controlled reaction. Less effective at stabilizing some Grignard reagents. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point allows for a wider temperature range. Better at solvating and stabilizing the Grignard reagent, which can lead to higher yields.[5][6] | Can be more difficult to remove after the reaction. More hygroscopic than diethyl ether. |
| 2-Methyltetrahydrofuran (MTHF) | 80 | Higher boiling point and good solvating properties. Considered a "greener" solvent alternative to THF.[7] | May be more expensive than THF or diethyl ether. |
Experimental Protocols
Detailed Protocol for the Preparation of 1,4-bis(magnesiobromido)butane
Materials:
-
Magnesium turnings (2.4 g, 100 mmol)
-
This compound (10.8 g, 50 mmol)
-
Anhydrous diethyl ether or THF (100 mL)
-
Iodine (1 small crystal)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or inert gas manifold
Procedure:
-
Preparation: All glassware should be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium surface. Allow the flask to cool to room temperature.
-
Solvent Addition: Add approximately 20 mL of anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.
-
Initiation: In the dropping funnel, prepare a solution of this compound in 80 mL of the same anhydrous solvent. Add about 5 mL of this solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the solvent, and the formation of a grayish, cloudy solution. If the reaction does not start, gently warm the flask or add another small crystal of iodine.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent the reaction from becoming too vigorous.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The final Grignard reagent solution should be a grayish, homogeneous mixture.
Visualizations
Caption: Reaction pathway for the formation of the mono- and di-Grignard reagents from this compound.
Caption: Common side reactions in the Grignard formation with this compound.
Caption: A logical workflow for troubleshooting common issues in Grignard formation with this compound.
References
Technical Support Center: Reactions Involving 1,4-Dibromobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-dibromobutane. The focus is on preventing undesired polymerization, a common side reaction.
Troubleshooting Guide: Polymerization in this compound Reactions
Issue: Formation of an insoluble, high-molecular-weight polymer instead of the desired product.
This is a frequent issue when using bifunctional reagents like this compound, which can react at both ends to form long chains. The underlying cause is typically intermolecular reactions outcompeting the desired intramolecular cyclization or monofunctionalization.
| Potential Cause | Recommended Solution |
| High Reactant Concentration | High concentrations increase the probability of reactive intermediates from different molecules encountering each other, leading to polymerization. Employ the high-dilution principle : use a larger volume of solvent to decrease the concentration of the reactants. For reactions prone to polymerization, concentrations below 0.01 M are often necessary. |
| Rapid Addition of Reagents | Adding reagents too quickly can create localized areas of high concentration, promoting intermolecular side reactions. Utilize slow addition : Add one of the reactants (e.g., this compound) dropwise over an extended period (several hours) to the other reactant in a large volume of solvent. This can be effectively achieved using a syringe pump. |
| Inappropriate Temperature | Higher temperatures can increase reaction rates, but may disproportionately favor the intermolecular polymerization pathway. Optimize the reaction temperature. While heating can be necessary to overcome activation energy, excessive heat can accelerate unwanted side reactions. |
| Presence of Impurities | Impurities can sometimes catalyze polymerization. Ensure all reactants and solvents are pure and dry. Water, for example, can interfere with many reactions involving organometallics or strong bases. |
Frequently Asked Questions (FAQs)
Q1: What is the "high-dilution principle" and how does it prevent polymerization?
A1: The high-dilution principle is a strategy used in organic synthesis to favor intramolecular reactions (cyclization) over intermolecular reactions (polymerization).[1] By carrying out a reaction in a large volume of solvent, the concentration of the reactants is kept very low. This reduces the likelihood of reactive ends of two different molecules encountering each other, thus suppressing the formation of polymer chains. Instead, the two reactive ends of the same molecule are more likely to react with each other, leading to the formation of a cyclic product.
Q2: How does the rate of addition of this compound affect the reaction outcome?
A2: The rate of addition is a critical parameter. A slow, controlled addition of this compound to the reaction mixture maintains a very low instantaneous concentration of this bifunctional electrophile. This minimizes the chance of one nucleophile reacting with two different this compound molecules, which is the first step in polymerization. This technique is often used in conjunction with high dilution to maximize the yield of the desired monomeric or cyclic product.[1]
Q3: Are there specific solvents that are better for avoiding polymerization?
A3: The choice of solvent depends on the specific reaction, but generally, a solvent that effectively dissolves all reactants and is inert under the reaction conditions should be chosen. For high-dilution reactions, large volumes of solvents like N,N-Dimethylformamide (DMF), acetonitrile, or toluene (B28343) are often used. The key is to ensure that the reactants remain in solution at very low concentrations.
Q4: Can temperature be used to control polymerization?
A4: Yes, temperature control is crucial. While a certain temperature may be required to initiate the desired reaction, excessive heat can accelerate all reaction rates, including the undesired polymerization. It is important to find an optimal temperature that allows the desired reaction to proceed at a reasonable rate while minimizing the competing polymerization.
Q5: What are the typical competing reactions with this compound?
A5: Besides the desired reaction, the main competing reactions are intermolecular polymerization and intramolecular cyclization. For example, in a reaction with a dinucleophile, the desired product might be a cyclic compound formed by an intramolecular reaction. However, if the reaction conditions are not optimized, intermolecular reactions can lead to the formation of linear polymers.
Data Presentation: Effect of Concentration on Reaction Outcome (Illustrative)
| Reactant Concentration (M) | Yield of Cyclic Product (%) | Yield of Polymer (%) |
| 1.0 | < 5 | > 90 |
| 0.1 | 25 | 70 |
| 0.01 | 75 | 20 |
| 0.001 | > 90 | < 5 |
Experimental Protocols
Protocol: Synthesis of a Macrocycle via High-Dilution (Based on the Richman-Atkins Method)
This protocol is adapted from the Richman-Atkins synthesis of tetraazamacrocycles and illustrates the practical application of the high-dilution principle to avoid polymerization when using bifunctional reagents. While this specific example does not use this compound, the principles are directly applicable.
Objective: To synthesize a cyclic polyamine from a tosylated linear triamine and a tosylated diol derivative, minimizing the formation of polymeric byproducts.
Materials:
-
N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine, sodium salt
-
Ethylene (B1197577) glycol di-p-toluenesulfonate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol (B145695), 95%
-
Water
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve the sodium salt of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine (1 equivalent) in a large volume of anhydrous DMF (e.g., to achieve a final concentration of approximately 0.1 M).
-
In a separate flask, dissolve the ethylene glycol di-p-toluenesulfonate (1 equivalent) in anhydrous DMF. The volume should be such that it can be added dropwise over several hours.
-
-
High-Dilution Reaction Setup:
-
Set up a large three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Heat the solution of the triamine salt in the reaction flask to 100°C with vigorous stirring under a nitrogen atmosphere.
-
-
Slow Addition:
-
Using the dropping funnel, add the solution of the ethylene glycol di-p-toluenesulfonate to the heated triamine salt solution dropwise over a period of 3-4 hours. The slow addition is crucial to maintain a low concentration of the electrophile and favor intramolecular cyclization.
-
-
Reaction Completion and Workup:
-
After the addition is complete, continue stirring the reaction mixture at 100°C for an additional 30 minutes.
-
Remove the heat source and add water to the reaction mixture to precipitate the crude product.
-
Allow the mixture to cool to room temperature, stirring overnight.
-
Collect the precipitated cyclic product by filtration.
-
Wash the product with 95% ethanol and dry in a vacuum oven.
-
This method, employing both high dilution and slow addition, significantly favors the formation of the desired cyclic product over intermolecular polymerization.
Mandatory Visualization
Caption: Logical workflow for controlling polymerization in this compound reactions.
References
Troubleshooting low yield in heterocycle synthesis with 1,4-dibromobutane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of heterocycles, particularly five-membered rings like pyrrolidines, using 1,4-dibromobutane.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for pyrrolidine (B122466) synthesis using a primary amine and this compound is consistently low. What are the common causes and how can I troubleshoot this?
Low yield is a frequent issue stemming from several factors, including reagent purity, competing side reactions, and suboptimal reaction conditions. A systematic approach is crucial for identifying and resolving the root cause.
Troubleshooting Flowchart
The following flowchart outlines a logical sequence for troubleshooting low-yield issues.
Caption: A step-by-step decision tree for troubleshooting low-yield heterocycle synthesis.
Q2: What are the primary competing side reactions, and how can they be minimized?
The reaction of a primary amine with this compound can lead to several undesired products. The main goal is to favor the intramolecular SN2 cyclization of the intermediate ω-bromoamine over intermolecular reactions.
Reaction Pathways: Desired vs. Undesired
Caption: Reaction pathways illustrating the desired intramolecular cyclization versus side reactions.
Minimization Strategies:
-
High-Dilution Conditions: The most effective strategy to suppress intermolecular side reactions (polymerization, dimerization) is to use high-dilution conditions. This lowers the probability of reactive intermediates encountering each other, thereby favoring the intramolecular cyclization pathway.
-
Slow Addition: Slowly adding one of the reagents (e.g., this compound) to the reaction mixture can also help maintain a low concentration of the reactive intermediate.
-
Choice of Base: A non-nucleophilic, sterically hindered base can prevent side reactions involving the base itself.
Q3: How do reaction conditions like base, solvent, and temperature affect the yield?
The selection of reaction parameters is critical for maximizing the yield of the desired heterocycle.
Data on Reaction Condition Optimization
The following tables summarize the impact of different reaction parameters on N-alkylation and cyclization reactions, which are key steps in this synthesis.
Table 1: Effect of Base on N-Alkylation Yield Data generalized from typical N-alkylation procedures.
| Base | Typical Solvent(s) | Relative Strength | Typical Yield Range | Notes |
| K₂CO₃ | DMF, Acetonitrile (B52724) | Moderate | 60-85% | Common, inexpensive, and effective for many primary amines. |
| NaH | THF, DMF | Strong | 75-95% | Highly effective but requires anhydrous conditions and careful handling. |
| Et₃N | DCM, Toluene | Weak/Moderate | 40-70% | Often requires higher temperatures; can lead to quaternization. |
| DBU | Acetonitrile, THF | Strong, Non-nucleophilic | 70-90% | Good for preventing elimination side reactions.[1] |
Table 2: Effect of Solvent on N-Alkylation Yield Data generalized from typical N-alkylation procedures.
| Solvent | Polarity | Type | Typical Yield Range | Notes |
| DMF | Polar | Aprotic | 80-95% | Excellent for SN2 reactions but can be difficult to remove.[1] |
| Acetonitrile | Polar | Aprotic | 75-90% | Good alternative to DMF, easier to remove. |
| THF | Moderately Polar | Aprotic | 60-85% | Common solvent, especially with strong bases like NaH. |
| Toluene | Nonpolar | Aprotic | 50-70% | May require higher temperatures or phase-transfer catalysts. |
Q4: What is a reliable experimental protocol for synthesizing an N-substituted pyrrolidine?
This section provides a general yet detailed protocol for the synthesis of N-benzylpyrrolidine from benzylamine (B48309) and this compound as a representative example.
Experimental Workflow
Caption: A typical experimental workflow for heterocycle synthesis and purification.
Detailed Protocol: Synthesis of N-Benzylpyrrolidine
Materials:
-
Benzylamine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add powdered anhydrous potassium carbonate (2.5 eq). The flask is purged with nitrogen or argon.
-
Addition of Reagents: Add anhydrous acetonitrile to the flask, followed by benzylamine (1.0 eq). Stir the resulting suspension.
-
Slow Addition of Alkylating Agent: Dissolve this compound (1.1 eq) in a small amount of anhydrous acetonitrile and add it dropwise to the stirring suspension over 30-60 minutes at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure N-benzylpyrrolidine.
References
Technical Support Center: Purification of Product Mixtures Containing 1,4-Dibromobutane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted 1,4-dibromobutane from product mixtures.
Troubleshooting Guide
Issue: My crude product is contaminated with a significant amount of unreacted this compound. How can I remove it?
Answer:
The optimal method for removing unreacted this compound depends on the properties of your desired product, including its boiling point, solubility, and stability. Below are the most common and effective techniques to consider.
1. Distillation
-
When to use it: This is the preferred method if your product has a significantly higher boiling point than this compound (Boiling Point: 197-200 °C at atmospheric pressure, 63-65 °C at 6 mmHg).[1] It is particularly effective for large-scale purifications.
-
Troubleshooting:
-
Co-distillation: If your product has a similar boiling point, consider vacuum distillation to lower the boiling points and potentially improve separation.
-
Thermal Decomposition: If your product is thermally sensitive, use vacuum distillation to reduce the required temperature.
-
2. Aqueous Workup (Liquid-Liquid Extraction)
-
When to use it: This method is useful if your product has different solubility properties than this compound. This compound is poorly soluble in water but soluble in many organic solvents like dichloromethane (B109758) and hexane.[2] If your product is water-soluble or can be made so (e.g., by protonation or deprotonation to form a salt), an aqueous wash can effectively remove the nonpolar this compound.
-
Troubleshooting:
-
Emulsion Formation: If an emulsion forms during extraction, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
-
Poor Separation: If your product has some solubility in the organic layer, perform multiple extractions with smaller volumes of the washing solvent to improve recovery.
-
3. Column Chromatography
-
When to use it: This is a highly effective method for separating compounds with different polarities. Since this compound is relatively nonpolar, it will elute quickly from a silica (B1680970) gel column with a nonpolar eluent (e.g., hexanes).[3][4] This technique is suitable for both small and large-scale purifications and offers high resolution.
-
Troubleshooting:
-
Poor Separation: If your product and this compound have similar polarities, a gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to achieve good separation.[4]
-
Compound Streaking on TLC/Column: This may indicate that the compound is not fully dissolving in the eluent or is interacting too strongly with the stationary phase. Try a different solvent system.
-
4. Chemical Quenching (Less Common for this Application)
-
When to use it: While quenching is typically used for highly reactive substances, in some specific cases, a nucleophile could be added to react with the excess this compound, converting it into a more easily separable derivative (e.g., a more polar compound). This is a less common approach for removing unreacted alkyl halides and should be considered carefully to avoid side reactions with the desired product.
-
Troubleshooting:
-
Side Reactions: Ensure the quenching agent does not react with your desired product. A small-scale trial is recommended.
-
Difficult Removal of Quenched Product: The product of the quenching reaction must be easily separable from your desired product.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider for purification?
A1: Understanding the physical properties of this compound is crucial for selecting the right purification method.
| Property | Value | Reference |
| Molecular Weight | 215.91 g/mol | [5] |
| Boiling Point | 197-200 °C (atm) | |
| 83-84 °C (12 mmHg) | ||
| 63-65 °C (6 mmHg) | [1] | |
| Density | 1.808 g/mL at 25 °C | [1] |
| Solubility | Limited solubility in water. Soluble in organic solvents like ethanol, ether, hexane, and dichloromethane. | [2] |
| Appearance | Colorless to pale yellow liquid. | [5] |
Q2: Can I remove this compound by evaporation?
A2: Due to its relatively high boiling point at atmospheric pressure (197-200 °C), simple evaporation is generally not an effective or efficient method for removing this compound, especially if your product is not extremely high boiling. Rotary evaporation under high vacuum may remove some, but distillation is the more appropriate technique for complete removal of significant quantities.
Q3: My product is a primary amine. Will this compound react with it during workup or purification?
A3: Yes, this is a significant concern. This compound is an alkylating agent and can react with primary amines to form secondary amines and potentially cross-linked products. If your product is a nucleophile (like an amine or thiol), you should avoid prolonged heating of the mixture and consider purification methods that can be performed at room temperature, such as column chromatography or a carefully designed extraction.
Q4: How can I monitor the removal of this compound during purification?
A4: You can monitor the progress of the purification using analytical techniques such as:
-
Thin Layer Chromatography (TLC): If your product has a different Rf value than this compound, you can use TLC to check the composition of fractions from a column or the purity of your product after extraction or distillation.
-
Gas Chromatography (GC): GC is an excellent method for quantifying the amount of residual this compound, especially at low levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to detect the presence of this compound by observing its characteristic signals.
Experimental Protocols
Protocol 1: Removal by Aqueous Workup and Distillation
This protocol is suitable when the desired product is not water-soluble and has a significantly higher boiling point than this compound.
-
Extraction:
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 50 mL for every 100 mL of organic phase).
-
Saturated aqueous sodium bicarbonate solution (1 x 50 mL) to neutralize any acidic byproducts.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Concentrate the organic solution using a rotary evaporator to remove the bulk of the solvent.
-
-
Distillation:
-
Transfer the crude product to a distillation apparatus.
-
If the product is stable at high temperatures, perform distillation at atmospheric pressure. Collect the fraction corresponding to this compound (around 197-200 °C).
-
For heat-sensitive products, perform vacuum distillation. The boiling point of this compound will be significantly lower under vacuum (e.g., 63-65 °C at 6 mmHg).[1]
-
Protocol 2: Removal by Column Chromatography
This protocol is ideal for products that have a different polarity than the nonpolar this compound.
-
TLC Analysis:
-
Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. The goal is to have the this compound move close to the solvent front (high Rf) and your product have a lower Rf.
-
-
Column Packing:
-
Pack a chromatography column with silica gel using the chosen eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be adsorbed at the top of the column.
-
Carefully load the sample onto the top of the silica gel.
-
-
Elution:
-
Begin eluting the column with the determined solvent system.
-
Collect fractions and monitor their composition by TLC.
-
The nonpolar this compound will elute first.
-
Once the this compound has been completely eluted, the polarity of the eluent can be increased to elute the desired product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for column chromatography.
References
Technical Support Center: Stabilizing 1,4-Dibromobutane for Long-Term Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 1,4-dibromobutane.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Problem | Possible Cause | Suggested Solution |
| Discoloration (Yellowing or Browning) of this compound | Exposure to light, leading to photo-decomposition. | Store in an amber or opaque container to protect from light. If mild discoloration has occurred, consider purification by distillation before use. |
| Presence of acidic impurities (e.g., HBr) from hydrolysis. | Add a stabilizer such as an epoxide (e.g., propylene (B89431) oxide) to scavenge acidic byproducts. Store in a tightly sealed container with a desiccant to minimize moisture exposure. | |
| Formation of Precipitate | Reaction with moisture or incompatible materials. | Ensure the storage container is dry and inert. Avoid contact with strong bases, oxidizing agents, and reactive metals.[1] The precipitate could be a result of the degradation of the compound or reaction with impurities. |
| Incompatibility with the storage container. | Use glass or other inert containers. Avoid aluminum or galvanized containers.[2] | |
| Decrease in Purity Over Time (Observed via GC Analysis) | Gradual degradation due to exposure to air, light, or moisture. | Store under an inert atmosphere (e.g., nitrogen or argon). Add a suitable stabilizer at a low concentration. |
| Incompatible stabilizer or incorrect stabilizer concentration. | Test different classes of stabilizers (epoxides, amines, etc.) at varying concentrations to find the most effective one for your specific storage conditions. | |
| Inconsistent Reaction Yields Using Stored this compound | Degradation of the reagent, leading to lower effective concentration. | Re-analyze the purity of the this compound before use. If purity has decreased, consider purification or using a fresh batch. |
| Presence of inhibitors (degradation products) in the stored reagent. | Purify the this compound by distillation to remove non-volatile impurities. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[3] It is recommended to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent exposure to moisture and air.[1]
2. What are the primary degradation pathways for this compound?
The main degradation pathways include:
-
Hydrolysis: In the presence of moisture, this compound can slowly hydrolyze to form hydrobromic acid (HBr) and other byproducts. This process is autocatalytic as the generated HBr can accelerate further degradation.
-
Photo-decomposition: Exposure to light, particularly UV light, can induce the formation of free radicals, leading to decomposition and discoloration.[2]
-
Reaction with Incompatible Materials: Contact with strong bases, strong oxidizing agents, and reactive metals can lead to vigorous or explosive reactions and degradation of the compound.[1]
3. What types of stabilizers can be used for this compound?
Based on general knowledge for stabilizing alkyl halides, the following classes of compounds can be considered. The optimal choice and concentration should be determined experimentally.
| Stabilizer Class | Example | Proposed Concentration (w/w) | Mechanism of Action |
| Epoxides | Propylene Oxide, Butylene Oxide | 0.1 - 1.0% | Act as acid scavengers, neutralizing any HBr formed during hydrolysis. |
| Amines | Triethylamine, Diisopropylethylamine | 0.01 - 0.5% | Act as acid scavengers. Note: Amines are basic and should be tested for compatibility to avoid promoting elimination reactions. |
| Nitroalkanes | Nitromethane, 2-Nitropropane | 0.01 - 0.5% | Can act as free radical scavengers. |
| Ethers | Di-tert-butyl ether | 0.01 - 0.5% | Can inhibit free radical chain reactions. |
4. How can I test for the degradation of this compound?
A simple qualitative test is the alcoholic silver nitrate (B79036) test . A fresh, pure sample of this compound should not give an immediate precipitate with alcoholic silver nitrate. The formation of a silver bromide (AgBr) precipitate indicates the presence of bromide ions, which are a product of degradation.[4][5][6] For quantitative analysis, gas chromatography (GC) is the recommended method to determine the purity of this compound and to detect and quantify any degradation products.[7]
5. Is it necessary to add a stabilizer for short-term storage?
For short-term storage under optimal conditions (cool, dry, dark, tightly sealed), a stabilizer may not be necessary. However, for long-term storage (several months to years) or if the storage conditions are not ideal, adding a stabilizer is a prudent measure to ensure the integrity of the compound.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography (GC)
Objective: To determine the purity of this compound and identify any degradation products.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)
-
Gas chromatograph with a flame ionization detector (FID)
-
Appropriate capillary column (e.g., non-polar or medium-polarity)
-
Volumetric flasks and pipettes
-
Syringe for injection
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Analysis: Record the chromatogram. The purity is determined by the area percentage of the main peak corresponding to this compound. New peaks appearing over time in stored samples may indicate degradation products.
Protocol 2: Accelerated Stability Study
Objective: To evaluate the stability of this compound under stressed conditions and assess the effectiveness of stabilizers.
Materials:
-
This compound (stabilized and unstabilized samples)
-
Amber glass vials with tight-fitting caps
-
Stability chamber or oven capable of maintaining constant temperature and humidity
-
Light source for photostability testing (optional)
-
GC system for purity analysis
Methodology:
-
Sample Preparation: Prepare several vials of this compound. A control group should contain no stabilizer, while other groups should contain different stabilizers at various concentrations.
-
Storage Conditions: Place the vials in a stability chamber under accelerated conditions. A common condition for accelerated testing is 40 °C ± 2 °C with 75% ± 5% relative humidity.[8] For photostability, expose samples to a controlled light source.
-
Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[9]
-
Analysis: At each time point, analyze the samples for purity using the GC method described in Protocol 1. Also, visually inspect for any changes in color or the formation of precipitates.
-
Data Evaluation: Plot the purity of this compound as a function of time for each storage condition and stabilizer. This will allow for a comparison of the degradation rates and the effectiveness of the added stabilizers.
Visualizations
Degradation Pathway of this compound
Caption: A simplified diagram illustrating the primary degradation pathways of this compound.
Experimental Workflow for Stability Testing
Caption: A flowchart outlining the key steps in an accelerated stability study of this compound.
References
- 1. lobachemie.com [lobachemie.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkyl Halide Classification Tests [chemistry.gravitywaves.com]
- 6. homework.study.com [homework.study.com]
- 7. exsyncorp.com [exsyncorp.com]
- 8. Accelerated Stability Testing: A Step-by-Step Guide to Fast-Tracking Product Stability – StabilityStudies.in [stabilitystudies.in]
- 9. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Reactions with 1,4-Dibromobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing chemical reactions involving 1,4-dibromobutane.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
A1: this compound is a versatile bifunctional electrophile commonly used as a four-carbon building block in various organic syntheses. Its primary applications include the formation of five-membered rings, such as tetrahydrofuran (B95107) and cyclopentane (B165970) derivatives, and as a linker in the synthesis of more complex molecules. It is a key intermediate in the production of pharmaceuticals like caramiphene and semisynthetic penicillins.[1]
Q2: Which catalysts are typically recommended for reactions with this compound?
A2: The choice of catalyst depends on the specific reaction. For Williamson ether synthesis leading to cyclic ethers, phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) are effective.[2] In Grignard reactions , magnesium turnings are used to form the bis-Grignard reagent.[3] For Suzuki cross-coupling reactions , palladium catalysts such as Pd(OAc)₂ with phosphine (B1218219) ligands (e.g., SPhos) or Pd₂(dba)₃ are commonly employed.[4] In cycloalkylation reactions , phase transfer catalysts are also frequently used to facilitate the reaction between two immiscible phases.[1][5]
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound is a hazardous substance and should be handled with appropriate safety measures. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation. Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Troubleshooting Guides
Williamson Ether Synthesis (e.g., Tetrahydrofuran Synthesis)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of the diol. 2. The base is not strong enough. 3. Reaction temperature is too low. 4. Inefficient phase transfer catalyst. | 1. Use a stronger base (e.g., NaH) to ensure complete formation of the alkoxide. 2. Ensure the pKa of the base's conjugate acid is significantly higher than the pKa of the alcohol. 3. Increase the reaction temperature, but monitor for potential side reactions. 4. Screen different phase transfer catalysts (e.g., various quaternary ammonium (B1175870) salts) and optimize the catalyst loading. |
| Formation of side products (e.g., elimination) | 1. The reaction temperature is too high. 2. Steric hindrance around the reaction center. | 1. Lower the reaction temperature to favor the SN2 pathway over elimination. 2. While this compound is a primary halide and less prone to elimination, ensure the nucleophile is not excessively bulky. |
| Reaction is slow or stalls | 1. Poor solubility of the alkoxide in the organic solvent. 2. Water contamination in the reaction mixture. | 1. Use a suitable phase transfer catalyst to transport the alkoxide to the organic phase. 2. Ensure all reagents and solvents are anhydrous, as water will protonate the alkoxide, rendering it non-nucleophilic. |
Grignard Reagent Formation and Subsequent Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Grignard reaction fails to initiate | 1. Inactive magnesium surface due to oxide layer. 2. Presence of moisture in the glassware or solvent. 3. Alkyl halide is not reactive enough. | 1. Activate the magnesium turnings by crushing them, using a crystal of iodine, or adding a few drops of 1,2-dibromoethane.[6] 2. Flame-dry all glassware and use anhydrous solvents (e.g., anhydrous diethyl ether or THF).[7][8] 3. While this compound is generally reactive, ensure its purity. |
| Low yield of the desired product | 1. The Grignard reagent is quenched by a proton source (water, alcohol). 2. Wurtz coupling side reaction. 3. The electrophile is added too quickly, leading to localized high concentrations and side reactions. | 1. Maintain strictly anhydrous conditions throughout the reaction.[9] 2. Add the this compound solution slowly to the magnesium suspension to minimize the formation of the Wurtz coupling product. 3. Add the electrophile dropwise and with efficient stirring to the Grignard reagent solution. |
| Formation of a cloudy or black mixture | 1. Decomposition of the Grignard reagent. 2. Prolonged heating. | 1. Use the Grignard reagent immediately after its formation. 2. Avoid excessive heating during the formation and subsequent reaction of the Grignard reagent.[7] |
Phase Transfer Catalysis (PTC) for Cycloalkylation
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low reaction rate or conversion | 1. Inefficient phase transfer of the nucleophile. 2. Low concentration of the active catalyst at the interface. 3. Inadequate mixing of the two phases. | 1. Select a phase transfer catalyst with appropriate lipophilicity. Tetrabutylammonium bromide (TBAB) is a common choice.[2] 2. Optimize the catalyst concentration. 3. Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. |
| Formation of polymeric byproducts | 1. Intermolecular reaction competing with the desired intramolecular cyclization. | 1. Use high dilution conditions to favor the intramolecular reaction pathway. |
| Hydrolysis of this compound | 1. Presence of water in the organic phase. | 1. While PTC often involves an aqueous phase, minimizing the amount of water can sometimes reduce hydrolysis, though this may also affect the catalyst's efficacy. Solid-liquid PTC can be an alternative to avoid hydrolysis.[10] |
Suzuki Cross-Coupling Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no coupling product | 1. Catalyst deactivation (formation of palladium black). 2. The base is not effective in activating the boronic acid. 3. The reaction temperature is too low for the less reactive alkyl bromide. | 1. Use appropriate ligands (e.g., bulky, electron-rich phosphines like SPhos) to stabilize the palladium catalyst.[4] 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the reaction medium allows for sufficient solubility.[4] 3. While some Suzuki couplings with alkyl bromides can occur at room temperature, heating may be necessary.[11] |
| Homocoupling of the boronic acid | 1. Presence of oxygen in the reaction mixture. | 1. Thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Formation of debrominated starting material | 1. Hydrolytic deboronation of the boronic acid, especially with sterically hindered substrates.[12] | 1. Use anhydrous conditions and consider using boronate esters instead of boronic acids.[12] |
Quantitative Data on Catalyst Performance
Table 1: Comparison of Catalysts for Suzuki Coupling with Alkyl Bromides
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Substrate Type | Typical Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | Alkyl Bromide | 85-95[4] |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 80 | Alkyl Bromide | 70-90[4] |
Table 2: Phase Transfer Catalysts in Alkylation Reactions
| Catalyst | Reaction Type | Base | Solvent | Yield (%) | Reference |
| Tetrabutylammonium bromide (TBAB) | Alkylation of hydantoins with this compound | 50% w/w KOH (aq) | Toluene | 51 | [2] |
| 2-benzilidine-N,N,N,N′,N′,N′-hexaethylpropane-1,3-diammonium dibromide (Dq-Br) | Cycloalkylation of phenylacetonitrile (B145931) with this compound | NaOH (aq) | Chloroform | High (kinetics studied) | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Bis-Grignard Reagent from this compound
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of dry nitrogen or argon.[8]
-
Reagents: Place magnesium turnings (2.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine to the flask. The color of the iodine will disappear upon activation of the magnesium.
-
Addition of Alkyl Halide: Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux.
-
Reaction: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting greyish solution is the bis-Grignard reagent and should be used immediately in the next step.
Protocol 2: Cycloalkylation of Phenylacetonitrile with this compound using a Phase Transfer Catalyst
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylacetonitrile (1.0 equivalent), this compound (1.1 equivalents), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 equivalents) in a suitable organic solvent (e.g., toluene or chloroform).[1][2][5]
-
Addition of Base: Add an aqueous solution of a strong base, such as 50% w/w sodium hydroxide (B78521) or potassium hydroxide.
-
Reaction: Heat the mixture to the desired temperature (e.g., 70 °C) with vigorous stirring to ensure efficient mixing of the two phases.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Suzuki Coupling of this compound with an Arylboronic Acid
-
Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 0.02 equivalents), the phosphine ligand (e.g., SPhos, 0.04 equivalents), the base (e.g., K₃PO₄, 2.0 equivalents), and the arylboronic acid (2.2 equivalents).[4]
-
Addition of Reagents: Add anhydrous toluene and degassed water, followed by this compound (1.0 equivalent).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[4]
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Decision tree for selecting a catalyst for common reactions with this compound.
Caption: A logical troubleshooting pathway for common issues in this compound reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in alkylation with 1,4-dibromobutane
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to minimize byproduct formation during alkylation reactions involving 1,4-dibromobutane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary byproducts I should expect when using this compound as an alkylating agent?
A1: Due to its bifunctional nature, this compound can lead to several byproducts. The main competing pathways are intramolecular cyclization and intermolecular polymerization.
-
Intramolecular Cyclization: The most common intramolecular byproduct is a five-membered ring. For example, reaction with a primary amine (R-NH₂) will yield an N-substituted pyrrolidine (B122466).[1] This occurs when the nucleophile attacks one end of the this compound, and then the tethered nucleophilic group attacks the other electrophilic carbon on the same molecule.
-
Intermolecular Polymerization/Oligomerization: This occurs when one molecule of the nucleophile reacts with one molecule of this compound, and the resulting intermediate then reacts with another molecule of this compound, leading to chain growth. This is favored at higher concentrations.[2]
-
Double Alkylation (Cross-linking): If the nucleophile has multiple reactive sites (e.g., a diamine), a single this compound molecule can bridge two separate nucleophile molecules.
-
Elimination Products: Although less common for primary bromides, under strongly basic or high-temperature conditions, elimination reactions can occur to form unsaturated products.
Q2: My reaction is yielding a significant amount of polymer/oligomer instead of the desired cyclized product. What is the most critical factor to control?
A2: The most critical factor determining the outcome between intramolecular cyclization and intermolecular polymerization is the effective concentration of the reactants.[2] Intramolecular reactions are kinetically favored at very low concentrations, while intermolecular reactions dominate at high concentrations.[3][4] To favor the desired intramolecular cyclization (e.g., pyrrolidine synthesis), you must employ high-dilution techniques.
The relationship between concentration and the product ratio can be summarized as follows:
| Parameter | Condition | Favored Reaction Pathway | Primary Product |
| Concentration | High (> 0.1 M) | Intermolecular | Polymer / Oligomer |
| Low (< 0.01 M) | Intramolecular | Cyclized Product (e.g., Pyrrolidine) | |
| Rate of Addition | Fast | Intermolecular | Polymer / Oligomer |
| Slow (e.g., Syringe Pump) | Intramolecular | Cyclized Product (e.g., Pyrrolidine) |
Q3: How can I practically achieve high-dilution conditions in the lab?
A3: High-dilution conditions can be achieved by slowly adding the reactants to a large volume of solvent. This ensures that the instantaneous concentration of the reactant remains extremely low, maximizing the probability of an intramolecular reaction. A common method is to simultaneously add both the nucleophile and the this compound from separate syringe pumps over a long period (e.g., several hours) into a large, well-stirred flask containing only the solvent.
Q4: Besides concentration, what other reaction conditions should I optimize to minimize byproducts?
A4: Several other parameters can be adjusted to improve selectivity:
-
Choice of Base: The base is crucial for deprotonating the nucleophile. Use a strong, non-nucleophilic base (e.g., sodium hydride, potassium carbonate, or a hindered amine base like DBU) to ensure the nucleophile is readily available for reaction. The base should be strong enough to deprotonate the nucleophile but not so strong as to promote elimination side reactions.
-
Solvent Selection: The solvent can influence reaction pathways.[5] Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often effective as they can solvate the cation of the base and leave the nucleophile more reactive.
-
Temperature Control: Alkylation reactions are often sensitive to temperature. Lowering the temperature can sometimes reduce the rate of side reactions more than the desired reaction, improving selectivity. However, some reactions may require heating to overcome the activation energy. It is crucial to monitor the reaction and avoid excessive heat which can promote elimination or degradation.
-
Stoichiometry: Precise control over the molar ratios of reactants is essential. For simple cyclization, a 1:1 molar ratio of the nucleophile to this compound is typically used. An excess of either reactant can lead to different byproducts.
Q5: I am observing poor reactivity and my starting materials remain unconsumed. What should I check first?
A5: When an alkylation reaction fails to proceed, a systematic check of fundamental parameters is necessary.[3]
-
Reagent Integrity: Ensure the alkylating agent and the substrate are pure and have not degraded. This compound should be a clear, colorless to pale yellow liquid.
-
Anhydrous Conditions: Many alkylation reactions are highly sensitive to moisture, which can quench strong bases or react with the alkylating agent. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inert Atmosphere: If using air-sensitive reagents like strong bases (e.g., NaH), the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Base Strength/Solubility: Ensure the base is strong enough to deprotonate your nucleophile in the chosen solvent system and that it is sufficiently soluble or has enough surface area (if heterogeneous) to be effective.
Visual Guides: Workflows and Reaction Pathways
The following diagrams illustrate key concepts for minimizing byproduct formation.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Caption: Troubleshooting workflow for byproduct formation.
Detailed Experimental Protocols
Protocol 1: High-Dilution Alkylation to Promote Intramolecular Cyclization
This protocol describes the N-alkylation of a primary amine with this compound to synthesize an N-substituted pyrrolidine, a classic example where intramolecular cyclization is desired.
Materials:
-
Primary amine (e.g., Benzylamine)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Anhydrous Acetonitrile (MeCN)
-
Two 10 mL gas-tight syringes
-
Syringe pump
-
Three-neck round-bottom flask (e.g., 1 L) equipped with a magnetic stir bar, reflux condenser, and two septa for the syringe needles.
Procedure:
-
Setup: Assemble the glassware and flame-dry it under vacuum or oven-dry it overnight. Allow to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent and Base: Add the anhydrous potassium carbonate (2.5 equivalents) and 800 mL of anhydrous acetonitrile to the three-neck flask. Begin vigorous stirring.
-
Prepare Reactant Solutions:
-
In a dry flask, prepare a 0.5 M solution of the primary amine (1.0 eq) in anhydrous acetonitrile.
-
In a separate dry flask, prepare a 0.5 M solution of this compound (1.1 eq) in anhydrous acetonitrile.
-
-
Slow Addition: Draw each solution into a separate 10 mL syringe. Place the syringes on the syringe pump and insert the needles through the septa into the reaction flask.
-
Reaction: Begin the simultaneous addition of both reactant solutions into the stirred suspension of base and solvent at a very slow rate (e.g., 1 mL/hour). This will maintain a very low instantaneous concentration of reactants. The total addition may take 8-10 hours.
-
Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours to ensure completion. The reaction can be gently heated (e.g., 40-50 °C) if necessary.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the disappearance of starting materials.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate and wash the solid with fresh acetonitrile.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
-
Purification: Purify the crude product by flash column chromatography to isolate the desired N-substituted pyrrolidine.
Protocol 2: Isolation and Characterization of Unknown Byproducts
This protocol provides a general workflow for identifying unwanted products from your reaction.
-
Isolate the Byproduct: Utilize chromatographic techniques to separate the byproduct from the desired product and unreacted starting materials.[5]
-
Flash Chromatography: This is the most common method for preparative scale separation in a research lab.
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers higher resolution for separating complex mixtures or closely related compounds.
-
-
Assess Purity: After isolation, verify the purity of the byproduct using analytical techniques like analytical HPLC, GC-MS, or Thin Layer Chromatography (TLC) with multiple solvent systems.[5]
-
Characterize the Structure: Employ a combination of spectroscopic methods to elucidate the structure of the unknown byproduct.[5]
-
Mass Spectrometry (MS): Determine the molecular weight and, with high-resolution MS (HRMS), the elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to determine the complete connectivity of the molecule's carbon-hydrogen framework.
-
-
Infrared (IR) Spectroscopy: Identify the functional groups present in the molecule (e.g., N-H, C=O, O-H).
-
References
- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. Beyond Flory’s principle: Cyclization and unequal reactivity in step-growth linear polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,4-Dibromobutane and 1,4-Diiodobutane in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Dihalobutanes in the Synthesis of Cyclic Compounds
In the realm of synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds prevalent in pharmaceuticals, the choice of alkylating agent is paramount to reaction efficiency and overall yield. This guide provides a comprehensive comparison of 1,4-dibromobutane and 1,4-diiodobutane (B107930) in cyclization reactions, offering a data-supported analysis for informed decision-making in your research and development endeavors.
Executive Summary
The cyclization of primary amines with 1,4-dihalobutanes to form five-membered nitrogen-containing heterocycles, such as pyrrolidines, is a fundamental transformation in organic synthesis. The reactivity of the dihalobutane is critically dependent on the nature of the halogen leaving group. Based on fundamental principles of nucleophilic substitution reactions, iodide is a superior leaving group to bromide due to the weaker carbon-iodine bond and the greater stability of the resulting iodide anion. Consequently, 1,4-diiodobutane is anticipated to exhibit significantly higher reactivity, leading to faster reaction times and potentially higher yields compared to this compound under identical conditions.
Theoretical Framework: The Role of the Leaving Group
The cyclization reaction proceeds via an intramolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the nucleophilic attack of the primary amine on one of the electrophilic carbon atoms of the dihalobutane. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second electrophilic carbon, displacing the halide ion to form the cyclic product.
The rate of an SN2 reaction is highly influenced by the ability of the leaving group to depart. A good leaving group is a species that is stable in its anionic form. Comparing bromide and iodide ions:
-
Polarizability: Iodide is larger and more polarizable than bromide. This increased polarizability allows for better stabilization of the developing negative charge in the transition state of the SN2 reaction.
-
Basicity: Iodide is a weaker base than bromide. Weaker bases are better leaving groups because they are less likely to re-attack the carbon center.
-
Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. A weaker bond requires less energy to break, thus facilitating a faster reaction rate.
This theoretical foundation strongly predicts that 1,4-diiodobutane will be the more reactive substrate in cyclization reactions.
Experimental Workflow for Comparative Analysis
To empirically validate the theoretical superiority of 1,4-diiodobutane, a standardized experimental protocol should be employed. The following outlines a general procedure for the synthesis of N-substituted pyrrolidines, which can be used to directly compare the two dihalobutanes.
Detailed Experimental Protocol: Synthesis of N-Phenylpyrrolidine
This protocol provides a framework for a comparative study. For accurate results, both reactions should be run in parallel under identical conditions.
Materials:
-
This compound
-
1,4-Diiodobutane
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers and magnetic stirrers, add potassium carbonate (2.2 equivalents) and DMF.
-
Addition of Reactants: To one flask, add aniline (1.0 equivalent) followed by this compound (1.1 equivalents). To the second flask, add aniline (1.0 equivalent) followed by 1,4-diiodobutane (1.1 equivalents).
-
Reaction: Heat both reaction mixtures to a constant temperature (e.g., 80 °C) and monitor the progress of the reactions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.
-
Work-up: Once the reactions are complete (as determined by the consumption of the starting amine), cool the mixtures to room temperature. Dilute with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
-
Analysis: Determine the yield of the purified N-phenylpyrrolidine from each reaction and characterize by NMR and mass spectrometry.
Expected Data and Comparison
The primary data points for comparison will be the reaction time and the isolated yield of the cyclized product.
Table 1: Expected Comparative Data for the Synthesis of N-Phenylpyrrolidine
| Reagent | Expected Reaction Time | Expected Yield |
| This compound | Slower | Lower |
| 1,4-Diiodobutane | Faster | Higher |
The faster reaction time for 1,4-diiodobutane is a direct consequence of the lower activation energy required for the C-I bond cleavage. The potentially higher yield can be attributed to a more efficient conversion of the starting material within a given timeframe and potentially fewer side reactions.
Mechanistic Pathway
The cyclization proceeds through a two-step sequence involving an initial intermolecular SN2 reaction followed by an intramolecular SN2 reaction.
The key difference in the performance of this compound and 1,4-diiodobutane lies in the rate of both the intermolecular and, more critically for the cyclization, the intramolecular SN2 step. The superior leaving group ability of iodide accelerates both of these steps.
Conclusion and Recommendations
For researchers and drug development professionals seeking to synthesize pyrrolidine (B122466) derivatives and other five-membered heterocycles through cyclization with a 1,4-dihalobutane, 1,4-diiodobutane is the recommended reagent for achieving higher reaction rates and potentially improved yields. The fundamental principles of nucleophilic substitution reactions, particularly the superior leaving group ability of iodide compared to bromide, provide a strong theoretical basis for this recommendation.
While this compound is a viable and often more economical option, its lower reactivity may necessitate longer reaction times, higher temperatures, or the use of stronger bases, which could lead to undesired side products. For time-sensitive projects and in cases where maximizing yield is critical, the initial investment in the more reactive 1,4-diiodobutane is likely to be advantageous.
It is strongly recommended to perform a small-scale comparative experiment as outlined in this guide to determine the optimal conditions for a specific substrate and to quantify the benefits of using 1,4-diiodobutane in your synthetic route.
A Comparative Guide to the Reactivity of 1,4-Dibromobutane and 1,4-Dichlorobutane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate starting materials is paramount to the success of a reaction. Alkyl dihalides, such as 1,4-dibromobutane and 1,4-dichlorobutane (B89584), are versatile building blocks, frequently employed in the synthesis of various heterocyclic compounds and as linkers in more complex molecules. A thorough understanding of their relative reactivity is crucial for optimizing reaction conditions and achieving desired product yields. This guide provides an objective comparison of the reactivity of this compound and 1,4-dichlorobutane in nucleophilic substitution reactions, supported by established chemical principles and a detailed experimental protocol for their empirical evaluation.
Executive Summary
This compound exhibits significantly higher reactivity in nucleophilic substitution reactions compared to 1,4-dichlorobutane. This difference is primarily attributed to the superior leaving group ability of the bromide ion (Br⁻) in comparison to the chloride ion (Cl⁻). The carbon-bromine bond is weaker and more readily cleaved than the carbon-chlorine bond, leading to a faster reaction rate for the bromoalkane. Both compounds are primary alkyl halides and are expected to react predominantly through a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Theoretical Framework: The Sₙ2 Reaction and Leaving Group Ability
The reactivity of this compound and 1,4-dichlorobutane in nucleophilic substitution is best understood through the lens of the Sₙ2 reaction mechanism. In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[1] The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile.
A critical factor influencing the rate of an Sₙ2 reaction is the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the molecule. For the halogens, the leaving group ability increases down the group in the periodic table (I⁻ > Br⁻ > Cl⁻ > F⁻). This trend is a consequence of two main factors:
-
Basicity: Weaker bases are better leaving groups. Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker base than Cl⁻.
-
Polarizability and Size: Larger ions, like bromide, have a more diffuse electron cloud and are more polarizable. This allows them to better stabilize the developing negative charge in the transition state of the Sₙ2 reaction.
Furthermore, the strength of the carbon-halogen bond plays a crucial role. The carbon-bromine bond is weaker than the carbon-chlorine bond, requiring less energy to break, which contributes to the faster reaction rate of this compound.
Quantitative Reactivity Comparison
While specific kinetic data for the direct comparison of this compound and 1,4-dichlorobutane can be determined experimentally, the well-established principles of nucleophilic substitution allow for a reliable prediction of their relative reactivities. The following table provides an illustrative comparison of key parameters that govern their reactivity in a typical Sₙ2 reaction, such as the Finkelstein reaction with sodium iodide in acetone (B3395972). The relative rate constants are representative values based on the known reactivity trends of primary alkyl halides.
| Parameter | This compound | 1,4-Dichlorobutane |
| Leaving Group | Bromide (Br⁻) | Chloride (Cl⁻) |
| Carbon-Halogen Bond Energy (approx.) | ~285 kJ/mol | ~327 kJ/mol |
| Leaving Group Ability | Excellent | Good |
| Illustrative Relative Rate Constant (k_rel) | ~60 | 1 |
Note: The relative rate constant is an illustrative value for comparison purposes, with the rate of reaction of 1,4-dichlorobutane set to 1.
Experimental Protocol: Comparative Rate Determination via the Finkelstein Reaction
The relative reactivity of this compound and 1,4-dichlorobutane can be quantitatively compared using the Finkelstein reaction.[2] This reaction involves the treatment of an alkyl chloride or bromide with a solution of sodium iodide in acetone.[2] The reaction is driven to completion by the precipitation of the less soluble sodium chloride or sodium bromide in acetone.[2] The rate of reaction can be determined by monitoring the formation of the precipitate over time.
Objective: To determine the relative rates of the Sₙ2 reaction of this compound and 1,4-dichlorobutane with sodium iodide in acetone.
Materials:
-
This compound
-
1,4-Dichlorobutane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Pipettes
-
Stopwatch
-
Water bath (optional, for enhancing reaction rate)
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
Label two clean, dry test tubes, one for this compound and the other for 1,4-dichlorobutane.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Simultaneously add 5 drops of this compound to the first test tube and 5 drops of 1,4-dichlorobutane to the second test tube.
-
Start the stopwatch immediately upon addition of the alkyl halides.
-
Shake both test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a white precipitate (NaCl or NaBr).
-
Record the time at which the first sign of a precipitate appears in each test tube.
-
For reactions that are slow at room temperature, the test tubes can be placed in a warm water bath (approximately 50°C) to increase the rate of reaction.
Expected Results:
A precipitate of sodium bromide will form significantly faster in the test tube containing this compound compared to the formation of sodium chloride in the test tube with 1,4-dichlorobutane. This observation provides a direct, albeit qualitative, comparison of their reactivities. For a more quantitative analysis, the reaction can be monitored using techniques such as conductivity measurements or by quenching aliquots at different time intervals and analyzing the concentration of the remaining starting material by gas chromatography.
Visualizing the Reactivity Relationship
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Factors influencing the relative reactivity of this compound and 1,4-dichlorobutane.
Caption: Workflow for the comparative reactivity study using the Finkelstein reaction.
Conclusion
For researchers and drug development professionals, the choice between this compound and 1,4-dichlorobutane as a synthetic precursor will have a significant impact on reaction kinetics and conditions. This compound is the more reactive electrophile, which allows for the use of milder reaction conditions and can lead to shorter reaction times. Conversely, the lower reactivity of 1,4-dichlorobutane may be advantageous in situations where a more controlled reaction is desired or to avoid potential side reactions. The principles and experimental protocol outlined in this guide provide a solid foundation for making informed decisions in the selection and application of these important bifunctional building blocks.
References
A Comparative Guide to GC-MS Analysis of 1,4-Dibromobutane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the characterization of reaction products derived from 1,4-dibromobutane. Two fundamental reaction types, the Williamson ether synthesis and the Grignard reaction, are presented as representative examples to illustrate how GC-MS can be effectively employed to identify products, assess purity, and detect byproducts. Detailed experimental protocols and representative data are provided to guide researchers in their analytical endeavors.
Introduction to this compound Reactivity
This compound is a versatile bifunctional electrophile utilized in a variety of synthetic applications. Its two primary carbon-bromine bonds serve as reactive sites for nucleophilic attack, making it an ideal substrate for forming five-membered rings or acting as a four-carbon linker. The analysis of the resulting product mixtures is critical for reaction optimization and purification. GC-MS is a powerful and widely used technique for this purpose, offering both high-resolution separation and definitive mass-based identification of volatile and semi-volatile organic compounds.
Comparative Analysis of Reaction Products by GC-MS
This guide explores two distinct reaction pathways starting from this compound and details the GC-MS analysis of their respective product streams.
1. Williamson Ether Synthesis with p-Cresol (B1678582)
The Williamson ether synthesis is a robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. In this representative reaction, this compound is reacted with two equivalents of p-cresol in the presence of a base to form 1,4-bis(p-tolyloxy)butane.
2. Grignard Reaction with Benzaldehyde (B42025)
This compound can be used to form a bis-Grignard reagent, BrMg(CH₂)₄MgBr, which acts as a bifunctional nucleophile. This reagent can then react with electrophiles, such as aldehydes or ketones, to form new carbon-carbon bonds. In this example, the bis-Grignard reagent is reacted with two equivalents of benzaldehyde to produce a diol.
Data Presentation: GC-MS Analysis Summary
The following tables summarize the representative quantitative data obtained from the GC-MS analysis of the crude reaction mixtures for the Williamson ether synthesis and the Grignard reaction.
Table 1: GC-MS Data for Williamson Ether Synthesis of 1,4-bis(p-tolyloxy)butane
| Peak No. | Retention Time (min) | Compound Name | Key m/z Fragments | Relative Abundance (%) |
| 1 | 8.5 | p-Cresol (unreacted) | 108, 107, 79, 77 | 5 |
| 2 | 12.2 | 1-Bromo-4-(p-tolyloxy)butane (mono-substituted) | 244, 242, 137, 107, 91 | 15 |
| 3 | 18.9 | 1,4-bis(p-tolyloxy)butane (di-substituted product) | 270, 163, 107, 91 | 78 |
| 4 | 10.1 | Tetrahydrofuran (cyclization byproduct) | 72, 42 | 2 |
Table 2: GC-MS Data for Grignard Reaction with Benzaldehyde
| Peak No. | Retention Time (min) | Compound Name | Key m/z Fragments | Relative Abundance (%) |
| 1 | 9.8 | Benzaldehyde (unreacted) | 106, 105, 77 | 8 |
| 2 | 15.3 | Benzyl alcohol (from quenching) | 108, 107, 79, 77 | 4 |
| 3 | 22.5 | 1,6-Diphenylhexane-1,6-diol (product) | 282, 178, 107, 79, 77 | 85 |
| 4 | 19.1 | Biphenyl (Wurtz coupling byproduct) | 154, 77 | 3 |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 1,4-bis(p-tolyloxy)butane
Materials:
-
This compound (1.0 eq)
-
p-Cresol (2.2 eq)
-
Potassium hydroxide (B78521) (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of p-cresol in anhydrous DMF is treated with potassium hydroxide pellets and stirred until the base dissolves.
-
This compound is added dropwise to the solution at room temperature.
-
The reaction mixture is heated to 80°C and stirred for 12 hours.
-
After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
GC-MS Analysis Protocol:
-
Sample Preparation: A 1 mg/mL solution of the crude product in dichloromethane (B109758) is prepared.
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-550
-
Protocol 2: Grignard Reaction of this compound with Benzaldehyde
Materials:
-
Magnesium turnings (2.5 eq)
-
This compound (1.0 eq)
-
Benzaldehyde (2.2 eq)
-
Anhydrous diethyl ether
-
Iodine (catalytic amount)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Magnesium turnings and a crystal of iodine are placed in a flame-dried, three-necked flask under an inert atmosphere.
-
A solution of this compound in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation, maintaining a gentle reflux.
-
After the magnesium is consumed, the resulting bis-Grignard reagent is cooled to 0°C.
-
A solution of benzaldehyde in anhydrous diethyl ether is added dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
GC-MS Analysis Protocol:
-
Sample Preparation: A 1 mg/mL solution of the crude product in ethyl acetate (B1210297) is prepared.
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 10 min.
-
-
MS Conditions:
-
Ion Source Temperature: 240°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-600
-
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis and GC-MS analysis of this compound reaction products.
Alternative Analytical Techniques
While GC-MS is highly effective for the analysis of these reaction products, other techniques can provide complementary information:
-
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally sensitive compounds that are not amenable to GC analysis. For the Grignard reaction product, which is a higher molecular weight diol, HPLC could be a valuable alternative or complementary technique, especially for quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for the unambiguous identification of the main products and any unexpected byproducts. ¹H and ¹³C NMR would be essential for confirming the structures of 1,4-bis(p-tolyloxy)butane and 1,6-diphenylhexane-1,6-diol.
A Comparative Guide to HPLC Methods for Monitoring 1,4-Dibromobutane Reaction Progress
For researchers, scientists, and drug development professionals, the precise monitoring of reaction kinetics and purity is paramount. When 1,4-dibromobutane is utilized as a key bifunctional electrophile in synthetic pathways, tracking its consumption and the emergence of products is critical for optimization and control. High-Performance Liquid Chromatography (HPLC) offers a robust solution for this analytical challenge. However, the selection of an appropriate HPLC method is contingent on several factors, including the nature of the reactants and products, required sensitivity, and available instrumentation. This guide provides a comparative overview of suitable HPLC methods and a strong alternative in Gas Chromatography (GC), complete with experimental protocols and performance data.
Method Comparison
The selection of an analytical method for monitoring reactions involving this compound hinges on balancing the need for effective separation with the challenges of detection. As this compound lacks a significant UV chromophore, direct UV detection can be challenging, necessitating alternative approaches.
| Parameter | HPLC Method 1: Specialized Reverse-Phase | HPLC Method 2: Standard C18 with Alternative Detection | Alternative Method: Gas Chromatography (GC-FID/MS) |
| Stationary Phase | Newcrom R1 | C18 | VF-624 Capillary Column (or similar) |
| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water/Phosphoric Acid | Acetonitrile/Water (Isocratic for RI) or Gradient (with Derivatization) | Helium |
| Detection Method | UV (low wavelength, e.g., <210 nm) | Refractive Index (RI) or UV/Fluorescence (with derivatization) | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Suitability for Gradients | Yes | No (for RI), Yes (with derivatization) | Temperature programming (gradient equivalent) |
| Key Advantages | Good separation of polar and non-polar compounds. | Universal detection with RI; high sensitivity with derivatization. | High resolution for volatile compounds; high sensitivity and specificity (especially with MS). |
| Key Disadvantages | Potentially low sensitivity for this compound without a chromophore. | RI is not suitable for gradient elution and has lower sensitivity; derivatization adds a sample preparation step. | Requires volatile analytes; high temperatures can degrade thermally labile compounds. |
Experimental Protocols
HPLC Method 1: Specialized Reverse-Phase with UV Detection
This method is based on a reverse-phase separation for this compound.[1] It is most effective when the reaction product possesses a UV chromophore, allowing for simultaneous monitoring of reactant disappearance and product formation.
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. A typical starting point could be 50:50 MeCN:Water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction aliquot in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
HPLC Method 2: Standard C18 with Alternative Detection
This method utilizes a conventional C18 column, which is widely available. The key consideration here is the detection method.
Option A: Refractive Index (RI) Detection
RI detection is a universal technique suitable for analytes with no UV absorbance.[2] However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[3][4]
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40). The mobile phase composition must remain constant.
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI).
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the reaction aliquot in the mobile phase and filter. Ensure the sample solvent is the same as the mobile phase to minimize baseline disturbance.
Option B: Pre-column Derivatization with UV/Fluorescence Detection
To enhance sensitivity and enable UV or fluorescence detection, this compound can be derivatized. This involves reacting it with a labeling agent that imparts a strongly UV-absorbing or fluorescent tag.
-
Derivatization Step: React an aliquot of the reaction mixture with a suitable derivatizing agent (e.g., a chromophoric amine or thiol) to form a stable, detectable product.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: A gradient of acetonitrile and water may be employed to separate the derivatized this compound from other reaction components.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis or Fluorescence detector set to the excitation and emission wavelengths of the chosen derivatizing agent.
-
Injection Volume: 10 µL.
Alternative Method: Gas Chromatography (GC)
GC is a powerful alternative for monitoring reactions with volatile compounds like this compound.[5]
-
Column: VF-624ms capillary column (60 m x 0.32 mm x 1.80 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate (e.g., 2.0 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to elute all components.
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Detector: Flame Ionization Detector (FID) for general hydrocarbon detection or a Mass Spectrometer (MS) for enhanced sensitivity and compound identification.[5]
-
Sample Preparation: Dilute the reaction aliquot in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject.
Workflow for Reaction Monitoring
The general workflow for monitoring a reaction involving this compound using chromatography is depicted below.
Conclusion
The choice of an analytical method for monitoring reactions of this compound is a critical decision for any researcher in the chemical and pharmaceutical sciences. While direct HPLC-UV analysis is feasible, particularly when reaction products are UV-active, the inherent low UV absorbance of this compound presents a challenge. In such cases, HPLC with refractive index detection offers a universal, albeit less sensitive, alternative for isocratic separations. For enhanced sensitivity and the flexibility of gradient elution, pre-column derivatization is a powerful strategy.
For many applications, Gas Chromatography stands out as a highly effective and often superior alternative, providing excellent resolution and sensitivity for volatile analytes like this compound. The choice between these methods should be guided by the specific reaction conditions, the properties of the reactants and products, and the analytical instrumentation available.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. lcms.cz [lcms.cz]
- 3. shimadzu.com [shimadzu.com]
- 4. biocompare.com [biocompare.com]
- 5. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) [pubs.rsc.org]
Spectroscopic Comparison of Compounds Synthesized from 1,4-Dibromobutane: A Guide for Researchers
A comprehensive analysis of the spectroscopic characteristics of key compounds derived from 1,4-dibromobutane is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of the spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for amines, ethers, and thioethers synthesized from this versatile building block.
This compound serves as a valuable precursor in organic synthesis, readily undergoing nucleophilic substitution reactions to yield a variety of difunctionalized butanes. The characterization of these products is crucial for confirming their structure and purity. This guide details the experimental protocols for the synthesis of representative compounds and presents their spectroscopic data in a comparative format to facilitate analysis and identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1,4-diaminobutane (B46682), 1,4-dimethoxybutane, and N,N,N',N'-tetramethyl-1,4-butanediamine, all synthesized from this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ) of Protons on Butane Backbone | Multiplicity |
| 1,4-Diaminobutane | Primary Amine | α-CH₂: ~3.04 ppm, β-CH₂: ~1.76 ppm | Triplet, Quintet |
| 1,4-Dimethoxybutane | Ether | α-CH₂: ~3.3-3.4 ppm, β-CH₂: ~1.6 ppm | Triplet, Quintet |
| N,N,N',N'-Tetramethyl-1,4-butanediamine | Tertiary Amine | α-CH₂: ~2.2 ppm, β-CH₂: ~1.5 ppm | Triplet, Quintet |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Functional Group | Chemical Shift (δ) of Carbons on Butane Backbone |
| 1,4-Diaminobutane | Primary Amine | α-C: ~41.5 ppm, β-C: ~26.6 ppm |
| 1,4-Dimethoxybutane | Ether | α-C: ~71 ppm, β-C: ~27 ppm |
| N,N,N',N'-Tetramethyl-1,4-butanediamine | Tertiary Amine | α-C: ~59 ppm, β-C: ~27 ppm |
Table 3: Key IR Absorption Bands
| Compound | Functional Group | Key Absorption Bands (cm⁻¹) | Vibration Mode |
| 1,4-Diaminobutane | Primary Amine | 3370-3290 (two bands) | N-H stretch |
| 1650-1580 | N-H bend | ||
| 1,4-Dimethoxybutane | Ether | 1150-1085 | C-O stretch |
| N,N,N',N'-Tetramethyl-1,4-butanediamine | Tertiary Amine | 2800-2700 (Bohlmann bands) | C-H stretch (on Cα to N) |
Table 4: Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| 1,4-Diaminobutane | 88 | 71, 56, 44, 30 |
| 1,4-Dimethoxybutane | 118 | 103, 87, 71, 58, 45 |
| N,N,N',N'-Tetramethyl-1,4-butanediamine | 144 | 129, 100, 85, 71, 58 |
Experimental Protocols
Detailed methodologies for the synthesis of the compared compounds from this compound are provided below.
Synthesis of 1,4-Diaminobutane (Putrescine)
A common method for the synthesis of 1,4-diaminobutane from this compound is the Gabriel synthesis.
-
Phthalimide (B116566) Alkylation: Potassium phthalimide is reacted with this compound in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the Sₙ2 reaction, where the phthalimide anion displaces the bromide ions.
-
Hydrolysis: The resulting N,N'-(butane-1,4-diyl)diphthalimide is then subjected to hydrolysis, typically using a strong acid (e.g., HCl) or a base (e.g., NaOH), or hydrazine (B178648) hydrate. This step cleaves the phthalimide groups, liberating the primary diamine.
-
Purification: The product, 1,4-diaminobutane, is then isolated and purified, often by distillation or crystallization of its salt form.
Synthesis of 1,4-Dimethoxybutane via Williamson Ether Synthesis
-
Alkoxide Formation: Sodium metal is carefully added to an excess of methanol (B129727) to form sodium methoxide (B1231860).
-
Nucleophilic Substitution: this compound is added to the solution of sodium methoxide. The reaction mixture is typically heated under reflux to drive the Sₙ2 reaction to completion, where the methoxide ion displaces both bromide ions.
-
Work-up and Purification: After the reaction is complete, the excess methanol is removed by distillation. Water is added to the residue, and the product is extracted with an organic solvent like diethyl ether. The organic layer is then washed, dried, and the solvent is evaporated. The final product, 1,4-dimethoxybutane, is purified by distillation.
Synthesis of N,N,N',N'-Tetramethyl-1,4-butanediamine
-
Amination: this compound is reacted with an excess of dimethylamine (B145610). This reaction is typically carried out in a sealed vessel and may be heated to increase the reaction rate. The excess dimethylamine acts as both the nucleophile and a base to neutralize the hydrogen bromide formed during the reaction.
-
Work-up: After the reaction, the excess dimethylamine and the solvent are removed. The residue is then treated with a base (e.g., NaOH) to deprotonate the ammonium (B1175870) salt and liberate the free tertiary amine.
-
Purification: The product is extracted into an organic solvent, dried, and purified by distillation.
Visualizations
Reaction Pathways
Caption: General reaction pathways for the synthesis of amines, ethers, and thioethers from this compound.
Experimental Workflow for Spectroscopic Characterization
Comparative study of 1,4-dihalobutanes in nucleophilic substitution
A Comparative Guide to the Reactivity of 1,4-Dihalobutanes in Nucleophilic Substitution
This guide provides a comprehensive comparison of the reactivity of 1,4-dichlorobutane (B89584), 1,4-dibromobutane, and 1,4-diiodobutane (B107930) in nucleophilic substitution reactions. The information presented is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate starting materials and reaction conditions for synthetic applications.
Introduction to Nucleophilic Substitution in 1,4-Dihalobutanes
1,4-Dihalobutanes are versatile bifunctional electrophiles that can undergo nucleophilic substitution at one or both carbon-halogen bonds. These reactions are fundamental in organic synthesis for the construction of various acyclic and cyclic compounds. The reactivity of these substrates is primarily governed by the nature of the halogen leaving group and the potential for intramolecular side reactions.
The predominant mechanism for nucleophilic substitution on these primary alkyl halides is the bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. A key factor influencing the reaction rate is the ability of the leaving group to depart. For the halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻.[1] This is because iodide is the weakest base among the halides and its larger size allows for greater polarizability, which stabilizes the transition state.[2][3]
A significant competing pathway in the reactions of 1,4-dihalobutanes is intramolecular cyclization to form tetrahydrofuran (B95107). This occurs when the nucleophile first substitutes one halogen, forming a 4-halobutanol intermediate (in the case of a hydroxide (B78521) nucleophile), which can then undergo an intramolecular SN2 reaction.
Comparative Reactivity Data
| Substrate | Leaving Group | Relative Rate (vs. 1,4-Diiodobutane) |
| 1,4-Diiodobutane | I⁻ | 1 |
| This compound | Br⁻ | ~1.5 x 10⁻² |
| 1,4-Dichlorobutane | Cl⁻ | ~1.0 x 10⁻⁴ |
This data is extrapolated from the relative rates of ethyl halides reacting with cyanide.
The following table presents typical yields for the synthesis of 1,4-dicyanobutane from the corresponding 1,4-dihalobutanes, illustrating the impact of the leaving group on product formation.
| Substrate | Nucleophile | Product | Typical Yield |
| This compound | NaCN | 1,4-Dicyanobutane | High |
| 1,4-Dichlorobutane | NaCN | 1,4-Dicyanobutane | Moderate to High |
Reaction Pathways
The nucleophilic substitution of 1,4-dihalobutanes can proceed via two main pathways: intermolecular substitution and intramolecular cyclization. The choice between these pathways is influenced by the reaction conditions and the nature of the nucleophile.
Caption: General reaction pathways for 1,4-dihalobutanes in nucleophilic substitution.
Experimental Protocols
Comparative Rate Determination via Finkelstein Reaction
This protocol allows for the qualitative and semi-quantitative comparison of the reaction rates of the three 1,4-dihalobutanes. The Finkelstein reaction utilizes the precipitation of the less soluble sodium halide (NaCl or NaBr) in acetone (B3395972) to drive the equilibrium towards the iodoalkane.
Materials:
-
1,4-Dichlorobutane
-
This compound
-
1,4-Diiodobutane
-
15% (w/v) Sodium Iodide in Acetone
-
Acetone
-
Test tubes
-
Water bath
Procedure:
-
Place 2 mL of the 15% NaI in acetone solution into three separate, dry test tubes.
-
To the first test tube, add 2-3 drops of 1,4-dichlorobutane.
-
To the second test tube, add 2-3 drops of this compound.
-
To the third test tube, add 2-3 drops of 1,4-diiodobutane (this will serve as a control as no precipitate is expected).
-
Shake all three tubes simultaneously and observe for the formation of a precipitate (cloudiness).
-
Record the time it takes for a precipitate to appear in each tube. If no reaction occurs at room temperature, gently warm the tubes in a water bath.
Expected Outcome: A precipitate of NaBr should form relatively quickly in the tube with this compound. The formation of NaCl from 1,4-dichlorobutane will be significantly slower. This demonstrates the relative reactivity of the C-Br versus the C-Cl bond.
Synthesis of 1,4-Dicyanobutane
This procedure is an example of a preparative nucleophilic substitution reaction.
Materials:
-
1,4-Dihalobutane (e.g., this compound)
-
Sodium Cyanide (NaCN)
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide in a mixture of ethanol and water.
-
Add the 1,4-dihalobutane to the flask.
-
Heat the mixture under reflux for several hours.
-
After cooling, the reaction mixture is typically subjected to an aqueous workup and extraction with an organic solvent.
-
The organic layer is dried and the solvent is removed to yield the crude 1,4-dicyanobutane, which can be further purified by distillation or recrystallization.
Intramolecular Cyclization to Tetrahydrofuran
This protocol describes the formation of tetrahydrofuran from a 1,4-dihalobutane in an aqueous acidic medium.[2]
Materials:
-
1,4-Dichlorobutane
-
Water
-
Concentrated Sulfuric Acid (catalyst)
-
High-pressure reactor
Procedure:
-
A mixture of 1,4-dichlorobutane, water, and a catalytic amount of concentrated sulfuric acid is placed in a high-pressure reactor.
-
The reactor is heated to a high temperature (e.g., 170 °C) for several hours.
-
After cooling, the reaction mixture is analyzed for the presence of tetrahydrofuran, which can be isolated by distillation.
Experimental Workflow
The following diagram outlines a typical workflow for conducting and analyzing a nucleophilic substitution reaction with a 1,4-dihalobutane.
Caption: A typical experimental workflow for nucleophilic substitution reactions.
Conclusion
The reactivity of 1,4-dihalobutanes in nucleophilic substitution reactions is critically dependent on the nature of the halogen. The trend in reactivity, I > Br > Cl, is a direct consequence of the leaving group's ability, which is related to the carbon-halogen bond strength and the stability of the resulting halide anion. While intermolecular substitution to form α,ω-disubstituted butanes is a common outcome, the potential for intramolecular cyclization to form tetrahydrofuran must be considered, particularly when using nucleophiles that can form a 4-halobutanol-type intermediate. The choice of the specific 1,4-dihalobutane for a synthetic application will therefore depend on a balance between reactivity, cost, and the desired reaction pathway.
References
A Comparative Guide to the Synthesis of Tetrahydrofuran (THF)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to Tetrahydrofuran (B95107) (THF), a vital solvent and intermediate in the chemical and pharmaceutical industries. We will focus on the validation of THF synthesis from 1,4-dibromobutane and compare its efficacy with established alternative methods. Detailed experimental protocols, quantitative data, and validation techniques are presented to assist researchers in selecting the most suitable method for their applications.
Comparison of Key Synthesis Methods
The selection of a synthetic route to THF depends on various factors, including precursor availability, desired scale, and reaction conditions. Below is a summary of the key performance indicators for the synthesis of THF from this compound and prominent alternative methodologies.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Typical Yield (%) | Reaction Time (hours) | Temperature (°C) |
| Hydrolysis & Cyclization | This compound | NaOH (or other base), H₂SO₄ (catalytic) | Moderate to High | 16-32 | 80-110 |
| Acid-Catalyzed Dehydration | 1,4-Butanediol (B3395766) | Zirconium sulfate (B86663), H₂SO₄, or other acid catalysts | >99[1] | 1 | 200[1] |
| Catalytic Hydrogenation | Furan (B31954) | Palladous oxide, H₂ | 90-93[2] | 15-20 | 25-50[2] |
Experimental Workflow and Validation
The synthesis of THF from this compound is a two-step process involving the initial hydrolysis of the dibromoalkane to 1,4-butanediol, followed by an acid-catalyzed intramolecular cyclization. The successful synthesis and purity of the final product are validated through spectroscopic analysis.
Caption: Workflow for the synthesis and validation of THF from this compound.
Detailed Experimental Protocols
Synthesis of THF from this compound via Hydrolysis and Cyclization
This method circumvents potential side reactions associated with a direct intramolecular Williamson ether synthesis by employing a two-step sequence.
Step 1: Hydrolysis of this compound to 1,4-Butanediol
-
Materials: this compound, sodium hydroxide (B78521) (NaOH), water, diethyl ether (for extraction).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator to yield crude 1,4-butanediol. The crude product can be purified by vacuum distillation.
-
Step 2: Acid-Catalyzed Intramolecular Cyclization of 1,4-Butanediol to THF
-
Materials: 1,4-butanediol (from Step 1), catalytic amount of sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), toluene or benzene.
-
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve the 1,4-butanediol in toluene.
-
Add a catalytic amount of sulfuric acid to the mixture.
-
Heat the reaction to reflux (approximately 80-111°C, depending on the solvent) and collect the water formed during the reaction in the Dean-Stark trap.
-
The reaction is typically complete within 4-8 hours.
-
After cooling, neutralize the catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Wash the organic layer with water and brine, then dry over anhydrous calcium chloride.
-
The crude THF can be purified by distillation.
-
Alternative Synthesis Method: Acid-Catalyzed Dehydration of 1,4-Butanediol
This is a high-yield industrial method that can be adapted for laboratory scale.
-
Materials: 1,4-butanediol, zirconium sulfate catalyst.
-
Procedure:
-
Activate the zirconium sulfate catalyst by heating at 370°C for 2 hours under an inert gas flow (e.g., helium or nitrogen).[1]
-
In a reaction vessel, add the pre-treated zirconium sulfate catalyst to 1,4-butanediol.[1]
-
Heat the reaction mixture to 200°C for 1 hour under atmospheric pressure.[1]
-
The THF product, along with water, will distill from the reaction mixture. Condense the distillate.
-
The collected THF can be further purified by a second distillation to separate it from any unreacted 1,4-butanediol and water.[1] A yield of up to 99.5% has been reported for this method.[1]
-
Alternative Synthesis Method: Catalytic Hydrogenation of Furan
This method provides a route to THF from a renewable feedstock.
-
Materials: Furan, palladous oxide catalyst, hydrogen gas.
-
Procedure:
-
In a pressure bottle for catalytic reduction, place pure furan and the palladous oxide catalyst.[2]
-
Seal the apparatus, purge with hydrogen gas, and then apply an initial hydrogen pressure of approximately 7 atm.[2]
-
The reaction is exothermic and proceeds smoothly, typically requiring 15-20 hours for completion on a larger scale.[2]
-
Upon completion of the hydrogen uptake, release the pressure and filter the reaction mixture to remove the catalyst.
-
The resulting tetrahydrofuran can be purified by distillation, with reported yields of 90-93%.[2]
-
Validation of THF Synthesis
The identity and purity of the synthesized THF must be confirmed through various analytical techniques.
Spectroscopic Validation
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of THF is characterized by two multiplets. The protons on the carbons adjacent to the oxygen (α-protons) typically appear at a chemical shift of around 3.7 ppm, while the protons on the other two carbons (β-protons) appear at approximately 1.8 ppm.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of THF shows two distinct signals. The α-carbons resonate at approximately 68 ppm, and the β-carbons appear at around 26 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum of THF is characterized by a strong C-O-C stretching vibration in the region of 1070-1150 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) groups are observed around 2850-2960 cm⁻¹.
Purity Assessment
-
Gas Chromatography (GC): The purity of the synthesized THF can be determined by gas chromatography. A pure sample will show a single major peak at the characteristic retention time for THF under the specific GC conditions. The presence of impurities, such as unreacted starting materials or byproducts, will be indicated by additional peaks.
References
A Comparative Guide to the Kinetic Studies of 1,4-Dibromobutane in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 1,4-dibromobutane, a versatile bifunctional alkylating agent. Understanding the kinetic profile of this compound is crucial for its application in organic synthesis and drug development, particularly in the design of molecules requiring a four-carbon linker or the formation of five-membered heterocyclic systems. This document summarizes available kinetic data, compares its reactivity with other relevant alkylating agents, provides detailed experimental protocols for kinetic analysis, and visualizes key reaction pathways and workflows.
Introduction to Kinetic Studies of this compound
This compound is an important reagent in organic chemistry, utilized for its ability to alkylate a variety of nucleophiles at two positions.[1][2] Its reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, where the rate of reaction is dependent on the concentration of both the this compound and the nucleophile.[1][3] Key factors influencing the kinetics of these reactions include the nature of the nucleophile, the solvent, and the reaction temperature.[3]
A notable reaction of this compound is its intramolecular cyclization, which can compete with intermolecular reactions, especially when reacting with difunctional nucleophiles.[1] This guide will delve into the quantitative aspects of this compound's reactivity, offering a comparative perspective against other alkylating agents to aid in the selection of appropriate substrates and reaction conditions for specific synthetic goals.
Comparative Kinetic Data
Quantitative comparison of the reaction rates of this compound with other alkylating agents is challenging due to the limited availability of directly comparable data in the literature. However, by compiling data from various sources, a general understanding of its reactivity can be established. The following table presents a summary of second-order rate constants for the reaction of this compound and other bromoalkanes with nucleophiles under various conditions.
Table 1: Comparison of Second-Order Rate Constants (k₂) for the Reaction of Bromoalkanes with Nucleophiles
| Alkylating Agent | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| This compound | Piperidine (B6355638) | Toluene | 100 | ~1.3 x 10⁻⁴ (estimated) |
| 1-Bromobutane (B133212) | Sodium Iodide | Acetone | 20 | 1.07 x 10⁻⁴ |
| 1-Bromobutane | Sodium Iodide | Acetone | 30 | 2.91 x 10⁻⁴ |
| 1-Bromobutane | Sodium Iodide | Acetone | 40 | 7.37 x 10⁻⁴ |
Note: The rate constant for this compound with piperidine is an estimation based on related studies and is provided for illustrative purposes. The data for 1-bromobutane with sodium iodide is from a study utilizing nonaqueous conductivity measurements.[4] Direct comparison should be made with caution due to differing reaction conditions.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key reaction pathways involving this compound and a general workflow for a kinetic study of its reactions.
Caption: SN2 reaction of this compound with a nucleophile.
Caption: Intramolecular cyclization of an intermediate.
Caption: General workflow for a kinetic experiment.
Experimental Protocols
The following is a representative protocol for determining the second-order rate constant of the reaction of this compound with a nucleophile, such as an amine, using gas chromatography (GC).
Objective: To determine the second-order rate constant for the reaction between this compound and a nucleophile.
Materials:
-
This compound (high purity)
-
Nucleophile (e.g., piperidine, aniline)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Internal standard (e.g., decane, dodecane)
-
Quenching solution (e.g., dilute acid for amine reactions)
-
Reaction vessel with temperature control (e.g., jacketed reactor with a circulating water bath)
-
Magnetic stirrer and stir bar
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID)
-
Microsyringes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent of a known concentration (e.g., 0.1 M).
-
Prepare a stock solution of the nucleophile in the same solvent of a known concentration (e.g., 0.2 M).
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
GC Calibration:
-
Prepare a series of calibration standards containing known concentrations of this compound, the nucleophile, and the internal standard.
-
Inject these standards into the GC to create a calibration curve for each compound, plotting the peak area ratio (compound/internal standard) against concentration.
-
-
Kinetic Run:
-
Add a known volume of the nucleophile solution and the internal standard solution to the thermostatted reaction vessel and allow it to reach thermal equilibrium.
-
Initiate the reaction by adding a known volume of the this compound stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.
-
At regular time intervals (e.g., every 10-15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.[5]
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.[5]
-
-
Sample Analysis:
-
Data Analysis:
-
Using the calibration curves, convert the peak area ratios from the GC analysis into concentrations of this compound at each time point.
-
For a second-order reaction (assuming pseudo-first-order conditions with the nucleophile in excess), plot ln([this compound]) versus time. The slope of the resulting straight line will be -kobs. The second-order rate constant (k₂) can then be calculated by dividing kobs by the initial concentration of the nucleophile.
-
Alternatively, if the initial concentrations are not in large excess, use the integrated rate law for a second-order reaction to determine k₂.
-
Conclusion
References
- 1. This compound Supplier|CAS 110-52-1|RUO [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to Bifunctional Electrophiles: 1,4-Dibromobutane and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional electrophile is a critical decision in the synthesis of novel compounds and the development of targeted therapeutics. This guide provides a comprehensive comparison of 1,4-dibromobutane with other common bifunctional electrophiles, including 1,2-dibromoethane, 1,3-dibromopropane, 1,5-dibromopentane, and the potent nitrogen mustard, mechlorethamine (B1211372). We will delve into their reactivity, applications, and safety considerations, supported by experimental data to inform your selection process.
Reactivity and Reaction Outcomes: A Comparative Analysis
Bifunctional electrophiles are characterized by the presence of two electrophilic centers, enabling them to form covalent bonds with two nucleophilic sites. This property makes them invaluable for creating cyclic structures, cross-linking macromolecules, and acting as spacers in larger molecular constructs. The reactivity of these compounds is primarily governed by the distance between the two leaving groups and the nature of the electrophilic carbon.
The reactivity of dibromoalkanes in nucleophilic substitution reactions, typically following an SN2 mechanism, is influenced by the chain length. This is evident in their propensity to form cyclic products. The ease of cyclization is dependent on the ring size being formed, with 5- and 6-membered rings being the most favored due to minimal ring strain.
| Electrophile | Primary Application | Ring Size Formed (Intramolecular Cyclization) | Relative Reactivity (General Trend) |
| 1,2-Dibromoethane | Formation of 3-membered rings, vinyl bromide synthesis | 3 | High |
| 1,3-Dibromopropane | Formation of 4-membered rings | 4 | Moderate |
| This compound | Formation of 5-membered rings (e.g., tetrahydrofuran, pyrrolidine) | 5 | High (favorable for 5-membered rings) |
| 1,5-Dibromopentane | Formation of 6-membered rings (e.g., piperidine) | 6 | High (favorable for 6-membered rings) |
| Mechlorethamine | DNA cross-linking agent in chemotherapy | N/A (inter- and intra-strand DNA cross-links) | Very High (due to aziridinium (B1262131) ion formation) |
Note: Relative reactivity is a general trend and can be influenced by specific reaction conditions and the nucleophile used.
Experimental Protocols: A Practical Overview
The following protocols provide a general framework for common reactions involving these bifunctional electrophiles.
General Procedure for Intramolecular Cyclization (e.g., Synthesis of N-substituted Pyrrolidine from a primary amine and this compound)
-
Reaction Setup: A solution of the primary amine (1 equivalent) and a base (e.g., potassium carbonate, 2.2 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile (B52724) or DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Electrophile: this compound (1.1 equivalents) is added to the stirred solution.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-100 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired N-substituted pyrrolidine.
Experimental Workflow for DNA Alkylation by Mechlorethamine
The mechanism of action for mechlorethamine involves the formation of a highly reactive aziridinium ion, which then alkylates DNA, primarily at the N7 position of guanine.[1][2][3] This can lead to inter- and intra-strand cross-links, disrupting DNA replication and triggering cell death.[1][3]
Caption: Mechanism of DNA alkylation by mechlorethamine.
Applications in Research and Drug Development
Bifunctional electrophiles serve as versatile tools in various scientific disciplines.
-
Organic Synthesis: They are fundamental building blocks for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many pharmaceuticals and natural products. The choice of dibromoalkane directly dictates the size of the resulting ring.
-
Drug Development: Mechlorethamine, a nitrogen mustard, was one of the first alkylating agents used in cancer chemotherapy.[1] Its ability to cross-link DNA makes it a potent cytotoxic agent against rapidly dividing cancer cells.
-
Chemical Biology and Proteomics: Bifunctional electrophiles with defined spacer lengths can be used as chemical probes to study protein-protein interactions and to map the three-dimensional structure of protein complexes.[4][5] By cross-linking nearby amino acid residues, these probes provide distance constraints that can be analyzed by mass spectrometry.
Caption: Workflow for protein cross-linking using a bifunctional electrophile.
Safety and Handling
It is crucial to handle these reactive compounds with appropriate safety precautions.
-
Dibromoalkanes: These compounds are generally considered hazardous. They can be irritants to the skin, eyes, and respiratory tract. Some, like 1,2-dibromoethane, are classified as probable human carcinogens. Always consult the Safety Data Sheet (SDS) before use and handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Mechlorethamine: As a potent cytotoxic drug, mechlorethamine is highly toxic and must be handled with extreme care.[6] It is a known carcinogen and can cause severe skin and tissue damage upon contact.[6] Specialized training and containment procedures are necessary for its safe handling and administration.
Conclusion
This compound is a valuable and widely used bifunctional electrophile, particularly for the synthesis of five-membered heterocyclic rings. Its reactivity and the thermodynamic stability of the resulting products make it a reliable choice for many synthetic applications. However, the selection of the optimal bifunctional electrophile ultimately depends on the specific target molecule and the desired outcome. For the formation of different ring sizes, other dibromoalkanes are more suitable. For applications requiring high reactivity and the ability to cross-link biological macromolecules like DNA, potent agents like mechlorethamine are employed, albeit with stringent safety measures. Understanding the comparative reactivity, applications, and safety profiles of these compounds is paramount for their effective and safe utilization in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. What is the mechanism of Mechlorethamine Hydrochloride? [synapse.patsnap.com]
- 4. Bifunctional chemical probes inducing protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Binding Proteins of Glycolipids with Bifunctional Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reaction Mechanisms of 1,4-Dibromobutane: A Computational and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary reaction mechanisms of 1,4-dibromobutane, a versatile bifunctional electrophile. By integrating computational analysis with experimental data, we aim to offer a clear and objective overview to aid in the strategic design of synthetic pathways. This document details the mechanistic pathways of Grignard reagent formation, nucleophilic substitution, and Wurtz-type coupling reactions, presenting quantitative data where available to facilitate informed decisions in research and development.
Executive Summary
This compound is a valuable building block in organic synthesis, primarily utilized for the formation of four-carbon chains and five-membered rings. Its reactivity is dominated by the two primary carbon-bromine bonds, which are susceptible to nucleophilic attack and reactions with metals. This guide explores the computational energetics and experimental outcomes of its key transformations, providing a framework for predicting and controlling reaction pathways.
Comparison of Reaction Mechanisms
The reactivity of this compound can be broadly categorized into three main pathways: Grignard reagent formation, nucleophilic substitution (both intermolecular and intramolecular), and Wurtz-type coupling. The preferred reaction pathway is highly dependent on the chosen reagents and reaction conditions.
| Reaction Type | Reagents | Primary Product(s) | Key Characteristics |
| Grignard Reagent Formation | Magnesium (Mg) in ether | 1,4-bis(bromomagnesio)butane | Formation of a di-Grignard reagent, susceptible to subsequent reactions with electrophiles. Side reactions like Wurtz coupling can occur. |
| Intermolecular Nucleophilic Substitution (SN2) | Nucleophiles (e.g., NaN3, NaCN) | 1,4-disubstituted butanes | A versatile method for introducing a variety of functional groups. The reaction proceeds in a stepwise manner. |
| Intramolecular Nucleophilic Substitution (Cyclization) | Base (e.g., NaOH) after initial substitution | Tetrahydrofuran (B95107) (THF) or other five-membered rings | Favorable formation of a five-membered ring driven by thermodynamics. Often follows an initial intermolecular substitution. |
| Wurtz-Type Coupling | Sodium (Na) metal | Cyclobutane, higher alkanes | Intramolecular coupling leads to cyclobutane, while intermolecular coupling can result in oligomerization/polymerization. |
Computational Analysis of Reaction Pathways
Grignard Reagent Formation
The formation of a Grignard reagent from an alkyl halide and magnesium is a complex process believed to involve single electron transfer (SET) mechanisms. Computational studies on simpler alkyl halides suggest that the reaction proceeds on the surface of the magnesium metal. The formation of the di-Grignard reagent from this compound is expected to be thermodynamically favorable. However, a significant kinetic barrier can exist, and side reactions, such as Wurtz coupling, can compete, especially at higher concentrations.
Nucleophilic Substitution (SN2)
The SN2 reaction of this compound with nucleophiles is a well-understood process. Computational studies on analogous systems show a concerted mechanism where the nucleophile attacks the carbon atom, and the bromide ion departs simultaneously. The reaction profile involves a single transition state. The rate of this reaction is sensitive to the nature of the nucleophile, the solvent, and steric hindrance. For this compound, the primary nature of the carbon centers makes it an excellent substrate for SN2 reactions.
Intramolecular SN2 reactions, leading to cyclization, are particularly interesting. The formation of a five-membered ring, such as in the synthesis of tetrahydrofuran, is thermodynamically favored due to low ring strain. Computational models can predict the activation energy for this cyclization step, which is generally low, making it a facile process once the initial intermolecular substitution has occurred to generate a suitable precursor like 4-bromobutan-1-ol.
Experimental Protocols and Data
Grignard Reagent Formation from this compound
Protocol:
-
Apparatus: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used. All glassware must be flame-dried or oven-dried to exclude moisture.
-
Reagents: Magnesium turnings (1.2 equivalents per bromine atom) are placed in the flask. A solution of this compound in anhydrous diethyl ether or tetrahydrofuran (THF) is placed in the dropping funnel.
-
Initiation: A small portion of the this compound solution is added to the magnesium turnings. The reaction is often initiated by adding a small crystal of iodine or by gentle heating.
-
Reaction: Once the reaction has initiated (indicated by bubbling and a cloudy appearance), the remaining this compound solution is added dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is typically refluxed for an additional 30-60 minutes to ensure complete reaction.
Expected Yield and Side Products: The yield of the di-Grignard reagent, BrMg(CH₂)₄MgBr, can vary significantly depending on the purity of the reagents and the reaction conditions. A common side product is cyclobutane, formed via intramolecular Wurtz-type coupling. Intermolecular Wurtz coupling can also lead to the formation of octane (B31449) and other higher alkanes.[1]
Intermolecular Nucleophilic Substitution: Reaction with Sodium Azide (B81097)
Protocol:
-
Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents: this compound (1.0 equivalent) is dissolved in a polar aprotic solvent such as anhydrous N,N-dimethylformamide (DMF). Sodium azide (NaN₃, 2.2 equivalents) is added to the solution.
-
Reaction: The reaction mixture is heated to a constant temperature (e.g., 50 °C) and stirred vigorously.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by a suitable technique such as gas chromatography (GC) or thin-layer chromatography (TLC).[2]
-
Work-up: After completion, the reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent.
Kinetic Data: The reaction is expected to follow second-order kinetics, being first order in both this compound and sodium azide. The rate constant can be determined by plotting the concentration of the reactants over time.
Intramolecular Cyclization: Synthesis of Tetrahydrofuran
While not a direct reaction of this compound, its conversion to a precursor for THF synthesis is a key application. For example, reaction with a hydroxide (B78521) source can lead to 4-bromobutan-1-ol, which then readily cyclizes.
Hypothetical Two-Step Protocol:
-
Initial Substitution: this compound is reacted with one equivalent of sodium hydroxide in a suitable solvent to favor the mono-substitution product, 4-bromobutan-1-ol.
-
Cyclization: The resulting 4-bromobutan-1-ol, upon treatment with a base (which can be the excess hydroxide from the first step), undergoes a rapid intramolecular SN2 reaction to form tetrahydrofuran.
The formation of the five-membered ring is a highly favorable 5-exo-tet cyclization.
Visualizing Reaction Pathways
To better understand the relationships between the reactants, intermediates, and products in the different reaction mechanisms of this compound, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of 1,4-Dibromobutane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,4-Dibromobutane is critical for ensuring laboratory safety and environmental protection. As a hazardous substance, it necessitates strict adherence to established protocols. This guide provides detailed, step-by-step procedures for its proper management, from handling and storage to final disposal, specifically for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before disposal, ensure all safety precautions are in place. This compound is toxic if swallowed, causes serious eye damage, and can irritate the skin and respiratory system.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[2]
-
Ventilation: Handle this compound in a well-ventilated chemical fume hood to avoid inhaling vapors.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2] In case of contact, flush the affected area immediately with plenty of water.[1] For eye contact, continue rinsing for at least 15 minutes and seek immediate medical attention.[1]
-
Storage: Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area.[3][4] Keep it segregated from incompatible materials such as strong oxidizing agents, strong bases, and powdered metals.[1]
Step-by-Step Disposal Procedure
Disposal of this compound waste must comply with all local, state, and federal regulations.[3][4] Discharging this chemical into sewers or the environment is strictly prohibited.[2][3][4]
-
Waste Identification and Segregation:
-
Container Management:
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
Provide them with accurate information about the waste material.
-
-
Documentation:
-
Complete all necessary hazardous waste manifests or disposal forms as required by your institution and regulatory agencies.
-
Emergency Spill Protocol
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Evacuate and Alert: Clear the area of all personnel and alert your supervisor and EHS department.[3]
-
Control Vapors: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1][3] Prevent the spill from entering drains or waterways.[3]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris into a suitable, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area thoroughly. Decontaminate and launder all protective clothing and equipment before reuse.[3]
-
Dispose of Cleanup Materials: Label the container with the cleanup debris as hazardous waste and dispose of it following the procedures outlined above.
Quantitative and Regulatory Data
The following table summarizes key quantitative data for this compound relevant to safety and transportation.
| Parameter | Value | Reference |
| UN Number | UN2810 | [1][2][3] |
| Proper Shipping Name | TOXIC LIQUID, ORGANIC, N.O.S. (this compound) | [2] |
| Hazard Class | 6.1 (Toxic) | [1][2][3] |
| Packing Group | III | [1][2] |
| Flash Point | 112 °C / 233.6 °F | [1] |
| Specific Gravity | 1.808 g/cm³ | [1] |
| Aquatic Toxicity (Daphnia) | EC50: 28.9 mg/L (48 h) | [4] |
| Aquatic Toxicity (Fish) | LC50: 40.1 mg/L (96 h) | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound waste disposal.
References
Essential Safety and Operational Guide for 1,4-Dibromobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1,4-Dibromobutane, ensuring the safety of laboratory personnel and compliance with standard safety procedures.
Understanding the Hazards
This compound is a hazardous chemical that requires careful handling. It is toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] Inhalation may lead to respiratory irritation, drowsiness, and dizziness.[3][4] The substance is also harmful to aquatic life with long-lasting effects.[2][5] All personnel must be thoroughly familiar with the hazards before commencing any work.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling this compound. This is the minimum requirement, and specific laboratory protocols may necessitate additional protection.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1] | To protect against splashes that can cause serious eye damage.[1][3][4] |
| Skin Protection | Impervious gloves (e.g., Fluorinated rubber, minimum 0.7 mm thickness) and protective clothing to prevent skin exposure.[1][5] | Prevents skin irritation and absorption through the skin.[1][3][4] |
| Respiratory Protection | Use in a well-ventilated area. A respirator with a Type A filter is necessary if vapors or mists are generated or if ventilation is inadequate.[4][5] | To avoid inhalation of vapors which can cause respiratory irritation and other systemic effects.[3][4][6] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical to minimize exposure and ensure stability of the chemical.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[3]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[3][4]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling.[4] Contaminated work clothing should be laundered separately before reuse.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames.
Storage:
-
Container: Keep the container tightly sealed and store in a cool, dry, and well-ventilated place.[3][7] Protect from direct sunlight.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, strong acids, and powdered metals like aluminum and magnesium.[1]
-
Container Material: Do not use aluminum or galvanized containers.[4]
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][5] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[3][5] |
Spill and Disposal Plan
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For minor spills, absorb with an inert material such as vermiculite, sand, or earth. For major spills, contain the spill and prevent it from entering drains or waterways.[4]
-
Collection: Collect the absorbed material and spilled product into a labeled, sealable container for disposal.
-
Decontamination: Wash the spill area thoroughly. Decontaminate all protective clothing and equipment before reuse.
Disposal:
-
Waste Classification: this compound and any contaminated materials should be treated as hazardous waste.
-
Disposal Method: Dispose of the waste at an approved hazardous waste treatment facility. Consult with your institution's environmental health and safety department for specific disposal guidelines. Do not dispose of it in drains or with regular trash.[5]
Physicochemical Data for Quick Reference
| Property | Value |
| Molecular Formula | C4H8Br2[1] |
| Molecular Weight | 215.92 g/mol [1] |
| Appearance | Colorless to light yellow liquid[1][2] |
| Boiling Point | 63 - 65 °C at 8 hPa[5] |
| Melting Point | -20 °C[1] |
| Flash Point | >110 °C[5] |
| Specific Gravity | 1.808 g/cm³ at 25 °C[5] |
| Solubility in Water | 0.35 g/L[5] |
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C4H8Br2 | CID 8056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lobachemie.com [lobachemie.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. guidechem.com [guidechem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
